Isopropyl myristate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(18)19-16(2)3/h16H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXISYYRBXTVTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026838 | |
| Record name | Isopropyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Hawley], colourless to pale yellow, odourless liquid | |
| Record name | Tetradecanoic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl myristate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5727 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isopropyl tetradecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Isopropyl myristate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/61/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
588 K (315 °C) at 760 mm Hg, 192.00 to 193.00 °C. @ 20.00 mm Hg | |
| Record name | Isopropyl myristate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopropyl tetradecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil; practically insoluble in glycerol, propylene glycol, Soluble in ether, very soluble in acetone, benzene; insoluble in water, insoluble in water and glycerol; soluble in alcohol | |
| Record name | Isopropyl myristate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopropyl myristate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/61/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8532 g/cu cm at 20 °C, 0.847 - 0.855 | |
| Record name | Isopropyl myristate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopropyl myristate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/61/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.0000935 [mmHg], 9.35X10-5 mm Hg at 25 °C | |
| Record name | Isopropyl myristate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5727 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isopropyl myristate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The commercial product may contain small amounts of esters of palmitic and other saturated fatty acids., Myristic acid and other free fatty acids are present at a maximum concentration of 1.0%, and unsponifiable material is present at a maximum concentration of 0.2%. There are no known dilutents, solvents, or adhesives present. | |
| Record name | Isopropyl myristate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid of low viscosity, Colorless oil | |
CAS No. |
110-27-0 | |
| Record name | Isopropyl myristate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl myristate [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl myristate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13966 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ISOPROPYL MYRISTATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetradecanoic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RE8K4LNJS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopropyl myristate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopropyl tetradecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Approximately 3 °C, 3 °C | |
| Record name | Isopropyl myristate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopropyl tetradecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Isopropyl Myristate in Skin Penetration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl myristate (IPM) is a fatty acid ester widely employed in topical and transdermal formulations as a chemical penetration enhancer. Its primary mechanism of action involves the disruption of the highly ordered structure of the stratum corneum (SC), the outermost layer of the skin and the principal barrier to percutaneous absorption. This guide provides a comprehensive overview of the molecular mechanisms by which IPM facilitates the penetration of active pharmaceutical ingredients (APIs) through the skin. It delves into IPM's effects on the intercellular lipid matrix and keratin-filled corneocytes of the SC, supported by quantitative data from various analytical techniques. Detailed experimental protocols for key analytical methods used to characterize these effects are also provided, along with visual representations of the underlying mechanisms and experimental workflows.
Introduction
The stratum corneum presents a formidable barrier to the delivery of therapeutic agents into and through the skin. It is often described as a "brick and mortar" structure, where the "bricks" are the corneocytes (terminally differentiated keratinocytes) and the "mortar" is the continuous intercellular lipid matrix. For a drug to effectively penetrate the skin, it must navigate this complex barrier. Chemical penetration enhancers are compounds that reversibly decrease the barrier function of the SC, thereby facilitating the transport of APIs.
This compound (C17H34O2) is a non-polar, lipophilic ester of isopropyl alcohol and myristic acid.[1] Its efficacy as a penetration enhancer stems from its ability to interact with and modify the components of the stratum corneum.[1] This guide will explore the multifaceted mechanisms of IPM's action, including its role in lipid fluidization, disruption of lipid packing, and interaction with intracellular proteins.
Mechanism of Action of this compound
The primary mechanism by which IPM enhances skin penetration is through its interaction with the intercellular lipids of the stratum corneum.[1] These lipids, primarily composed of ceramides, cholesterol, and free fatty acids, are arranged in a highly ordered, lamellar structure that is crucial for the skin's barrier function.
Interaction with the Intercellular Lipid Bilayers
IPM, being lipophilic, readily partitions into the lipid-rich intercellular domains of the SC. Once integrated into the lipid bilayers, it disrupts the tight packing of the lipid chains.[1] This disruption leads to an increase in the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to diffuse through.[2] Techniques such as Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy have shown that IPM induces a shift in the CH2 stretching frequencies of SC lipids to higher wavenumbers, indicative of a more disordered or fluid state.
Alteration of Lipid Phase Behavior
Differential Scanning Calorimetry (DSC) studies have demonstrated that IPM alters the thermal behavior of the stratum corneum lipids. The highly ordered lipid structures within the SC undergo phase transitions at specific temperatures. IPM has been shown to lower the transition temperatures of these lipid domains, suggesting a disruption of the stable, crystalline lipid arrangements and a shift towards a more fluid, less ordered state.
Extraction and Solubilization of Skin Lipids
In addition to disordering the lipid bilayers, there is evidence to suggest that IPM may also extract some of the intercellular lipids, creating "pores" or channels within the lipid matrix through which drugs can more easily pass. Furthermore, IPM can act as a solvent for some lipophilic drugs, increasing their solubility within the stratum corneum and thereby enhancing the concentration gradient for diffusion.
Interaction with Intracellular Keratin
While the primary effect of IPM is on the intercellular lipids, some studies suggest that it may also interact with the keratin filaments within the corneocytes. This interaction can lead to a swelling of the corneocytes, which may further disrupt the overall structure of the stratum corneum and contribute to increased permeability.
Quantitative Data on this compound's Enhancement Effect
The penetration-enhancing effect of IPM has been quantified for various drugs using in vitro permeation studies, typically employing Franz diffusion cells. The following tables summarize key quantitative data from the literature.
| Drug | Vehicle | IPM Concentration | Permeability Coefficient (Kp) x 10^-4 cm/h | Enhancement Ratio (ER) | Reference |
| Naproxen | - | - | 1.4 | 1.0 (Control) | |
| IPM | - | 36.2 | 25.9 | ||
| Testosterone | Carbopol Gel | 0% | - | 1.0 (Control) | |
| Carbopol Gel | 2% | - | 11.0 | ||
| Estradiol | Isopropanol | 0% | - | 1.0 (Control) | |
| 50% IPM in Isopropanol | 50% | - | ~8.0 (Diffusivity Increase) | ||
| Pentazocine | IPM | - | - | 1.0 (Control) | |
| 10% Glyceryl Monocaprylate in IPM | - | - | ~4.0 (Flux Increase) |
Table 1: Effect of this compound on the Permeability Coefficient and Enhancement Ratio of Various Drugs.
| Analytical Technique | Parameter | Control (No IPM) | With IPM | Reference |
| ATR-FTIR | CH2 Asymmetric Stretching (cm-1) | ~2918 | Increased | |
| CH2 Symmetric Stretching (cm-1) | ~2850 | Increased | ||
| DSC | Lipid Transition Temperature (°C) | T1, T2 | Decreased | |
| SAXD | Long Lamellar Diffraction | Present | Disappeared (with co-enhancer) |
Table 2: Biophysical Changes in the Stratum Corneum Induced by this compound.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of a drug through a skin membrane from a formulation containing IPM.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Test formulation (with and without IPM)
-
Magnetic stirrer
-
Water bath maintained at 32 ± 1°C
-
Syringes and needles for sampling
-
HPLC or other suitable analytical method for drug quantification
Procedure:
-
Prepare the skin membrane by carefully excising it and removing any subcutaneous fat.
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Equilibrate the cells in a water bath at 32 ± 1°C for at least 30 minutes.
-
Apply a known amount of the test formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Differential Scanning Calorimetry (DSC) of Stratum Corneum
Objective: To investigate the effect of IPM on the phase transition behavior of stratum corneum lipids.
Materials:
-
Differential Scanning Calorimeter
-
Isolated stratum corneum sheets
-
This compound
-
Hermetically sealed aluminum pans
Procedure:
-
Hydrate the stratum corneum samples to a specific water content.
-
Treat the hydrated SC samples with IPM for a defined period.
-
Blot the treated samples to remove excess IPM.
-
Seal a small piece of the treated SC (and an untreated control) in an aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the samples at a controlled rate (e.g., 5-10°C/min) over a defined temperature range (e.g., 20-120°C).
-
Record the heat flow as a function of temperature to obtain a thermogram.
-
Analyze the thermogram to determine the peak transition temperatures (Tm) and the enthalpy of the transitions (ΔH).
Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy of Stratum Corneum
Objective: To assess changes in the molecular organization and fluidity of stratum corneum lipids after treatment with IPM.
Materials:
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a ZnSe or diamond crystal)
-
Isolated stratum corneum sheets
-
This compound
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Mount a piece of hydrated stratum corneum onto the ATR crystal, ensuring good contact.
-
Record the spectrum of the untreated SC.
-
Apply IPM to the SC sample on the crystal and allow it to incubate for a specific time.
-
Record spectra at various time points after IPM application.
-
Analyze the spectra for changes in the peak positions and shapes of the CH2 asymmetric (~2920 cm-1) and symmetric (~2850 cm-1) stretching vibrations, which are sensitive to the conformational order of the lipid acyl chains.
Confocal Laser Scanning Microscopy (CLSM) for Visualization of Skin Penetration
Objective: To visualize the penetration pathway and distribution of a fluorescently labeled substance in the skin in the presence of IPM.
Materials:
-
Confocal laser scanning microscope
-
Excised skin samples
-
Fluorescent probe (e.g., Nile red, fluorescein isothiocyanate)
-
Test formulation containing the fluorescent probe (with and without IPM)
Procedure:
-
Mount a section of skin on a microscope slide.
-
Apply the formulation containing the fluorescent probe to the skin surface.
-
After a defined incubation period, remove the excess formulation.
-
Acquire a series of optical sections (z-stack) through the skin from the surface to a certain depth using the CLSM.
-
Select appropriate laser excitation and emission wavelengths for the fluorescent probe.
-
Reconstruct a 3D image or create cross-sectional views (x-z or y-z planes) to visualize the depth and pathway of penetration.
-
Compare the penetration profiles of the fluorescent probe in the presence and absence of IPM.
Visualizations of Mechanisms and Workflows
References
physicochemical properties of isopropyl myristate for drug delivery
An In-depth Technical Guide to Isopropyl Myristate for Drug Delivery
Introduction
This compound (IPM) is an ester of myristic acid and isopropyl alcohol, widely recognized in the pharmaceutical and cosmetic industries for its unique physicochemical properties.[1][2] It is a non-greasy emollient, solvent, and penetration enhancer, making it a versatile excipient in topical and transdermal drug delivery systems.[3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties of IPM and its applications in drug delivery, with a focus on experimental evaluation and mechanisms of action.
Physicochemical Properties of this compound
IPM's efficacy in pharmaceutical formulations is directly linked to its physical and chemical characteristics. It is a clear, colorless, and practically odorless liquid with low viscosity. These properties contribute to its excellent spreadability and favorable sensory profile in topical products. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₁₇H₃₄O₂ | |
| Molecular Weight | 270.45 g/mol | |
| Appearance | Clear, colorless, oily liquid | |
| Odor | Practically odorless | |
| Density | 0.85 g/cm³ (at 20°C) | |
| Melting Point | ~0 - 3 °C | |
| Boiling Point | 140 °C (at 3 hPa) | |
| Viscosity | 5.58 mPa·s (at 20°C) | |
| Refractive Index | 1.432 – 1.436 (at 20°C) | |
| Solubility | Soluble in ethanol, acetone, chloroform; Immiscible with water | |
| Saponification Value | 202 – 212 | |
| Acid Value | < 1.0 | |
| Flash Point | ≥ 150 °C |
Role and Applications in Drug Delivery
IPM serves multiple functions in drug delivery systems, primarily for topical and transdermal applications.
-
Solvent and Co-solvent : IPM's lipophilic nature makes it an excellent solvent for many poorly water-soluble active pharmaceutical ingredients (APIs). It is frequently used in the oil phase of emulsions and microemulsions to dissolve hydrophobic drugs.
-
Emollient : As an emollient, IPM softens and soothes the skin, which improves patient compliance and the aesthetic feel of topical formulations without leaving a greasy residue.
-
Penetration Enhancer : This is one of the most critical roles of IPM in drug delivery. It enhances the permeation of APIs across the stratum corneum, the primary barrier of the skin. This property is vital for the efficacy of transdermal patches, creams, and gels.
IPM is incorporated into a variety of dosage forms, including creams, lotions, ointments, transdermal patches, and nanoemulsions.
Mechanism of Skin Penetration Enhancement
The primary mechanism by which IPM enhances skin penetration is through its interaction with the lipid matrix of the stratum corneum. IPM integrates into the lipid bilayer, disrupting its highly ordered structure and increasing its fluidity. This disruption creates transient pores or channels, allowing drug molecules to diffuse more easily into deeper skin layers.
Caption: Logical relationship of IPM's mechanism as a skin penetration enhancer.
Key Experimental Protocols
Evaluating the performance of IPM in a drug delivery system requires specific in vitro and ex vivo experiments.
Drug Solubility Determination
This protocol determines the maximum amount of a drug that can be dissolved in IPM, a critical parameter for formulation development.
Methodology: Shake-Flask Method
-
Preparation : Add an excess amount of the solid drug to a known volume of this compound in a sealed container (e.g., a glass vial).
-
Equilibration : Place the container in a shaker bath set at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Separation : After agitation, centrifuge the samples at high speed to separate the undissolved drug from the saturated solution.
-
Quantification : Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., methanol, ethanol).
-
Analysis : Analyze the concentration of the drug in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation : Calculate the solubility based on the measured concentration and the dilution factor.
In Vitro Skin Permeation Studies
This experiment assesses the rate and extent of drug permeation through a skin model, evaluating IPM's effectiveness as a penetration enhancer.
Methodology: Franz Diffusion Cell Assay
-
Membrane Preparation : Use excised human or animal (e.g., rat, pig) skin as the membrane. Shave the hair and remove subcutaneous fat. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
Receptor Medium : Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 37°C. Sink conditions should be maintained, meaning the drug concentration in the receptor medium should not exceed 10% of its saturation solubility in that medium.
-
Formulation Application : Apply a precise amount of the IPM-containing formulation to the surface of the skin in the donor compartment.
-
Sampling : At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace them with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis : Analyze the drug concentration in the collected samples using a validated analytical method like HPLC.
-
Data Analysis : Plot the cumulative amount of drug permeated per unit area against time. The slope of the linear portion of the plot represents the steady-state flux (Jss).
Caption: Experimental workflow for in vitro skin permeation studies using a Franz cell.
Nanoemulsion Preparation and Characterization
IPM is commonly used as the oil phase in nanoemulsions for enhancing the solubility and bioavailability of lipophilic drugs.
Methodology: High-Energy Emulsification
-
Phase Preparation :
-
Oil Phase : Dissolve the lipophilic drug in this compound.
-
Aqueous Phase : Dissolve a hydrophilic surfactant (e.g., Tween 80) and potentially a co-surfactant in purified water.
-
-
Pre-emulsion Formation : Gradually add the oil phase to the aqueous phase (or vice versa) under gentle magnetic stirring to form a coarse, milky pre-emulsion.
-
Homogenization : Subject the pre-emulsion to a high-energy homogenization process, such as high-pressure homogenization or ultrasonication, for a specific duration and intensity. This process breaks down the large oil droplets into the nano-size range (typically 20-200 nm).
-
Characterization :
-
Particle Size and Polydispersity Index (PDI) : Measure using Dynamic Light Scattering (DLS). A smaller particle size and a low PDI (<0.3) are desirable.
-
Zeta Potential : Determine using DLS to assess the surface charge and predict the physical stability of the nanoemulsion. Higher absolute values (e.g., > |30| mV) indicate better stability.
-
Drug Content and Entrapment Efficiency : Quantify the amount of drug in the formulation and the percentage of the initial drug that is successfully encapsulated within the oil droplets.
-
Caption: Experimental workflow for preparing and characterizing an IPM-based nanoemulsion.
Safety and Toxicological Profile
This compound is generally regarded as a nontoxic and nonirritant material in the concentrations used in topical pharmaceutical and cosmetic products.
-
Dermal Irritation : Acute dermal toxicity tests show minimal irritation and low sensitization potential. However, at high concentrations or under occlusive conditions, it may cause mild irritation.
-
Systemic Absorption : Systemic absorption of IPM through the skin is minimal. It is rapidly metabolized into myristic acid and isopropanol, which are naturally occurring substances in the body.
-
Safety Assessments : The Cosmetic Ingredient Review (CIR) panel has classified IPM as safe for its intended use in cosmetic formulations.
Conclusion
This compound is a multifunctional excipient with a well-established safety profile and a crucial role in the development of topical and transdermal drug delivery systems. Its favorable physicochemical properties, including low viscosity, high solvent capacity for lipophilic drugs, and proven efficacy as a skin penetration enhancer, make it an invaluable tool for formulation scientists. Understanding its mechanism of action and the experimental protocols required to evaluate its performance allows researchers to effectively harness its potential to improve the delivery and efficacy of therapeutic agents.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Science Behind this compound: Structure, Function, and Applications | Niran Chemical [niranchemical.com]
- 3. This compound - CD Formulation [formulationbio.com]
- 4. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 5. This compound: The Essential Ingredient for Cosmetics, Pharmaceuticals, and More [silverfernchemical.com]
An In-depth Technical Guide to the Solubility of Isopropyl Myristate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Isopropyl Myristate (IPM), a widely used ester in the pharmaceutical and cosmetic industries. Valued for its emollient, solvent, and penetration-enhancing properties, a thorough understanding of its solubility is critical for formulation development, stability testing, and ensuring optimal performance in topical and transdermal drug delivery systems.
Quantitative and Qualitative Solubility Data
This compound, an ester of isopropyl alcohol and myristic acid, is a non-polar, hydrophobic compound.[1] Its chemical nature dictates its solubility profile, adhering to the principle of "like dissolves like." It is readily soluble in or miscible with most organic solvents, including hydrocarbons, esters, and alcohols, while being practically insoluble in polar solvents like water and glycerol.[2][3][4]
For many common organic solvents, IPM is considered fully miscible, meaning it can be mixed in all proportions without separating.[4] Consequently, specific quantitative solubility limits (e.g., in g/100 mL) are not typically reported in the literature for these solvent systems. The following table summarizes the qualitative solubility of IPM in a range of organic solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent | CAS Number | Type | Solubility of IPM |
| Acetone | 67-64-1 | Ketone | Very Soluble / Miscible |
| Benzene | 71-43-2 | Aromatic HC | Very Soluble / Miscible |
| Castor Oil | 8001-79-4 | Fixed Oil | Soluble / Miscible |
| Chloroform | 67-66-3 | Halogenated HC | Soluble / Miscible |
| Cottonseed Oil | 8001-29-4 | Fixed Oil | Soluble / Miscible |
| Diethyl Ether | 60-29-7 | Ether | Soluble |
| Ethanol (90%, 96%) | 64-17-5 | Alcohol | Freely Soluble / Miscible |
| Ethyl Acetate | 141-78-6 | Ester | Soluble / Miscible |
| Glycerol (Glycerin) | 56-81-5 | Polyol | Practically Insoluble |
| Heptane | 142-82-5 | Aliphatic HC | Soluble |
| Mineral Oil | 8012-95-1 | Hydrocarbon | Soluble / Miscible |
| Propylene Glycol | 57-55-6 | Glycol | Practically Insoluble |
| Toluene | 108-88-3 | Aromatic HC | Soluble / Miscible |
| Water | 7732-18-5 | Polar | Insoluble / Immiscible |
While IPM itself is miscible in many solvents, its role as a solvent for active pharmaceutical ingredients (APIs) is a critical aspect of its application. The following table presents quantitative solubility data for select drug compounds in this compound, illustrating its capacity as a lipophilic vehicle.
Table 2: Examples of Drug Solubility in this compound
| Drug Compound | Drug Type | Temperature | Solubility in IPM (Mole Fraction, X₂) | Solubility in IPM (% w/w) |
| Ibuprofen | Non-Steroidal Anti-Inflammatory | Room Temp. | - | > 16% |
| Ibuprofen | Non-Steroidal Anti-Inflammatory | 298.15 K | 0.179 | - |
| Ibuprofen | Non-Steroidal Anti-Inflammatory | 313.15 K | 0.283 | - |
| Triclosan | Antimicrobial Agent | 298.15 K | 0.0475 | - |
| Triclosan | Antimicrobial Agent | 313.15 K | 0.106 | - |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical sciences. The shake-flask method is a widely accepted technique for establishing equilibrium solubility.
Shake-Flask Method for Equilibrium Solubility
This method measures the concentration of a solute in a saturated solution that has reached equilibrium with an excess of the solid solute at a specific temperature.
Methodology:
-
Preparation of Saturated Solution:
-
An excess amount of the solid compound (solute) is added to a known volume of the solvent (e.g., this compound) in a sealed, airtight container such as a glass vial or flask. This ensures that the solvent becomes fully saturated and undissolved solid remains.
-
-
Equilibration:
-
The container is placed in a temperature-controlled environment, such as a water bath or incubator, set to the desired temperature.
-
The mixture is agitated continuously using a mechanical shaker or magnetic stirrer for a prolonged period, typically 24 to 72 hours. This extended agitation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
-
Phase Separation:
-
Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is separated from the saturated solution.
-
This is typically accomplished by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant.
-
A chemically inert filter, such as a 0.45 µm PTFE syringe filter, is used to prevent the transfer of any solid particles and to ensure the filter does not absorb the solute from the solution.
-
-
Quantification of Solute:
-
The concentration of the solute in the clear, saturated filtrate is determined using a validated analytical technique.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are commonly employed for accurate quantification.
-
A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure the accuracy of the measurement.
-
-
Data Reporting:
-
The solubility is reported in standard units such as mass per volume (e.g., mg/mL), molarity (mol/L), or mole fraction at the specified temperature.
-
Quantification by Gas Chromatography (GC)
Gas chromatography is a robust method for quantifying the concentration of IPM or a solute dissolved within it, as outlined in various pharmacopoeias.
Methodology:
-
Preparation of Solutions:
-
Internal Standard Solution: A known concentration of a non-interfering compound (e.g., tricosane) is prepared in a suitable solvent (e.g., heptane).
-
Reference Solution: A precise amount of the pure compound to be quantified (the analyte) is dissolved in the internal standard solution to create a reference of known concentration.
-
Test Solution: The saturated filtrate from the shake-flask experiment is accurately diluted with the internal standard solution.
-
-
Chromatographic Conditions (Example based on European Pharmacopoeia):
-
Column: Fused silica column, e.g., 50 m length, 0.2 mm diameter, coated with a stationary phase like poly(cyanopropyl)siloxane.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperatures:
-
Injection Port: 250°C
-
Detector (Flame Ionization Detector - FID): 250°C
-
Oven: A temperature gradient program, for example, starting at 125°C and ramping up to 185°C to ensure separation of all components.
-
-
Injection: A small, precise volume (e.g., 2 µL) of the reference and test solutions are injected into the chromatograph.
-
-
Analysis:
-
The peak areas of the analyte and the internal standard are measured in the chromatograms of both the reference and test solutions.
-
The concentration of the analyte in the test solution is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against the same ratio from the reference solution.
-
Visualizations: Workflows and Mechanisms
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps of the shake-flask method for determining the equilibrium solubility of a compound.
Mechanism of Action as a Skin Penetration Enhancer
This compound is widely used to enhance the transdermal delivery of drugs. Its mechanism involves interacting with the skin's outermost layer, the stratum corneum, which is the primary barrier to drug absorption.
The lipophilic nature of IPM allows it to integrate into the lipid bilayer of the stratum corneum. This integration disrupts the highly ordered lipid structure, creating transient channels and increasing the fluidity of the barrier. As a result, the partitioning and diffusion of hydrophobic drugs through the skin are significantly enhanced, leading to improved bioavailability in topical and transdermal applications.
References
Isopropyl Myristate: A Technical Guide for Pharmaceutical Formulations
Introduction
Isopropyl myristate (IPM) is the ester of isopropyl alcohol and myristic acid, a saturated fatty acid.[1] Chemically designated as propan-2-yl tetradecanoate, IPM is a non-polar, low-viscosity fluid that has established a significant role in topical and transdermal pharmaceutical formulations.[1][2] Its widespread use stems from its multifunctional properties as an emollient, solvent, and penetration enhancer.[3] This technical guide provides an in-depth analysis of IPM's physicochemical properties, mechanisms of action, and applications in drug delivery, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
IPM's utility in pharmaceutical formulations is largely dictated by its distinct physicochemical characteristics. It is a clear, colorless, and practically odorless liquid.[4] Its non-greasy nature and ready absorption into the skin make it a preferred excipient in topical preparations. IPM is resistant to oxidation and hydrolysis, ensuring it does not become rancid and contributing to the stability of formulations.
A summary of its key quantitative properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C17H34O2 | |
| Molecular Weight | 270.45 - 270.5 g/mol | |
| Density | ~0.85 g/cm³ at 20-25°C | |
| Boiling Point | ~167°C at 9 mmHg | |
| Melting Point | ~2-3°C | |
| Refractive Index | 1.432 - 1.438 at 20-25°C | |
| Solubility | Soluble in ethanol, acetone, and most organic solvents; Insoluble in water. |
Mechanism of Action as a Skin Penetration Enhancer
One of the most critical functions of IPM in pharmaceutical formulations is its role as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin. The primary mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum. By integrating into the lipid bilayer, IPM increases its fluidity, thereby reducing the diffusional resistance for drugs.
The lipophilic nature of IPM also enhances the partitioning of hydrophobic drugs from the vehicle into the skin. This dual action of lipid fluidization and enhanced partitioning synergistically improves the bioavailability of topically administered drugs.
Mechanism of IPM as a skin penetration enhancer.
Applications in Pharmaceutical Formulations
IPM is a versatile excipient found in a wide array of pharmaceutical dosage forms due to its emollient, solvent, and penetration-enhancing properties.
-
Creams and Lotions: As a non-greasy emollient, IPM provides a smooth and soft feel to the skin. It helps to strengthen the skin's moisture barrier.
-
Topical Drug Delivery: IPM's ability to enhance skin penetration makes it invaluable for delivering APIs through the skin. It is used in formulations for corticosteroids, antifungals, and analgesics.
-
Transdermal Patches: In drug-in-adhesive transdermal systems, IPM can act as a plasticizer, which can increase the release of the drug from the patch. It also enhances the permeation of the drug through the skin.
-
Microemulsions: IPM is used as the oil phase in microemulsions, which can significantly increase the solubility and bioavailability of poorly water-soluble drugs. Studies have shown that IPM-based microemulsions can increase the solubility of drugs like progesterone and indomethacin by several thousand-fold compared to their aqueous solubility.
-
Other Applications: IPM is also used in otic suspensions, vaginal creams, and as a solvent for many topically applied substances.
Experimental Protocols
1. In Vitro Skin Permeation Study
This experiment is crucial for evaluating the effectiveness of IPM as a penetration enhancer for a specific API.
-
Objective: To quantify the permeation of an API through a skin sample from a formulation containing IPM compared to a control formulation without IPM.
-
Methodology:
-
Skin Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Formulation Application: A precise amount of the test formulation (with IPM) and the control formulation are applied to the surface of the skin in the donor compartment.
-
Sampling: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline). At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh medium.
-
Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated to determine the enhancement effect of IPM.
-
Workflow for an in-vitro skin permeation study.
2. Evaluation of Adhesive Properties of Transdermal Patches
For transdermal patches, the inclusion of IPM can affect the adhesive properties.
-
Objective: To assess the impact of IPM on the tack and shear-adhesion of a drug-in-adhesive transdermal patch.
-
Methodology:
-
Patch Preparation: Prepare patches with varying concentrations of IPM.
-
Tack Test (Rolling Ball Tack): This test measures the initial adhesion. A stainless steel ball is rolled down an inclined track onto the adhesive surface of the patch. The distance the ball travels is inversely proportional to the tack.
-
Shear-Adhesion Test (Hold Time): This test measures the cohesive strength. A strip of the patch is applied to a stainless steel plate with a standard weight attached to the end. The time it takes for the patch to shear off the plate is recorded.
-
Data Analysis: Compare the results for patches with and without IPM to determine its effect on adhesion.
-
Quantitative Data on IPM's Effects
The inclusion of IPM in pharmaceutical formulations has quantifiable effects on drug delivery and formulation properties.
Table 2: Effect of this compound on Blonanserin Transdermal Patch Properties
| IPM Concentration (%) | Drug Release in 24h (%) | Rolling Ball Tack (cm) | Shear-Adhesion (h) |
| 0 | 25.1 ± 2.3 | 6.8 ± 0.5 | 12.66 ± 1.5 |
| 4 | 45.2 ± 3.1 | 5.2 ± 0.4 | 5.32 ± 0.8 |
| 8 | 65.8 ± 4.5 | 3.9 ± 0.3 | 1.87 ± 0.4 |
| 12 | 80.3 ± 5.6 | 2.5 ± 0.2 | 0.53 ± 0.1 |
| Data adapted from a study on a blonanserin transdermal patch. |
The data clearly indicates that increasing the concentration of IPM enhances drug release but decreases the cohesive strength (shear-adhesion) of the patch, a critical consideration in formulation development.
This compound is a highly versatile and valuable excipient in the development of topical and transdermal pharmaceutical products. Its well-characterized physicochemical properties, coupled with its efficacy as a non-greasy emollient and a potent penetration enhancer, make it a primary choice for formulators. However, as demonstrated, its concentration must be carefully optimized to balance the desired enhancement in drug delivery with the potential impact on the physical properties of the final dosage form, such as the adhesion of transdermal patches. A thorough understanding of its mechanisms and effects, supported by rigorous experimental evaluation, is essential for its successful application in advanced drug delivery systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Science Behind this compound: Structure, Function, and Applications | Niran Chemical [niranchemical.com]
- 3. This compound: The Essential Ingredient for Cosmetics, Pharmaceuticals, and More [silverfernchemical.com]
- 4. This compound - CD Formulation [formulationbio.com]
The Ticking Clock in Your Formulation: An In-depth Technical Guide to the Hydrolysis of Isopropyl Myristate and its Impact on pH
For Researchers, Scientists, and Drug Development Professionals
Isopropyl myristate (IPM) is a widely utilized excipient in topical and transdermal formulations, prized for its emollient properties, ability to enhance drug penetration, and favorable safety profile. While generally considered stable, IPM, like all esters, is susceptible to hydrolysis, a chemical breakdown that can significantly impact the long-term stability and efficacy of a drug product. This guide provides a comprehensive overview of the hydrolysis of this compound, its kinetics, and the resultant effects on formulation pH, offering valuable insights for formulation development and stability testing.
The Inevitable Reaction: Chemistry of this compound Hydrolysis
This compound is the ester formed from the reaction of myristic acid and isopropanol.[1] Its hydrolysis is the reverse reaction, where the ester linkage is cleaved by water, yielding the constituent myristic acid and isopropanol. This reaction can be catalyzed by both acid and base.
The liberation of myristic acid, a long-chain fatty acid, is the primary cause for the decrease in pH observed in formulations containing IPM over time.[2] The pKa of myristic acid is approximately 4.9, indicating that in formulations with a pH above this value, the carboxylic acid will exist predominantly in its anionic (myristate) form, releasing a proton (H+) into the medium and thereby lowering the pH.[3][4]
Factors at Play: Influencing the Rate of Hydrolysis
The rate of IPM hydrolysis is not constant and is influenced by several key factors:
-
pH: Hydrolysis of esters is slowest in the neutral pH range and is significantly accelerated under both acidic and basic conditions. Base-catalyzed hydrolysis is generally a more significant concern for formulation stability.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. This relationship can be described by the Arrhenius equation, where the rate constant is exponentially dependent on temperature.
-
Presence of Catalysts: Besides hydronium and hydroxide ions, other formulation components can potentially catalyze the hydrolysis of IPM.
-
Phase Distribution: In multiphasic systems like emulsions, the distribution of IPM between the oil and water phases, and the interfacial area, can influence the overall rate of hydrolysis.
Quantifying the Change: Kinetics of Hydrolysis
While specific kinetic data for the hydrolysis of this compound across a wide range of conditions is not extensively published, estimations for its base-catalyzed hydrolysis provide a useful framework for understanding its stability.
Table 1: Estimated Hydrolysis Rate and Half-Life of this compound
| pH | Second-Order Rate Constant (L/mol·s) | Estimated Half-Life |
| 7 | 2.14 x 10⁻² | ~10 years |
| 8 | 2.14 x 10⁻² | ~1 year |
Data is based on an estimated base-catalyzed second-order hydrolysis rate constant. The half-life is calculated assuming a pseudo-first-order reaction with respect to IPM in a buffered aqueous solution. Actual rates in complex formulations may vary.
It is crucial to note that this data is an estimation and underscores the importance of conducting formulation-specific stability studies to determine the actual rate of degradation.
A Practical Approach: Experimental Protocols for Assessing IPM Hydrolysis
To thoroughly evaluate the stability of a formulation containing IPM, a well-designed experimental protocol is essential. The following outlines a comprehensive approach combining stability testing with robust analytical methods.
I. Stability Study Protocol
This protocol is designed as an accelerated stability study to assess the hydrolysis of IPM and its effect on formulation pH.
1. Materials and Equipment:
- This compound (pharmaceutical grade)
- Formulation excipients (as per the specific product)
- pH meter with a calibrated electrode suitable for viscous samples
- Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75% RH)
- Inert, sealed containers for storing stability samples
- Analytical balance
- Viscometer
- Light microscope
2. Sample Preparation:
- Prepare at least three batches of the final formulation containing this compound.
- Package the formulation in the intended commercial packaging or in inert containers that mimic the final packaging.
- Store a sufficient number of samples from each batch for testing at all time points.
3. Storage Conditions and Time Points:
- Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. Testing frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. Testing frequency: 0, 3, and 6 months.
- Intermediate (if significant change at accelerated conditions): 30°C ± 2°C / 65% RH ± 5% RH. Testing frequency: 0, 6, 9, and 12 months.
4. Testing Parameters:
- pH: Measure the pH of the formulation at each time point. A significant drop in pH can be indicative of IPM hydrolysis.
- Assay of this compound and Myristic Acid: Quantify the concentration of IPM and the appearance of myristic acid using a validated stability-indicating analytical method (see Section II).
- Physical Appearance: Visually inspect the samples for any changes in color, odor, phase separation, or crystallization.
- Viscosity: Measure the viscosity to assess any changes in the rheological properties of the formulation.
- Microbial Limits: Perform microbial testing to ensure the formulation remains within acceptable limits.
II. Analytical Method for Quantification of IPM and Myristic Acid
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the simultaneous quantification of this compound and myristic acid.
1. Instrumentation and Columns:
- HPLC system with a UV or Refractive Index (RI) detector.
- A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.
2. Mobile Phase and Chromatographic Conditions (Example):
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid for pH control and to ensure myristic acid is in its protonated form) can be optimized for separation.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Low UV wavelength (e.g., 205-215 nm) for both compounds, or RI detection.
- Injection Volume: 20 µL.
3. Sample Preparation:
- Accurately weigh a portion of the formulation.
- Extract the IPM and myristic acid into a suitable organic solvent (e.g., methanol, isopropanol) in which both are soluble. This may involve a liquid-liquid extraction for emulsion-based formulations.
- Dilute the extract to a suitable concentration within the calibration range of the method.
- Filter the sample through a 0.45 µm syringe filter before injection.
4. Method Validation:
- The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
- Forced degradation studies should be performed to demonstrate that the method is stability-indicating and can separate IPM and myristic acid from potential degradation products.
Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis. This method offers high specificity and sensitivity. A typical GC method would involve a non-polar capillary column and a temperature gradient program to separate IPM and derivatized myristic acid.
Visualizing the Process
To better understand the relationships and workflows discussed, the following diagrams are provided.
Conclusion
The hydrolysis of this compound is a critical stability consideration in the development of topical and transdermal formulations. The resulting formation of myristic acid can lead to a significant decrease in pH, potentially affecting drug stability, formulation aesthetics, and skin compatibility. A thorough understanding of the factors influencing this degradation pathway, coupled with robust stability testing and validated analytical methods, is paramount for the development of safe, effective, and stable drug products. By proactively addressing the potential for IPM hydrolysis, formulators can ensure the quality and performance of their products throughout their intended shelf life.
References
molecular structure and properties of isopropyl myristate C17H34O2
An In-depth Technical Guide to Isopropyl Myristate (C17H34O2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (IPM) is an ester of isopropyl alcohol and myristic acid, a saturated fatty acid.[1][2] Its chemical formula is C17H34O2.[3][4][5] IPM is a widely used ingredient in the cosmetic and pharmaceutical industries, primarily functioning as an emollient, solvent, and penetration enhancer. Known for its light, non-greasy feel and excellent spreadability, it is readily absorbed by the skin. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, experimental protocols, and applications of this compound relevant to research and drug development.
Molecular Structure and Identification
This compound is structurally composed of a myristate (tetradecanoate) backbone esterified with an isopropyl group. This structure imparts its characteristic lipophilic nature and its ability to interact with and modify the lipid barrier of the skin.
| Identifier | Value |
| IUPAC Name | propan-2-yl tetradecanoate |
| Synonyms | Isopropyl tetradecanoate, Tetradecanoic acid, 1-methylethyl ester |
| Chemical Formula | C17H34O2 |
| CAS Number | 110-27-0 |
| Molecular Weight | 270.45 g/mol |
Physicochemical Properties
IPM is a clear, colorless, and practically odorless liquid with low viscosity. It is resistant to oxidation and hydrolysis, meaning it does not easily become rancid. Its stability and compatibility with a wide range of cosmetic and pharmaceutical ingredients make it a versatile excipient.
| Property | Value |
| Appearance | Clear, colorless, oily liquid |
| Odor | Practically odorless |
| Density | 0.850 - 0.860 g/cm³ at 20°C |
| Boiling Point | ~167°C at 10 mmHg; 193°C at 20 mmHg |
| Melting/Freezing Point | Approximately -3°C to 5°C |
| Viscosity | 6-8 mPa·s at 25°C |
| Refractive Index | 1.434 - 1.438 at 20°C |
| Solubility | Insoluble in water and glycerol. Miscible with alcohol, acetone, chloroform, and most organic solvents and oils. |
| Saponification Value | 202 - 212 |
| Iodine Value | Not more than 1 |
| Acid Value | Not more than 1 |
Applications in Drug Development
The primary role of this compound in drug development is as a penetration enhancer in topical and transdermal formulations. Its mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin. This action increases the fluidity of the lipid bilayer, creating transient channels that facilitate the permeation of active pharmaceutical ingredients (APIs) into deeper skin layers. This is particularly valuable for drugs that have low intrinsic skin permeability.
Beyond its role as a penetration enhancer, IPM is also utilized as a solvent and co-solvent for lipophilic APIs, ensuring their uniform distribution within a formulation. Its emollient properties help to improve the sensory characteristics and user acceptability of topical products, reducing the greasy feel often associated with ointments and creams. IPM is found in a variety of topical dosage forms, including creams, lotions, gels, ointments, and transdermal patches.
Experimental Protocols
Synthesis of this compound
A. Chemical Synthesis via Acid Catalysis
The industrial synthesis of IPM typically involves the direct esterification of myristic acid with isopropanol.
-
Materials: Myristic acid, isopropanol (excess), and an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid catalyst like TiO2).
-
Procedure:
-
Myristic acid and an excess of isopropanol are charged into a reaction vessel equipped with a stirrer, heater, and a mechanism for water removal (e.g., a Dean-Stark apparatus).
-
The acid catalyst is added to the mixture.
-
The reaction mixture is heated to a temperature between 100°C and 150°C.
-
The reaction proceeds with the continuous removal of water, which drives the equilibrium towards the formation of the ester.
-
Upon completion, the excess isopropanol is removed via distillation.
-
The crude product is then purified, which may involve neutralizing the catalyst, washing, and a final distillation or rectification step to yield high-purity this compound.
-
B. Enzymatic Synthesis via Lipase Catalysis
An environmentally friendly alternative to chemical synthesis is the use of enzymes, such as lipase, as catalysts.
-
Materials: Myristic acid, isopropanol, immobilized lipase (e.g., Candida antarctica lipase B), and molecular sieves.
-
Procedure:
-
Myristic acid and isopropanol are mixed in a specified molar ratio (e.g., 1:8 acid to alcohol).
-
Immobilized lipase (e.g., 4% w/w) and molecular sieves (to absorb the water produced) are added to the mixture.
-
The reaction is conducted in a shaker or stirred-tank reactor at a controlled temperature, typically between 50°C and 60°C, for a set duration (e.g., 2.5 hours).
-
After the reaction, the immobilized enzyme is separated from the product mixture by filtration for potential reuse.
-
The product is then purified, often involving the removal of unreacted substrates.
-
Analysis of this compound in a Topical Formulation
Gas Chromatography (GC) is a common method for the qualitative and quantitative analysis of IPM in finished products.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-624).
-
Sample Preparation:
-
Accurately weigh a sample of the formulation containing IPM.
-
Dissolve the sample in a suitable solvent, such as isopropyl alcohol (IPA), to avoid transesterification that might occur with methanol or ethanol.
-
Add an internal standard (e.g., a fatty alcohol not present in the formulation) of a known concentration to the sample solution.
-
Vortex or sonicate the mixture to ensure complete dissolution and extraction of IPM.
-
Filter the solution prior to injection if necessary.
-
-
Chromatographic Conditions (Example):
-
Column: DB-624 capillary column
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Start at 100°C, ramp to 240°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium
-
Injection Volume: 1 µL
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of IPM to the internal standard against a calibration curve prepared with known concentrations of IPM and the internal standard.
Visualizations: Workflows and Mechanisms
Caption: Chemical synthesis workflow for this compound.
Caption: Logical diagram of IPM's penetration enhancement mechanism.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound: The Essential Ingredient for Cosmetics, Pharmaceuticals, and More [silverfernchemical.com]
- 3. This compound | 110-27-0 [chemicalbook.com]
- 4. This compound | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
Isopropyl Myristate: A Technical Guide to its Dermal Safety Profile
Introduction
Isopropyl myristate (IPM) is the ester of isopropyl alcohol and myristic acid, a saturated fatty acid. It is a widely used ingredient in cosmetic and topical pharmaceutical formulations, valued for its properties as an emollient, lubricant, and solvent. IPM is also recognized for its ability to enhance the dermal penetration of other active ingredients.[1][2] This technical guide provides an in-depth review of the safety profile of this compound for dermal applications, summarizing key toxicological data and detailing the experimental protocols used in its assessment. This information is intended for researchers, scientists, and drug development professionals involved in the formulation and safety evaluation of topical products.
Toxicological Profile Summary
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe as a cosmetic ingredient in the present practices of use and concentration.[3][4] The toxicological data indicates that IPM has low acute oral and dermal toxicity.[5] It is generally considered non-sensitizing and at most a mild irritant to the skin in humans. While not found to be genotoxic or carcinogenic, it may enhance the carcinogenic activity of other chemicals. Systemic absorption following dermal application is minimal.
Quantitative Data Summary
The following tables summarize the key quantitative data from toxicological studies on this compound.
Table 1: Acute Toxicity Data
| Test Type | Species | Route | Endpoint | Result | Reference(s) |
|---|---|---|---|---|---|
| Acute Toxicity | Rabbit | Dermal | LD50 | > 5 g/kg | |
| Acute Toxicity | Rat | Oral | LD50 | > 10,000 mg/kg |
| Acute Toxicity | Rat | Inhalation | LC50 | > 41 mg/l (1 hr) | |
Table 2: Dermal Irritation Studies
| Study Type | Species | Test Substance | Concentration | Observation | Reference(s) |
|---|---|---|---|---|---|
| Draize Test | Rabbit | Undiluted IPM | Undiluted | Minimal to moderate irritation with repeated applications | |
| Human Patch Test | Human | Undiluted IPM | Undiluted | No primary irritation; very slight irritation with repeated applications | |
| Human Patch Test | Human | IPM in Petrolatum | 20% | No irritation reported |
| Comedogenicity | Rabbit | IPM | Not Specified | Comedone formation observed | |
Table 3: Skin Sensitization Studies
| Study Type | Species | Test Substance | Concentration | Result | Reference(s) |
|---|---|---|---|---|---|
| Guinea Pig Maximization | Guinea Pig | IPM | 0.1% | Not a sensitizer | |
| Human RIPT | Human | IPM in Product | 42.9% | Not a sensitizer | |
| Human Maximization | Human | IPM in Petrolatum | 20% | Not a sensitizer |
| Local Lymph Node Assay | Mouse | IPM | Not Specified | Weakly positive | |
Table 4: Genotoxicity, Carcinogenicity, and Phototoxicity
| Test Type | Species | Test Substance | Observation | Reference(s) |
|---|---|---|---|---|
| Genotoxicity | In Vitro | IPM | Negative in genotoxicity tests | |
| Carcinogenicity | Mouse | IPM | Not carcinogenic, but accelerated carcinogenic activity of benzo(a)pyrene |
| Phototoxicity/Photosensitization | Human | IPM in Product (42.9%) | No phototoxicity or photocontact allergenicity | |
Experimental Protocols
Detailed methodologies for key toxicological assessments are provided below.
1. Dermal Irritation: In Vitro Reconstructed Human Epidermis Test (OECD TG 439)
This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.
-
Model Preparation: Commercially available RhE tissues (e.g., EpiDerm™, EpiSkin™) are pre-incubated in maintenance medium at 37°C and 5% CO2.
-
Test Substance Application: A defined amount of the test substance (solid or liquid) is applied topically to the triplicate tissues. Negative controls (e.g., PBS) and positive controls (e.g., 5% Sodium Dodecyl Sulfate) are run concurrently.
-
Exposure and Incubation: The tissues are exposed to the substance for a specific duration (e.g., 60 minutes) at 37°C.
-
Rinsing and Post-Incubation: After exposure, the test substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for recovery or manifestation of cytotoxic effects.
-
Viability Assessment (MTT Assay): Tissue viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.
-
Data Analysis: The formazan is extracted, and its concentration is determined by measuring the optical density (OD). The percentage of viability for each treated tissue is calculated relative to the negative control. A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.
2. Skin Sensitization: Human Repeated Insult Patch Test (HRIPT)
The HRIPT is designed to assess the irritation and sensitization potential of a substance after repeated applications to the skin of human volunteers.
-
Panel Selection: A panel of 50 to 200 human subjects is selected. Participants are typically healthy adults with no known skin conditions. Informed consent is obtained from all participants.
-
Induction Phase:
-
The test material is applied to a small area of skin (usually the back) under an occlusive or semi-occlusive patch.
-
The patch remains in place for 24 to 48 hours.
-
After removal, the site is evaluated for any signs of irritation.
-
This procedure is repeated nine times over a three-week period at the same application site.
-
-
Rest Phase: A rest period of approximately two weeks follows the induction phase, allowing for the development of any potential sensitization.
-
Challenge Phase:
-
A challenge patch with the test material is applied to a naive skin site (a previously unpatched area).
-
The patch is removed after 24 to 48 hours.
-
The challenge site is scored for reactions (e.g., erythema, edema) at specified time points (e.g., 24, 48, and 72 hours) after application.
-
-
Interpretation: A reaction at the challenge site that is significantly greater than any irritation observed during the induction phase is indicative of sensitization.
3. Skin Sensitization: Local Lymph Node Assay (LLNA - OECD TG 429)
The LLNA is a mouse model that assesses the induction phase of skin sensitization by measuring lymphocyte proliferation in the draining lymph nodes.
-
Animal Model: The test is performed on female mice (e.g., CBA/Ca or CBA/J strain).
-
Test Substance Application: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil) at a minimum of three concentrations. For three consecutive days, the solution is applied to the dorsal surface of each ear. A vehicle control group and a positive control group are also included.
-
Proliferation Measurement: Five days after the first application, all mice are injected intravenously with a radioisotope (e.g., 3H-methyl thymidine).
-
Sample Collection and Processing: Approximately five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells (LNCs) is prepared.
-
Data Analysis: The incorporation of the radioisotope is measured by scintillation counting. A Stimulation Index (SI) is calculated for each treatment group by dividing the mean proliferation in that group by the mean proliferation in the vehicle control group. A test substance is classified as a sensitizer if the SI is ≥ 3.
4. Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
The Ames test uses amino-acid-requiring strains of Salmonella typhimurium to detect gene mutations (point mutations) induced by a chemical substance.
-
Bacterial Strains: The test utilizes multiple mutant strains of S. typhimurium that carry mutations in the genes involved in histidine synthesis (his-). These strains cannot grow on a medium lacking histidine.
-
Metabolic Activation: Since some chemicals are only mutagenic after being metabolized, the test is performed both with and without a mammalian metabolic activation system (e.g., S9 fraction, a liver homogenate).
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with a small amount of histidine to allow for initial growth and mutation expression. This mixture is combined with molten top agar and poured onto a minimal glucose agar plate (lacking histidine).
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Interpretation: Only bacteria that undergo a reverse mutation to a his+ state (regaining the ability to synthesize histidine) will grow and form visible colonies. The mutagenic potential of the substance is determined by comparing the number of revertant colonies in the test plates to the number of spontaneous revertant colonies in the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.
Visualizations: Workflows and Pathways
Caption: Workflow for the Human Repeated Insult Patch Test (HRIPT).
Caption: Workflow for In Vitro Skin Irritation Test (OECD TG 439).
Caption: The Adverse Outcome Pathway (AOP) for Skin Sensitization.
Based on extensive toxicological testing, this compound has a robust safety profile for dermal applications. It exhibits low acute toxicity and is not a sensitizer in humans. While repeated application of undiluted IPM can cause mild to moderate irritation in animal models, it is considered at most a very slight irritant in human skin under typical use conditions. It is not genotoxic or phototoxic. Professionals in formulation development should note its potential to enhance the penetration of other substances and its reported comedogenic properties. Overall, the data supports the continued safe use of this compound in cosmetic and topical pharmaceutical products when formulated appropriately.
References
Isopropyl Myristate: A Comprehensive Technical Guide to Enhancing the Solubility of Poorly Soluble Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl myristate (IPM), the ester of isopropanol and myristic acid, is a versatile and widely utilized excipient in the pharmaceutical industry.[1][2] Its favorable physicochemical properties, including its non-greasy feel, excellent spreading capabilities, and low toxicity, make it a valuable component in various formulations.[1][3] This technical guide provides an in-depth analysis of the use of this compound as a solvent to enhance the solubility of poorly soluble drugs, a critical challenge in drug development. This document will detail the physicochemical properties of IPM, present quantitative data on its solubilizing capacity for several active pharmaceutical ingredients (APIs), provide detailed experimental protocols for solubility determination and formulation, and visualize key processes through diagrams.
Introduction: The Challenge of Poor Drug Solubility
The therapeutic efficacy of a drug is fundamentally dependent on its bioavailability, which is significantly influenced by its solubility in physiological fluids. A substantial portion of new chemical entities emerging from drug discovery pipelines exhibit poor aqueous solubility, posing a major hurdle to their development into effective medicines.[4] Various formulation strategies are employed to address this challenge, including particle size reduction, salt formation, and the use of co-solvents and solubility enhancers. This compound has emerged as a key tool in the formulator's arsenal, particularly for topical, transdermal, and certain oral preparations.
Physicochemical Properties of this compound
This compound (C₁₇H₃₄O₂) is a clear, colorless, and practically odorless oily liquid. Its chemical structure and physical characteristics are key to its function as a solvent and penetration enhancer.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₃₄O₂ | |
| Molecular Weight | 270.45 g/mol | |
| Appearance | Clear, colorless, oily liquid | |
| Odor | Practically odorless | |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and most organic solvents | |
| Density | ~0.85 g/cm³ at 25°C | |
| Boiling Point | 193 °C at 20 mmHg | |
| Melting Point | ~3 °C |
This compound as a Solvent for Poorly Soluble Drugs: Quantitative Data
This compound's lipophilic nature makes it an effective solvent for a range of poorly water-soluble drugs. The following table summarizes the reported solubility of several APIs in IPM. It is important to note that solubility can be influenced by factors such as temperature, the presence of other excipients, and the polymorphic form of the drug.
| Drug | Therapeutic Class | Solubility in this compound | Reference(s) |
| Ibuprofen | Nonsteroidal Anti-inflammatory Drug (NSAID) | > 16% w/w | |
| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) | Data available, specific value not cited in abstract | |
| Ketoconazole | Antifungal | 93.99 ± 3.26 µg/mL | |
| Clotrimazole | Antifungal | 14.9 ± 0.02 mg/mL | |
| Diclofenac Sodium | Nonsteroidal Anti-inflammatory Drug (NSAID) | Lower than in oleic acid and olive oil; specific value not cited | |
| Progesterone | Hormone | Solubilized in IPM-based microemulsions | |
| Indomethacin | Nonsteroidal Anti-inflammatory Drug (NSAID) | Solubilized in IPM-based microemulsions |
Mechanism of Action
Solubilization
As a non-polar, hydrophobic compound, IPM effectively dissolves lipophilic drugs by establishing favorable intermolecular interactions, primarily van der Waals forces. This allows for a higher concentration of the drug to be incorporated into a formulation than would be possible in an aqueous vehicle.
Skin Penetration Enhancement
In topical and transdermal formulations, IPM acts as a penetration enhancer by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. This disruption increases the fluidity of the lipid bilayers, creating transient pathways for drug molecules to permeate into deeper skin layers.
Caption: Mechanism of IPM as a skin penetration enhancer.
Experimental Protocols
Determination of Drug Solubility in this compound (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound (pharmaceutical grade)
-
The poorly soluble drug to be tested
-
Glass vials with screw caps
-
Shaking incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-performance liquid chromatography (HPLC) system or a suitable analytical instrument for drug quantification
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the drug to a known volume of this compound in a glass vial. The excess solid should be clearly visible.
-
Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials to sediment the excess solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining undissolved particles.
-
Accurately dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the drug concentration in the diluted sample using a validated HPLC method or other appropriate analytical technique.
-
Calculate the solubility of the drug in this compound, expressed as mg/mL or % w/w.
Caption: Experimental workflow for the shake-flask solubility determination method.
Preparation of an this compound-Based Microemulsion (Water Titration Method)
Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often with a cosurfactant. They can significantly enhance the solubility and delivery of poorly soluble drugs.
Materials:
-
This compound (oil phase)
-
Purified water (aqueous phase)
-
Surfactant (e.g., Tween 80)
-
Cosurfactant (e.g., propylene glycol)
-
Poorly soluble drug
-
Magnetic stirrer and stir bar
-
Burette or micropipette
Procedure:
-
Prepare a mixture of the surfactant and cosurfactant (Sₘᵢₓ) at a specific ratio (e.g., 1:1, 2:1, or 3:1 by weight).
-
Dissolve the poorly soluble drug in the this compound.
-
Combine the drug-oil mixture with the Sₘᵢₓ.
-
Slowly titrate this mixture with water dropwise while continuously stirring at a constant temperature.
-
Observe the mixture for changes in appearance. The endpoint is the formation of a clear, transparent, and single-phase microemulsion.
-
The amounts of oil, water, and Sₘᵢₓ are used to construct a pseudoternary phase diagram to identify the microemulsion region.
Formulation Development Workflow
The decision to use this compound as a solvent for a poorly soluble drug is part of a larger formulation development process.
Caption: Logical workflow for formulating a poorly soluble drug with IPM.
Conclusion
This compound is a valuable and versatile excipient for addressing the challenges of poor drug solubility. Its ability to act as a solvent and a penetration enhancer makes it particularly useful in the development of topical and transdermal drug delivery systems. By understanding its physicochemical properties and employing systematic experimental approaches, researchers and formulation scientists can effectively leverage this compound to develop stable, elegant, and efficacious drug products for poorly soluble active pharmaceutical ingredients. This guide provides a foundational understanding to aid in the rational design and development of such formulations.
References
- 1. iajps.com [iajps.com]
- 2. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Isopropyl Myristate in In-Vitro Skin Permeation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl myristate (IPM) is a fatty acid ester widely employed as a penetration enhancer in topical and transdermal formulations.[1][2] Its primary function is to reversibly diminish the barrier properties of the stratum corneum, the outermost layer of the skin, thereby facilitating the passage of active pharmaceutical ingredients (APIs) into the deeper skin layers and systemic circulation.[1][3] IPM is known for its ability to disrupt the highly organized lipid structure of the stratum corneum, leading to increased fluidity of the lipid bilayers and creating a more permeable pathway for drug molecules.[3] This document provides detailed application notes and standardized protocols for utilizing IPM in in-vitro skin permeation studies, a critical step in the development and evaluation of topical and transdermal drug delivery systems.
Mechanism of Action
This compound enhances skin permeation primarily through a physicochemical mechanism that alters the structure of the stratum corneum. It integrates into the lipid bilayers, disrupting the tight packing of the intercellular lipids. This disruption increases the fluidity and permeability of the stratum corneum, allowing drug molecules to more easily diffuse through this barrier. Studies have indicated that IPM can impair the lipid barrier of the skin to a significant extent. It is particularly effective for enhancing the penetration of lipophilic compounds.
Caption: Mechanism of this compound (IPM) skin permeation enhancement.
Quantitative Data on Permeation Enhancement
The efficacy of this compound as a penetration enhancer has been demonstrated for a variety of drugs. The following tables summarize quantitative data from several in-vitro studies.
Table 1: Enhancement of Naproxen Permeability
| Enhancer | Permeability Coefficient (x 10⁻⁴ cm/h) |
| This compound | 36.2 |
| Menthol | 25.0 |
| Oleic Acid | 11.1 |
| Azone | 7.3 |
| Control (No Enhancer) | 1.4 |
Table 2: Effect of this compound on Testosterone Permeation
| IPM Concentration (%) | Testosterone Flux (µg/cm²/h) | Enhancement Ratio |
| 0 | - | 1 |
| 2 | - | 11 |
Note: Specific flux value for the control was not provided in the abstract.
Table 3: Permeation of a Capsaicin Derivative (DA-5018) with this compound
| Vehicle | Permeability (µL/cm²/h) | Solubility (mg/mL) | Flux (µg/cm²/h) |
| This compound (IPM) | 83.6 ± 5.42 | 0.53 | 44.3 ± 2.87 |
| IPM + Ethoxydiglycol (1:1) | - | 61.1 | 279 |
| IPM + Oleic Acid (1:1) | - | 50.2 | 9.26 |
Table 4: Permeation of Niacinamide in Different Vehicles
| Vehicle | Cumulative Amount Permeated at 24h (µg/cm²) |
| PG:PGML:IPM (0.65:0.30:0.05) | 106.7 ± 12.9 |
| PG:PGML (0.75:0.25) | 100.3 ± 10.8 |
| Transcutol® P (TC) | 1.3 ± 2.3 |
PG: Propylene Glycol, PGML: Propylene Glycol Monolaurate, IPM: this compound
Table 5: Enhancement of Ketoconazole Permeation from a Carbopol Gel
| IPM Concentration (% w/w) | Enhancement Ratio (Flux) |
| 5 | ~11 |
Experimental Protocols
Protocol 1: In-Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a generalized method for assessing the skin permeation of a drug from a formulation containing this compound using Franz diffusion cells.
Materials and Equipment:
-
Franz Diffusion Cells
-
Human or animal skin (e.g., human cadaver skin, porcine ear skin, rodent skin)
-
Test formulation containing the API and this compound
-
Control formulation (without IPM)
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C ± 1°C
-
Syringes and needles for sampling
-
Validated analytical method (e.g., HPLC) for drug quantification
-
Parafilm®
Procedure:
-
Skin Preparation:
-
Thaw frozen skin at room temperature.
-
Carefully excise the subcutaneous fat and any extraneous tissue.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
Equilibrate the skin sections in the receptor solution for a defined period before mounting.
-
-
Franz Cell Assembly:
-
Clean the Franz cells thoroughly.
-
Fill the receptor chamber with fresh, pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped.
-
Place a magnetic stir bar in the receptor chamber.
-
Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.
-
Clamp the donor and receptor chambers together securely.
-
Place the assembled cells in the heating block and allow them to equilibrate to 32°C.
-
-
Formulation Application and Sampling:
-
Apply a precise amount of the test or control formulation onto the surface of the skin in the donor chamber.
-
Cover the donor chamber opening with Parafilm® to prevent evaporation, especially for volatile formulations (occlusive condition).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Quantify the concentration of the API in the collected samples using a validated analytical method such as HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) using the following equations:
-
Kp = Jss / Cdonor (where Cdonor is the concentration of the drug in the donor formulation)
-
ER = Jss (with enhancer) / Jss (without enhancer)
-
-
Caption: Workflow for a typical in-vitro skin permeation experiment.
Protocol 2: Analytical Method for Drug Quantification (Example: HPLC)
This is a generalized protocol and must be adapted and validated for the specific API.
Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., a mixture of acetonitrile and water)
-
API reference standard
-
Solvents for sample preparation
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the API reference standard in a suitable solvent.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations covering the expected range in the receptor samples.
-
-
Sample Preparation:
-
The collected receptor fluid samples may be injected directly or may require dilution with the mobile phase to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Set the appropriate mobile phase composition, flow rate, column temperature, and detector wavelength.
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the unknown samples.
-
Quantify the API concentration in the samples by comparing their peak areas to the calibration curve.
-
Conclusion
This compound is a versatile and effective penetration enhancer for a wide range of active pharmaceutical ingredients in topical and transdermal formulations. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively utilize IPM in in-vitro skin permeation studies. Rigorous adherence to standardized protocols and validated analytical methods is crucial for obtaining reliable and reproducible results, which are essential for the successful development of safe and efficacious topical drug products.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of this compound on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserinEffect of this compound on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserinretain--> - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Application Notes and Protocols for Isopropyl Myristate in Gene Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
AN-IPM-GDS001: Employing Isopropyl Myristate in Non-Viral Gene Delivery
Introduction
This compound (IPM) is a synthetic ester of isopropanol and myristic acid, widely utilized in cosmetic and pharmaceutical formulations as an emollient, thickening agent, and penetration enhancer.[1][2] In the context of gene delivery, IPM's lipophilic nature and ability to modulate lipid bilayers make it a valuable component in various non-viral vector systems.[3][4] Its primary roles include serving as the oil phase in nanoemulsions and microemulsions, acting as a lipid component in solid lipid nanoparticles (SLNs), and enhancing the cellular uptake of gene therapeutics by increasing membrane fluidity.[5] These characteristics can lead to more efficient encapsulation of nucleic acids (like siRNA, mRNA, and plasmid DNA) and improved transfection efficiency.
The primary mechanism by which IPM enhances delivery, particularly through the skin, is by integrating into the lipid layers of the stratum corneum, which increases the fluidity and disrupts the rigid structure, thereby increasing the diffusion and permeation of the therapeutic agent. This membrane-fluidizing effect is also hypothesized to facilitate the uptake of IPM-containing nanoparticles into other cell types.
Applications in Gene Delivery Formulations
This compound can be incorporated into several types of nanoparticle systems for gene delivery:
-
Microemulsions (MEs): These are thermodynamically stable, transparent systems of oil, water, surfactant, and cosurfactant. IPM is frequently used as the oil phase. MEs can solubilize large amounts of drugs and nucleic acids, offering high drug loading capacity and ease of preparation.
-
Nanoemulsions (NEs): Similar to microemulsions but kinetically stable, NEs are dispersions of nanoscale droplets. IPM's role as the oil phase helps in forming stable nano-sized droplets that can encapsulate genetic material.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs are colloidal carriers made from solid lipids. While IPM is a liquid at room temperature, it can be blended with solid lipids to form NLCs or used in the synthesis process of other polymeric nanoparticles, where it has been shown to influence particle size and stability. These systems are advantageous for the sustained release of genetic material like siRNA.
-
Liposomal Formulations (as an enhancer): While not a primary structural component of liposomes, IPM can be used to pre-treat cells to enhance the uptake of liposomal gene delivery systems. This approach has been shown to increase the specific toxicity of antisense oligonucleotides in cancer cells in a concentration-dependent manner.
Quantitative Data Summary
The following tables summarize key quantitative parameters for various nanoparticle formulations, including those using IPM and other relevant lipid-based systems for comparison, as specific gene delivery data for IPM-only systems is emerging.
Table 1: Physicochemical Properties of IPM-Based and Other Lipid Nanoparticles
| Formulation Type | Core Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| Alginate Nanoparticles | Alginate, AOT, IPM (solvent) | IPM produced smaller NPs than n-heptane | Not specified | Not specified | |
| Solid Lipid-Polymer Hybrid NP | Solid lipids, Cationic polymer (PEI) | ~200 | Not specified | +20 | |
| Cationic Nanoemulsion (for pDNA) | MCT oil, DOTAP, DOPE | ~150 | < 0.2 | +40 to +60 | |
| Lipoplex (for mRNA) | DC-1-16, DOPE, PEG-Chol | ~100-150 | ~0.2 | Not specified | |
| SLN (for pDNA) | Precirol, Esterquat-1, Tween 80 | < 100 | Not specified | Highly positive | |
| Oligonucleotide-Liposome | DSPC, DOTAP, Cholesterol | ~115 | Not specified | +0.6 |
Table 2: Gene Delivery Efficiency and Loading
| Formulation Type | Genetic Material | Cell Line / Model | Transfection / Silencing Efficiency | Gene Loading (wt%) | Reference(s) |
| IPM Pre-treatment + Liposomal AsODN | Antisense Oligo | A549 Lung Cancer | Increased specific toxicity from 14% to 35% | Not Applicable | |
| Tristearin SLN (HIP approach) | siRNA | In vivo (mouse) | Sustained release over 10-13 days | 4.4 - 5.5 | |
| Cationic Nanoemulsion | pIDUA (plasmid) | MPS I Murine Model | Significantly increased IDUA enzyme activity in liver and lungs | Not specified | |
| Solid Lipid-Polymer Hybrid NP | siRNA (anti-luciferase) | Keratinocytes | Significant reduction in luciferase expression | Not specified | |
| LMW PEI-based Nanoparticles | pCD200 (plasmid) | SH-SY5Y | ~1.5-fold increase in CD200 expression | Not specified |
Experimental Protocols
Protocol 1: Formulation of IPM-Based Microemulsion for Gene Delivery
This protocol is adapted from methods for preparing microemulsions for drug and plasmid DNA delivery.
Materials:
-
This compound (IPM) - Oil phase
-
Tween 80 - Surfactant
-
Ethanol or Isopropyl Alcohol - Cosurfactant
-
Nuclease-free water - Aqueous phase
-
Plasmid DNA (pDNA) or other nucleic acid
-
Chitosan (optional, for complexation)
Procedure:
-
Prepare Surfactant/Cosurfactant Mixture (Sₘᵢₓ): Prepare a mixture of the surfactant (Tween 80) and cosurfactant (Ethanol) at a predetermined weight ratio (e.g., 1:1, 2:1, or 3:1).
-
Prepare Aqueous Phase:
-
Dissolve the nucleic acid (e.g., pDNA at 100 µg/mL) in nuclease-free water.
-
Optional: To enhance stability and complexation, first prepare a Chitosan:DNA complex. Mix a chitosan solution (e.g., 0.003 mg/mL) with the DNA solution at a 1:1 (v/v) ratio and vortex gently for 30 minutes at room temperature. Use this complex solution as your aqueous phase.
-
-
Construct Pseudoternary Phase Diagram (Optional but Recommended): To identify the optimal component ratios, titrate various mixtures of IPM and Sₘᵢₓ with the aqueous phase. Note the compositions that result in a transparent, single-phase, and stable microemulsion.
-
Microemulsion Formulation:
-
Based on the phase diagram, select an optimal ratio (e.g., 30% IPM, 60% Sₘᵢₓ, 10% Aqueous Phase).
-
Combine the calculated amount of IPM (oil phase) with the Sₘᵢₓ mixture.
-
Slowly add the aqueous phase (containing the nucleic acid) dropwise to the oil/Sₘᵢₓ mixture while stirring continuously with a magnetic stirrer at room temperature.
-
Continue stirring until the system becomes transparent and homogenous, indicating the formation of a microemulsion.
-
Allow the microemulsion to equilibrate for at least 15-30 minutes with gentle stirring.
-
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the formulation using Dynamic Light Scattering (DLS). Dilute the sample with water as needed.
-
Morphology: Observe the droplet shape using Transmission Electron Microscopy (TEM).
-
DNA Integrity/Protection: Perform a DNase I protection assay followed by gel electrophoresis to confirm that the encapsulated DNA is protected from enzymatic degradation.
-
Protocol 2: In Vitro Transfection Using Lipid-Based Nanoparticles
This is a general protocol for assessing the transfection efficiency of formulated nanoparticles in a cell culture model.
Materials:
-
Target cell line (e.g., HeLa, HEK293, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well or 24-well cell culture plates
-
IPM-based nanoparticle formulation encapsulating a reporter gene (e.g., pEGFP)
-
Positive control transfection reagent (e.g., Lipofectamine™)
-
Assay reagents for viability (e.g., MTT assay) and gene expression (e.g., fluorescence microscopy, flow cytometry, or luciferase assay)
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection (typically 24 hours after seeding).
-
Preparation of Transfection Complexes:
-
Dilute the required amount of your IPM-based nanoparticle formulation in serum-free medium.
-
Gently mix and incubate at room temperature for 20-30 minutes to allow complexes to stabilize.
-
-
Transfection:
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add the diluted nanoparticle complexes to each well.
-
Incubate the cells with the complexes for 4-6 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the transfection medium and replace it with fresh, complete (serum-containing) culture medium.
-
-
Gene Expression Analysis:
-
Incubate the cells for an additional 24-48 hours to allow for gene expression.
-
Assess transfection efficiency using an appropriate method:
-
Fluorescence Microscopy/Flow Cytometry: If using a fluorescent reporter like GFP, visualize or quantify the percentage of fluorescent cells.
-
Luminometry: If using a luciferase reporter gene, lyse the cells and measure the luminescent signal using a luciferase assay kit.
-
-
-
Cytotoxicity Analysis:
-
In a parallel plate, perform an MTT or similar cell viability assay 48 hours post-transfection to determine the toxicity of the formulation at the tested concentrations.
-
Visualizations: Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates a typical workflow for the formulation and evaluation of an IPM-based gene delivery system.
Cellular Uptake Pathway
This diagram illustrates the generalized endocytic pathways for nanoparticle entry into a cell. IPM-containing lipid nanoparticles are primarily expected to enter via these routes.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. GitHub - pscedu/singularity-graphviz: Graphviz is a package of open-source tools initiated by AT&T Labs Research for drawing graphs specified in DOT language scripts. [github.com]
- 3. Study of the influence of the penetration enhancer this compound on the nanostructure of stratum corneum lipid model membranes using neutron diffraction and deuterium labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancements in Nanoemulsion-Based Drug Delivery Across Different Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alginate nanoparticle synthesis using n-heptane and this compound/AOT reverse micelles: the impact of the non-polar solvent, water content, and pH on the particle size and cross-linking efficiency - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for Green Synthesis of Isopropyl Myristate Using Lipase Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the environmentally friendly synthesis of isopropyl myristate, a widely used emollient in the cosmetic and pharmaceutical industries. The protocols focus on the use of lipase as a biocatalyst, offering a green alternative to traditional chemical synthesis methods that often involve harsh conditions and undesirable byproducts.[1][2] This enzymatic approach utilizes milder reaction conditions and offers high specificity, leading to a purer product.
Introduction
This compound (IPM) is an ester of myristic acid and isopropanol. Its properties as an emollient, thickening agent, and lubricant make it a valuable ingredient in topical and transdermal drug delivery systems, where it can also act as a penetration enhancer.[3] The conventional chemical synthesis of IPM typically requires high temperatures and strong acid catalysts, which can result in undesirable color, odor, and instability in the final product.[1][4] Lipase-catalyzed esterification presents a sustainable alternative, minimizing energy consumption and waste generation.
Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous media. The use of immobilized lipases is particularly advantageous for industrial applications as it allows for easy separation of the catalyst from the reaction mixture, enabling continuous operation and repeated use of the enzyme.
Experimental Protocols
This section details the methodologies for the lipase-catalyzed synthesis of this compound, covering enzyme immobilization, batch synthesis, and continuous synthesis in a packed bed reactor.
Protocol 1: Immobilization of Lipase
Objective: To immobilize lipase on a solid support to enhance its stability and reusability. This protocol is based on the immobilization of Rhizopus oryzae lipase (KDN lipase) on a macroporous resin.
Materials:
-
KDN Lipase from Rhizopus oryzae
-
Macroporous resin (e.g., LXTE-1000)
-
Glutaraldehyde solution (25% v/v)
-
Phosphate buffer (pH 7.0)
-
Distilled water
Procedure:
-
Resin Preparation: Wash the macroporous resin with distilled water to remove any impurities and then dry at 60°C.
-
Enzyme Adsorption: Prepare a lipase solution in phosphate buffer. Add the prepared resin to the lipase solution and stir gently for a specified time to allow for enzyme adsorption.
-
Cross-linking: After adsorption, filter the resin and add a solution of glutaraldehyde as a cross-linking agent. The concentration of glutaraldehyde, cross-linking time, and temperature should be optimized. For KDN lipase, optimal conditions were found to be 0.46% (v/v) glutaraldehyde at 25.0°C for 157 minutes.
-
Washing and Drying: After cross-linking, wash the immobilized lipase thoroughly with phosphate buffer and then distilled water to remove any unbound enzyme and excess glutaraldehyde.
-
Final Preparation: Dry the immobilized lipase under vacuum or by freeze-drying. Store the prepared biocatalyst at 4°C until use.
Protocol 2: Batch Synthesis of this compound
Objective: To synthesize this compound in a batch reactor using immobilized lipase. This protocol provides two variations: a solvent-free system and a solvent-based system.
A. Solvent-Free System
Materials:
-
Immobilized KDN lipase
-
Myristic acid
-
Isopropanol
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
Procedure:
-
Reactant Mixture: In a reaction vessel, combine myristic acid and isopropanol. The molar ratio of the reactants is a critical parameter to optimize.
-
Enzyme Addition: Add the immobilized lipase to the reactant mixture. The amount of enzyme is typically expressed as a percentage of the weight of the limiting reactant (myristic acid).
-
Reaction: Place the vessel in a shaking incubator or on a heated magnetic stirrer. Maintain the reaction at the desired temperature with constant agitation.
-
Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture to monitor the progress of the reaction by analyzing the concentration of myristic acid or the formation of this compound using techniques like titration or gas chromatography (GC).
-
Termination and Product Recovery: Once the desired conversion is achieved, stop the reaction by filtering out the immobilized lipase. The enzyme can be washed and stored for reuse. The product, this compound, can be purified from the remaining reactants, for example, by vacuum distillation.
B. n-Heptane Solvent System
Materials:
-
Immobilized Bacillus cereus lipase on a hydrogel support
-
Myristic acid
-
Isopropanol
-
n-Heptane (solvent)
-
Teflon-lined glass vials
-
Shaking incubator
Procedure:
-
Reactant Solution: Prepare a solution of myristic acid and isopropanol in n-heptane in a Teflon-lined glass vial.
-
Enzyme Addition: Add the immobilized lipase to the reaction vial.
-
Reaction: Secure the vial in a shaking incubator and maintain the reaction at the optimized temperature with continuous shaking.
-
Monitoring: Follow the reaction progress as described in the solvent-free protocol.
-
Termination and Product Recovery: After the reaction, separate the immobilized enzyme by decanting or filtration. The solvent can be removed under reduced pressure to isolate the this compound.
Protocol 3: Continuous Synthesis in a Packed Bed Reactor (PBR)
Objective: To establish a continuous process for the synthesis of this compound for larger-scale production.
Materials:
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
Myristic acid
-
Isopropanol
-
Jacketed glass column (for the packed bed)
-
Peristaltic pump
-
Water bath for temperature control
Procedure:
-
Reactor Setup: Pack the jacketed glass column with the immobilized lipase. Connect the column to a water bath to maintain the desired reaction temperature.
-
Substrate Feed: Prepare a homogenous mixture of myristic acid and isopropanol. An excess of isopropanol can serve as the reaction medium, creating a single-phase system.
-
Continuous Reaction: Use a peristaltic pump to continuously feed the substrate mixture through the packed bed reactor at a defined flow rate. The flow rate will determine the residence time of the reactants in the column.
-
Product Collection: Collect the effluent from the reactor outlet.
-
Steady-State and Analysis: Allow the reactor to reach a steady state, and then analyze the outlet stream to determine the conversion of myristic acid to this compound. High-performance liquid chromatography (HPLC) is a suitable analytical method for this purpose.
-
Process Optimization: Key parameters to optimize for maximizing productivity include the residence time (controlled by the flow rate), reaction temperature, and substrate molar ratio.
Data Presentation
The following tables summarize quantitative data from various studies on the lipase-catalyzed synthesis of this compound, allowing for easy comparison of different biocatalysts and reaction conditions.
Table 1: Comparison of Different Immobilized Lipases and Reaction Conditions
| Lipase Source | Support Material | System | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
| Candida antarctica (Novozym 435) | Acrylic Resin | Solvent-Free | 8:1 | 60 | 2.5 | 92.4% | |
| Candida antarctica (Novozym 435) | Acrylic Resin | Solvent-Free | 15:1 | 60 | 4 | 87.65% | |
| Rhizopus oryzae (KDN Lipase) | Macroporous Resin LXTE-1000 | Solvent-Free | Not specified | 36.1 | 18 | 66.62% | |
| Bacillus cereus MTCC 8372 | Poly(MAc-co-DMA-cl-MBAm) Hydrogel | n-Heptane | 1:1 | 65 | 15 | 66.0 mM product | |
| Candida antarctica (CALB-STY-DVB-M) | Magnetic Polymer | Solvent-Free | 5:1 to 15:1 | 50 | 4 | ~80% |
Table 2: Optimized Parameters for this compound Synthesis
| Parameter | Optimized Value | Lipase Used | System | Reference |
| Temperature | 60°C | Novozym 435 | Solvent-Free | |
| 65°C | Bacillus cereus Lipase | n-Heptane | ||
| 50-60°C | Novozym 435 | Solvent-Free | ||
| Molar Ratio (Alcohol:Acid) | 8:1 | Novozym 435 | Solvent-Free | |
| >10:1 | Novozym 435 | PBR, Solvent-Free | ||
| Enzyme Loading | 4% (w/w) | Novozym 435 | Solvent-Free | |
| Reaction Time | 2.5 h | Novozym 435 | Solvent-Free | |
| 15 h | Bacillus cereus Lipase | n-Heptane | ||
| Agitation Speed | 150 rpm | Novozym 435 | Solvent-Free |
Visualizations
The following diagrams illustrate the key processes in the green synthesis of this compound.
Caption: Enzymatic esterification of myristic acid and isopropanol.
Caption: General workflow for batch synthesis of this compound.
Caption: Workflow for continuous synthesis in a Packed Bed Reactor.
References
Application Notes and Protocols for the Quantification of Isopropyl Myristate in Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Isopropyl Myristate (IPM), a common emollient, solvent, and penetration enhancer in cosmetic and pharmaceutical formulations.[1][2] The methods described herein are essential for quality control, formulation development, and stability testing.
Gas Chromatography (GC-FID) Method
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantification of this compound. It offers high selectivity and sensitivity for volatile compounds like IPM.
Application Note
This GC-FID method is suitable for the determination of IPM in a variety of formulations, including creams, lotions, and ointments. The method involves an extraction of IPM from the formulation matrix followed by direct injection into the GC system. While the United States Pharmacopeia (USP) describes a method using a packed column, modern practice favors the use of capillary columns for better resolution and efficiency.[3][4]
Experimental Protocol
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.[3]
-
Autosampler and data acquisition system.
2. Reagents and Materials:
-
This compound (IPM) reference standard.
-
Internal Standard (IS): A suitable fatty alcohol, such as cetyl alcohol or stearyl alcohol, that does not interfere with the IPM peak.
-
Solvent: Isopropyl alcohol (IPA) is recommended as the sample solvent to prevent transesterification that can occur with methanol or ethanol. n-Hexane can also be used.
3. Standard Preparation:
-
Internal Standard Stock Solution: Accurately weigh about 50 mg of the chosen internal standard and dissolve in 100 mL of IPA.
-
Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of IPM reference standard into volumetric flasks. Add a constant volume of the Internal Standard Stock Solution to each flask and dilute to volume with IPA. A typical concentration range could be 0.1 to 2.0 mg/mL of IPM.
4. Sample Preparation (for a cream/lotion):
-
Accurately weigh an amount of the formulation equivalent to approximately 100 mg of IPM into a 50 mL centrifuge tube.
-
Add 20 mL of IPA and a known amount of the internal standard.
-
Vortex for 2 minutes to disperse the sample.
-
Heat the sample in a water bath at 60°C for 15 minutes to ensure complete extraction of IPM.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
5. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Nitrogen
-
Flow Rate: 1.0 mL/min (constant flow)
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
6. Data Analysis:
-
Calculate the ratio of the peak area of IPM to the peak area of the internal standard for both the standards and the samples.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of IPM for the standards.
-
Determine the concentration of IPM in the sample from the calibration curve.
Workflow Diagram
High-Performance Liquid Chromatography (HPLC-UV/DAD) Method
While IPM does not have a strong chromophore for UV detection at higher wavelengths, it can be detected at lower UV wavelengths. An alternative is to use a detector such as a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). This method is suitable for formulations where GC is not ideal, for example, due to the presence of non-volatile excipients that could interfere with the GC system.
Application Note
This HPLC method provides an alternative to GC for the quantification of IPM in cosmetic and pharmaceutical formulations. The method utilizes a reversed-phase column and a mobile phase of acetonitrile and water. Sample preparation involves a simple dilution and filtration step. While a direct HPLC method for IPM is not widely published, methods for analyzing impurities in IPM or other active ingredients in an IPM matrix can be adapted.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Data acquisition system.
2. Reagents and Materials:
-
This compound (IPM) reference standard.
-
HPLC grade acetonitrile and water.
3. Standard Preparation:
-
Stock Standard Solution: Accurately weigh about 100 mg of IPM reference standard into a 100 mL volumetric flask and dissolve in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with acetonitrile to achieve concentrations in the range of 0.1 to 1.0 mg/mL.
4. Sample Preparation (for a cream/lotion):
-
Accurately weigh an amount of the formulation equivalent to approximately 50 mg of IPM into a 50 mL volumetric flask.
-
Add about 30 mL of acetonitrile and sonicate for 15 minutes to disperse the sample and dissolve the IPM.
-
Allow the solution to cool to room temperature and dilute to volume with acetonitrile.
-
Centrifuge an aliquot of the sample solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
6. Data Analysis:
-
Integrate the peak area of the IPM peak in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of IPM for the standards.
-
Determine the concentration of IPM in the sample from the calibration curve.
Workflow Diagram
Fourier-Transform Infrared (FTIR) Spectroscopy Method
FTIR spectroscopy offers a rapid and non-destructive method for the quantification of IPM, particularly for screening purposes or in simpler formulations. This technique relies on the absorption of infrared radiation by the ester carbonyl group of IPM.
Application Note
This FTIR method is suitable for the rapid quantification of IPM in formulations where the matrix does not have significant interfering absorptions in the same spectral region as the IPM carbonyl band. It has been successfully used to quantify IPM as an adulterant in essential oils. The method involves creating a calibration model using partial least squares (PLS) regression.
Experimental Protocol
1. Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Chemometrics software for PLS regression analysis.
2. Reagents and Materials:
-
This compound (IPM) reference standard.
-
Placebo formulation (the same formulation without IPM) or a suitable solvent for preparing standards.
3. Standard Preparation:
-
Prepare a set of calibration standards by adding known amounts of IPM to the placebo formulation or a suitable solvent to cover the expected concentration range of IPM in the samples.
-
Homogenize the standards thoroughly.
4. Sample Preparation:
-
For many formulations, no sample preparation is needed. A small amount of the sample can be applied directly to the ATR crystal.
-
Ensure the sample is homogeneous before analysis.
5. Spectroscopic Conditions:
-
Spectral Range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Quantitative Analysis Range: Focus on the carbonyl (C=O) stretching band of the ester group, typically around 1716–1755 cm⁻¹.
6. Data Analysis:
-
Record the FTIR spectra of the standards and samples.
-
Using the chemometrics software, develop a PLS regression model by correlating the spectral data of the standards in the selected range (1716–1755 cm⁻¹) with the known concentrations of IPM.
-
Validate the PLS model using cross-validation or an independent set of validation samples.
-
Use the validated model to predict the concentration of IPM in the unknown samples.
Workflow Diagram
Quantitative Data Summary
The following tables summarize typical validation parameters for analytical methods used to quantify substances in the presence of this compound or impurities within IPM. While direct validation data for IPM as the primary analyte is not extensively published in the provided search results, these values provide a useful reference for expected method performance.
Table 1: HPLC Method for an Impurity (IPTS) in this compound
| Validation Parameter | Result |
| Linearity (Correlation Coefficient) | 0.9999 |
| Limit of Detection (LOD) | 0.96 µg/g |
| Limit of Quantification (LOQ) | 2.91 µg/g |
| Accuracy (Recovery) | 90.2 - 96.8% |
| Precision (RSD) | < 7% |
Table 2: HPLC Method for an Active Ingredient (Ketoprofen) in an this compound Medium
| Validation Parameter | Result |
| Linearity (Correlation Coefficient) | ≥ 0.988 |
| Within-day Precision (CV) | 1.3 - 3.3% |
| Between-day Precision (CV) | 1.3 - 3.3% |
| Accuracy (Relative Error) | -1.9% to 0.6% |
| Limit of Quantification (LOQ) | 0.625 µg/mL |
Table 3: GC-FID Method for an Impurity (IPTS) in this compound
| Validation Parameter | Result |
| Linearity (Correlation Coefficient) | 0.9999 |
| Limit of Detection (LOD) | 12.5 µg/g |
| Limit of Quantification (LOQ) | 25 µg/g |
| Accuracy (Recovery) | 97.0 - 107.2% |
| Precision (RSD) | 0.42 - 4.21% |
Table 4: FTIR-PLS Method for this compound in Lemon Essential Oil
| Validation Parameter | Result |
| Linearity (R²) | 0.99 - 1.00 |
| Standard Error of Cross-Validation (SECV) | 0.58 - 5.21 |
These data demonstrate that chromatographic and spectroscopic methods can provide the necessary accuracy, precision, and sensitivity for the quantification of this compound in various formulations. The choice of method will depend on the specific formulation, available instrumentation, and the desired speed of analysis. Proper method validation is crucial to ensure reliable and accurate results.
References
Application Notes and Protocols for Isopropyl Myristate as a Parenteral Injection Vehicle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl myristate (IPM) is a synthetic ester of isopropanol and myristic acid, widely recognized for its use in topical and transdermal formulations as an emollient and penetration enhancer.[1][2] Its utility extends to parenteral drug delivery, where it can serve as a non-aqueous vehicle for intramuscular (IM) and subcutaneous (SC) injections. This document provides detailed application notes and protocols for the use of IPM as a vehicle in parenteral formulations, addressing its physicochemical properties, biocompatibility, formulation development, sterilization, and quality control testing.
IPM offers several advantages as a parenteral vehicle, including its chemical stability, resistance to rancidity, and good solvent properties for various lipophilic drugs.[3] Studies have indicated its low irritability and toxicity when administered parenterally in moderate amounts, comparing favorably with other oily vehicles like sesame oil.[3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound (IPM) is fundamental for its effective use as a parenteral vehicle. These properties influence formulation development, stability, and in vivo performance.
General Properties
IPM is a clear, colorless, and practically odorless oily liquid with low viscosity.[4] It is composed of esters of propan-2-ol and saturated high-molecular-weight fatty acids, primarily myristic acid.
Quantitative Data Summary
The following tables summarize key quantitative data for IPM relevant to its use in parenteral formulations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₄O₂ | |
| Molecular Weight | 270.45 g/mol | |
| Density | 0.85 g/mL at 25 °C | |
| Boiling Point | 193 °C at 20 mmHg | |
| Melting Point | ~3 °C | |
| Viscosity | 4.8 cP at 25 °C | |
| Refractive Index | 1.434 at 20 °C | |
| Water Solubility | Immiscible | |
| LogP | 7.71 |
Table 2: Solubility of Selected Drugs in this compound-Based Systems
| Drug | Drug Class | Solubility | System Description | Reference |
| Progesterone | Steroid Hormone | Increased up to 3300-fold compared to water | IPM-based microemulsion | |
| Indomethacin | NSAID | Increased up to 500-fold compared to water | IPM-based microemulsion | |
| Ibuprofen | NSAID | >16% w/w | Pure IPM | |
| Naproxen | NSAID | Permeability of 36.2 x 10⁻⁴ cm h⁻¹ (through shed snake skin) | Pure IPM |
Table 3: Toxicological Data for this compound
| Test | Species | Route | Value | Reference |
| Acute Oral LD50 | Rat | Oral | > 16 mL/kg | |
| Acute Oral LD50 | Mouse | Oral | 49.7 mL/kg |
Biocompatibility and Safety
IPM is generally considered to have a favorable biocompatibility profile for parenteral administration. Studies have shown it to have a very low degree of irritability and no sensitizing propensities in animals following parenteral administration. It is reported to be non-toxic to animals and well-tolerated following injections of moderate amounts. When mixed with peanut oil (25% IPM), it produced only minor local damage in rats, dogs, and monkeys after repeated injections.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of IPM as a parenteral vehicle.
Protocol for Preparation of an this compound-Based Intramuscular Injection
This protocol describes the preparation of a sterile, sustained-release intramuscular injection of a model lipophilic drug using IPM as the vehicle.
Materials:
-
Active Pharmaceutical Ingredient (API) - lipophilic drug
-
This compound (IPM), sterile
-
Benzyl Benzoate (co-solvent, optional)
-
Benzyl Alcohol (preservative, optional)
-
Sterile vials and stoppers
-
Syringes and needles
-
Sterile filtration unit (0.22 µm)
-
Dry heat oven
-
Laminar airflow hood
Procedure:
-
Vehicle Preparation:
-
If co-solvents or preservatives are used, accurately weigh and mix the required amounts of IPM, Benzyl Benzoate, and Benzyl Alcohol in a sterile container within a laminar airflow hood.
-
Stir the mixture until a homogenous solution is formed.
-
-
Drug Dissolution:
-
Accurately weigh the required amount of the API.
-
Gradually add the API to the vehicle mixture while stirring continuously until the drug is completely dissolved. Gentle warming may be applied if necessary to facilitate dissolution, but care must be taken to avoid drug degradation.
-
-
Sterile Filtration:
-
Aseptically filter the drug solution through a sterile 0.22 µm filter into a sterile receiving vessel inside the laminar airflow hood.
-
-
Filling and Sealing:
-
Aseptically fill the sterile solution into pre-sterilized vials.
-
Aseptically place and secure sterile stoppers onto the vials.
-
Crimp the vials with aluminum seals.
-
-
Terminal Sterilization (if applicable and API is heat-stable):
-
If the final product is heat-stable, perform terminal sterilization using dry heat. A typical cycle is 160°C for 2 hours. Validation of the sterilization cycle for the specific formulation is crucial.
-
Protocol for In Vivo Biocompatibility Testing: Local Effects after Implantation (based on ISO 10993-6)
This protocol outlines a method to assess the local tissue response to IPM following implantation.
Objective: To evaluate the local inflammatory and cellular response to IPM when implanted in muscle tissue.
Materials:
-
Sterile this compound
-
Negative control material (e.g., USP High-Density Polyethylene)
-
Positive control material (optional, depending on the study design)
-
Test animals (e.g., rabbits or rats)
-
Sterile surgical instruments
-
Sutures
-
Histological processing reagents and equipment
Procedure:
-
Test Sample Preparation:
-
Aseptically load sterile IPM into sterile, open-ended cylindrical tubes (e.g., silicone or polyethylene).
-
-
Animal Model and Implantation:
-
Under anesthesia, make small incisions in the paravertebral muscles of the test animals.
-
Create small pockets in the muscle tissue by blunt dissection.
-
Implant the IPM-filled tubes and the negative control material into separate muscle pockets.
-
Suture the incisions.
-
-
Observation Periods:
-
Observe the animals for clinical signs of toxicity or irritation at regular intervals.
-
Typical implantation periods are 1, 4, and 12 weeks.
-
-
Macroscopic and Microscopic Evaluation:
-
At the end of each observation period, euthanize the animals and carefully excise the implantation sites.
-
Macroscopically evaluate the tissue for signs of inflammation, encapsulation, hemorrhage, and necrosis.
-
Process the tissue samples for histopathological examination.
-
A pathologist should evaluate the microscopic slides for cellular responses, including the presence of inflammatory cells (neutrophils, lymphocytes, plasma cells, macrophages), fibrosis, and tissue degeneration.
-
Compare the tissue response of the IPM implant sites to that of the negative control.
-
Protocol for In Vivo Biocompatibility Testing: Systemic Toxicity (based on ISO 10993-11)
This protocol provides a framework for assessing the potential systemic toxic effects of IPM.
Objective: To determine if IPM causes any adverse systemic reactions following parenteral administration.
Materials:
-
Sterile this compound
-
Control vehicle (e.g., saline or the vehicle of a clinically established product)
-
Test animals (e.g., mice or rats)
-
Syringes and needles
-
Equipment for clinical observations, blood collection, and necropsy.
Procedure:
-
Dosing and Administration:
-
Divide the animals into test and control groups.
-
Administer a single or repeated dose of sterile IPM to the test group via the intended parenteral route (e.g., intramuscular or subcutaneous).
-
Administer the control vehicle to the control group. The dose volume should be based on the intended human dose and scaled appropriately.
-
-
Clinical Observations:
-
Observe the animals daily for any signs of systemic toxicity, including changes in behavior, appearance, body weight, and food/water consumption.
-
-
Hematology and Clinical Chemistry:
-
Collect blood samples at specified time points (e.g., before the study and at termination) for hematology and clinical chemistry analysis to assess organ function.
-
-
Necropsy and Histopathology:
-
At the end of the study period (e.g., 14 or 28 days for subacute studies), euthanize the animals and perform a gross necropsy of all major organs.
-
Collect and preserve major organs for histopathological examination to identify any microscopic changes.
-
-
Data Analysis:
-
Compare the findings from the IPM-treated group with the control group to determine if there are any statistically significant differences in the observed parameters.
-
Protocol for Sterilization and Quality Control of IPM-Based Parenteral Formulations
4.4.1. Sterilization Protocol: Dry Heat
Dry heat sterilization is a suitable method for oily vehicles like IPM.
Procedure:
-
Fill the IPM or the final drug-in-IPM formulation into suitable glass vials.
-
Place the vials in a validated dry heat oven.
-
Run the sterilization cycle. A typical cycle is 160°C for a minimum of 2 hours or 170°C for a minimum of 1 hour. The specific time and temperature should be validated for the particular product and load configuration to ensure a sufficient sterility assurance level.
-
After the cycle is complete, allow the vials to cool to room temperature before handling.
4.4.2. Quality Control Testing
a) Sterility Testing:
-
Perform sterility testing according to USP <71> or Ph. Eur. 2.6.1.
-
Due to the oily nature of the vehicle, membrane filtration is the preferred method. The sample may need to be diluted with a sterile, compatible fluid (like sterile IPM itself) to facilitate filtration.
b) Pyrogen/Endotoxin Testing:
-
For oil-based injections, the rabbit pyrogen test (USP <151>) has traditionally been used.
-
The Limulus Amebocyte Lysate (LAL) test for bacterial endotoxins may be challenging due to the immiscibility of oil with the aqueous LAL reagent. However, methods involving extraction of endotoxins from the oil phase into a pyrogen-free aqueous solution have been developed.
-
The Monocyte Activation Test (MAT) is an in vitro alternative that can be used for pyrogen testing of lipidic parenterals.
c) Particulate Matter Testing:
-
Perform particulate matter testing according to USP <788> for injectable emulsions. The formulation should be visually inspected for any foreign particles.
d) Assay and Impurity Analysis:
-
Develop and validate an analytical method (e.g., HPLC) to determine the concentration of the active drug and to detect any potential degradation products.
Visualizations
Caption: Experimental workflow for developing an IPM-based parenteral formulation.
Caption: Logical pathway for biocompatibility assessment of an IPM parenteral vehicle.
Caption: Key properties and applications of IPM in parenteral formulations.
References
Application Notes and Protocols: Incorporating Isopropyl Myristate in Polyurethane Coatings for Medical Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethane (PU) coatings are extensively utilized for implantable medical devices due to their excellent biocompatibility, biostability, and mechanical properties.[1] However, for applications such as encapsulating electronic implants or controlling drug delivery, their inherent permeability to water can be a significant drawback.[1] Isopropyl myristate (IPM), a long-chain hydrophobic ester, has been investigated as a modifying agent to enhance the properties of polyurethane coatings. IPM is a synthetic lipid that is already approved for clinical use and can act as a plasticizer and a hydrophobic additive.
These application notes provide a comprehensive overview and detailed protocols for incorporating this compound into polyurethane coatings for medical devices. The focus is on the impact of IPM on the coating's mechanical properties, water resistance, biocompatibility, and its potential role in modulating drug elution.
Principle of Action
The incorporation of this compound into a polyurethane matrix primarily serves to increase the hydrophobicity of the coating. At low concentrations, IPM is well-dispersed within the polyurethane, leading to a reduction in the material's free volume and an increase in the packing of the polymer chains. This results in decreased water vapor and liquid water permeability. Additionally, IPM acts as a plasticizer, which can improve the flexibility and mechanical properties of the coating up to a certain concentration. For drug-eluting applications, the hydrophobic nature of IPM can influence the release kinetics of hydrophobic drugs.
Key Effects of this compound Incorporation
Mechanical Properties
The addition of IPM at low concentrations (1-2 wt%) has been shown to enhance the mechanical properties of polyether-urethane films. This is attributed to the plasticizing effect of IPM, which allows for greater chain mobility and alignment under stress. However, at higher concentrations, IPM can saturate the polymer matrix, leading to the formation of a separate liquid phase that compromises the mechanical integrity of the coating.
Water Permeability
A primary benefit of incorporating IPM is the reduction in water permeability. The hydrophobic nature of IPM reduces the surface energy of the polyurethane film, making it more resistant to water ingress. This is particularly advantageous for protecting sensitive electronic components of implantable devices.
Biocompatibility
Studies have indicated that polyurethane films containing up to 5 wt% of this compound exhibit no evidence of cytotoxicity, suggesting good biocompatibility. As IPM is already used in various clinical applications, its incorporation into polyurethane coatings is not expected to introduce significant biocompatibility concerns, though rigorous testing for any new formulation is essential.
Data Summary
The following tables summarize the quantitative effects of incorporating this compound into polyurethane coatings based on available literature.
Table 1: Effect of this compound (IPM) on the Mechanical Properties of Polyether-Urethane Films
| IPM Concentration (wt%) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 0 | Data not available | Data not available | Data not available |
| 1-2 | Increased | Increased | Data not available |
| >2 | Decreased | Decreased | Data not available |
Note: Specific values were not provided in the search results, but the trend of an initial increase followed by a decrease in tensile strength and elongation with increasing IPM concentration is reported.
Table 2: Effect of this compound (IPM) on Water Resistance of Polyether-Urethane Films
| IPM Concentration (wt%) | Water Uptake Reduction (%) |
| 1-2 | Up to 24% |
Note: This data is based on the findings that 1-2 wt% IPM reduces water uptake by up to 24%.
Experimental Protocols
Protocol for Preparation of IPM-Polyurethane Coated Films
This protocol describes the preparation of IPM-polyurethane films by solvent casting.
Materials:
-
Polyether-urethane (medical grade)
-
This compound (IPM)
-
Tetrahydrofuran (THF), analytical grade
-
Glass Petri dishes
-
Stir plate and magnetic stir bar
-
Forced convection oven
-
Vacuum oven
-
Desiccator
Procedure:
-
Prepare solutions of polyurethane in THF at a concentration of 4 wt%.
-
To individual polyurethane solutions, add the desired weight percentage of this compound (e.g., 0.5, 1, 2, 5, 10 wt%).
-
Stir the solutions for a minimum of 2 hours to ensure complete dissolution of the polymer and uniform dispersion of the IPM.
-
Cast approximately 25 mL of the IPM-polyurethane solution into a glass Petri dish.
-
Loosely cover the Petri dishes with glass lids to control the rate of solvent evaporation.
-
Dry the films under forced convection at room temperature for 72 hours.
-
After drying, immerse the films in distilled water for one hour to facilitate peeling from the Petri dish.
-
Carefully peel the films from the Petri dishes.
-
Further dry the films in a vacuum oven at 80°C and 0.1 torr for 24 hours.
-
Store the dried films in a desiccator until required for testing.
Caption: Workflow for preparing IPM-polyurethane films.
Protocol for In Vitro Drug Release Testing
This protocol outlines a general method for assessing the in vitro release of a hydrophobic drug from an IPM-polyurethane coating on a medical device (e.g., a stent).
Materials:
-
Drug-coated medical device
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tween 80 or other suitable surfactant
-
Incubator shaker set to 37°C
-
HPLC or UV-Vis spectrophotometer for drug quantification
-
Vials or tubes for sample collection
Procedure:
-
Prepare a release medium of PBS (pH 7.4) with a low concentration of Tween 80 (e.g., 0.05 wt%) to ensure sink conditions for hydrophobic drugs.
-
Place each drug-coated device into a separate vial containing a known volume of the release medium.
-
Place the vials in an incubator shaker set to 37°C with gentle agitation (e.g., 120 rpm).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and so on), withdraw a sample of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the cumulative percentage of drug released at each time point.
References
Application Note: Isopropyl Myristate in Sterility Testing of Ophthalmic Ointments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterility is a critical quality attribute for ophthalmic ointments to prevent eye infections. The unique composition of these ointments, typically oleaginous or petrolatum-based, presents significant challenges to standard sterility testing methodologies. Their high viscosity hinders filtration, and the presence of active pharmaceutical ingredients (APIs) or preservatives with antimicrobial properties can lead to false-negative results. Isopropyl myristate (IPM), a fatty acid ester, is widely recommended by pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) as a diluting fluid to overcome these challenges.[1][2][3] This application note provides detailed protocols and data on the use of IPM for the sterility testing of ophthalmic ointments.
The primary challenge in testing ophthalmic ointments is their immiscibility with aqueous solutions and their viscous nature, which makes direct inoculation and standard membrane filtration difficult.[4] Furthermore, many ophthalmic formulations contain preservatives or active ingredients that can inhibit microbial growth, thus interfering with the sterility test. IPM effectively addresses these issues by acting as a sterile solvent that dissolves the ointment base, reducing its viscosity and allowing for membrane filtration. This method also facilitates the rinsing of the membrane to remove any residual antimicrobial substances prior to incubation, ensuring the validity of the test results.
The Role of this compound
This compound is an ester of isopropanol and myristic acid. Its chemical properties make it an ideal solvent for lipid-based pharmaceutical preparations. When used in sterility testing, IPM must be sterile and shown not to possess any antimicrobial activity under the test conditions. Studies have indicated that the quality of IPM can vary, and its potential toxicity to microorganisms should be evaluated. Filter-sterilized IPM has been shown to be less toxic to microorganisms compared to heat-sterilized IPM. Therefore, it is crucial to qualify each lot of IPM to ensure it does not inhibit microbial growth.
Experimental Protocols
The membrane filtration method is the preferred technique for the sterility testing of ophthalmic ointments when using this compound.
Materials
-
Sterile this compound (IPM)
-
Sterile Membrane Filtration Units (e.g., Steritest® NEO or equivalent) with a pore size of 0.45 µm
-
Sterile Rinsing Fluids (e.g., Fluid A, Fluid D, or Fluid K as per USP)
-
Culture Media: Fluid Thioglycollate Medium (FTM) and Soybean-Casein Digest Medium (SCDM)
-
Sterile forceps
-
Incubators (20-25°C and 30-35°C)
-
Laminar Airflow Hood or Isolator
Method Suitability Testing (Bacteriostasis and Fungistasis)
Before routine testing, a method suitability test must be performed to validate that any antimicrobial properties of the product are neutralized by the procedure. This involves inoculating the diluted ointment sample with a low number (less than 100 CFU) of challenge microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Clostridium sporogenes, Candida albicans, and Aspergillus brasiliensis). The recovery of these organisms is then compared to a positive control without the product.
Sample Preparation and Filtration Protocol
-
Aseptic Environment : All procedures must be performed under aseptic conditions in a laminar airflow hood or an isolator.
-
Sample Dilution : Aseptically transfer a specified amount of the ophthalmic ointment into a sterile vessel containing a known volume of sterile IPM. A common dilution is 1% (e.g., 1 g of ointment in 100 mL of IPM). Gentle warming to not more than 44°C may be used to aid in dissolving the ointment.
-
Filtration :
-
Pre-wet the membrane of the filtration unit with sterile IPM.
-
Transfer the diluted ointment sample to the filtration unit.
-
Apply vacuum to draw the sample through the membrane.
-
-
Membrane Rinsing :
-
Wash the membrane with at least three portions of 100 mL of a suitable sterile rinsing fluid (e.g., Fluid A). This step is critical to remove any residual inhibitory substances.
-
-
Incubation :
-
Aseptically remove the membrane from the filtration unit and cut it into two equal halves using sterile forceps.
-
Immerse one half in a container with 100 mL of Fluid Thioglycollate Medium (for the detection of anaerobic and some aerobic bacteria) and incubate at 30-35°C for 14 days.
-
Immerse the other half in a container with 100 mL of Soybean-Casein Digest Medium (for the detection of aerobic bacteria and fungi) and incubate at 20-25°C for 14 days.
-
-
Observation : Examine the media for macroscopic evidence of microbial growth at regular intervals during the 14-day incubation period.
Data Presentation
The selection of an appropriate solvent and rinsing procedure is crucial for the successful sterility testing of ophthalmic ointments. The following table summarizes key quantitative parameters for this application.
| Parameter | Recommended Value/Condition | Reference |
| Diluent | This compound (IPM), sterile | USP <71>, EP 2.6.1, JP 4.06 |
| Ointment Dilution | Typically 1% in IPM | |
| Warming Temperature | Not to exceed 44°C | |
| Membrane Filter Pore Size | 0.45 µm | |
| Rinsing Fluid Volume | ≥ 3 x 100 mL | |
| FTM Incubation | 30-35°C for 14 days | |
| SCDM Incubation | 20-25°C for 14 days |
Visualizations
Experimental Workflow for Sterility Testing of Ophthalmic Ointments
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Isopropyl Myristate-Induced Skin Irritation in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address skin irritation associated with Isopropyl Myristate (IPM) in topical formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IPM) and why is it used in topical formulations?
A1: this compound is the ester of isopropyl alcohol and myristic acid, a naturally occurring fatty acid.[1] It is a widely used ingredient in cosmetics and topical pharmaceuticals for several key functions:
-
Emollient: It softens and soothes the skin, providing a smooth and non-greasy feel.[2]
-
Penetration Enhancer: IPM can modify the structure of the stratum corneum, the outermost layer of the skin, which enhances the absorption of other active ingredients in the formulation.[3]
-
Solvent: It helps to dissolve other ingredients, including active pharmaceutical ingredients (APIs), and improves the overall texture and spreadability of the product.[2]
Q2: What causes skin irritation from IPM-containing formulations?
A2: Skin irritation from IPM can arise from several factors:
-
Disruption of the Skin Barrier: As a penetration enhancer, IPM interacts with the lipids in the stratum corneum, which can temporarily disrupt the skin's natural barrier function. This can lead to increased transepidermal water loss (TEWL) and allow potential irritants to penetrate more deeply.
-
Comedogenicity: IPM has been reported to have comedogenic properties, meaning it can clog pores and potentially lead to acne in susceptible individuals.
-
Concentration-Dependent Effects: The likelihood of irritation often increases with higher concentrations of IPM in a formulation. For sensitive skin, concentrations below 5% are often recommended.
-
Enhanced Penetration of Irritating Co-ingredients: By increasing the penetration of other substances in the formula, IPM can amplify the irritating potential of other active ingredients or excipients.[3]
Q3: What are the common signs of IPM-induced skin irritation?
A3: Common signs of skin irritation include redness, itching, a rash, or a burning sensation at the site of application. In some cases, it can also lead to dryness and a compromised skin barrier.
Q4: What are some effective strategies to mitigate IPM-induced skin irritation in our formulations?
A4: Several strategies can be employed to reduce the irritation potential of IPM-containing formulations:
-
Incorporate Anti-Irritant and Barrier-Repairing Ingredients: The addition of ingredients with anti-inflammatory and barrier-restoring properties can significantly counteract the irritating effects of IPM. Commonly used and effective ingredients include:
-
Bisabolol: A component of chamomile, known for its anti-inflammatory and soothing properties.
-
Allantoin: Promotes cell proliferation and wound healing, and has a soothing effect.
-
Panthenol (Pro-vitamin B5): Improves skin hydration, reduces inflammation, and supports skin barrier function.
-
Licorice Root Extract (Glycyrrhizic Acid/Glycyrrhetinic Acid): Possesses potent anti-inflammatory properties by inhibiting pro-inflammatory mediators.
-
-
Optimize IPM Concentration: Use the lowest concentration of IPM that achieves the desired sensory and penetration-enhancing effects. For products intended for sensitive skin, it is advisable to keep the concentration below 5%.
-
Utilize Co-solvents and Emollients: Combining IPM with other emollients and esters can help to reduce its overall concentration while maintaining the desired formulation aesthetics and performance.
-
pH Optimization: Ensure the final pH of the formulation is within a skin-friendly range (typically 4.5-5.5) to minimize further disruption of the skin's acid mantle.
Q5: Are there any specific formulation challenges when incorporating anti-irritants with IPM?
A5: Yes, potential challenges include:
-
Solubility and Stability: Some anti-irritants may have limited solubility in the oil phase where IPM resides. This can lead to crystallization or phase separation over time. It's crucial to assess the solubility of the anti-irritant in the formulation base.
-
Viscosity and Texture Changes: The addition of new ingredients can alter the rheology and sensory profile of the final product. It may be necessary to adjust the levels of thickening agents or other texture modifiers.
-
Impact on Active Ingredient Efficacy: While IPM enhances penetration, the addition of other ingredients could potentially modulate this effect. It is important to re-evaluate the release and penetration of the active ingredient after any formulation changes.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Increased skin redness and irritation in clinical trials. | High concentration of IPM; Synergistic irritation with other ingredients; Disruption of the skin barrier. | 1. Reduce the concentration of IPM in the formulation.2. Incorporate an anti-irritant such as bisabolol, allantoin, or panthenol (e.g., at 0.5-2%).3. Conduct in vitro skin irritation testing (e.g., using a Reconstructed Human Epidermis model) to screen reformulated prototypes.4. Measure Transepidermal Water Loss (TEWL) to assess the impact on skin barrier function. |
| Formulation instability (e.g., phase separation) after adding an anti-irritant. | Poor solubility of the anti-irritant in the oil or water phase; pH shift affecting emulsion stability. | 1. Verify the solubility of the anti-irritant in the individual phases of the formulation.2. Consider using a pre-solubilized version of the anti-irritant or adding a co-solvent.3. Check the pH of the formulation after adding the new ingredient and adjust if necessary.4. Evaluate the need for a different emulsifier or stabilizing agent. |
| Undesirable change in product texture or viscosity. | The added anti-irritant is altering the rheological properties of the formulation. | 1. Adjust the concentration of the thickening agent (e.g., carbomer, xanthan gum) to achieve the target viscosity.2. Evaluate the impact of the anti-irritant on the polymer network of the gelling agent.3. Consider using an alternative anti-irritant with a different physicochemical profile. |
| Reduced efficacy of the active pharmaceutical ingredient (API). | The anti-irritant may be interacting with the API or altering its release from the vehicle. | 1. Perform in vitro release testing (IVRT) and in vitro permeation testing (IVPT) using Franz diffusion cells to compare the API delivery from the original and reformulated products.2. Assess any potential chemical interactions between the API and the newly added anti-irritant. |
| Comedogenic breakouts reported by users. | IPM is known to have comedogenic potential, especially at higher concentrations. | 1. Reduce the concentration of IPM.2. Replace a portion of the IPM with non-comedogenic emollients.3. Clearly label the product as "non-comedogenic" if supporting data is available. |
Data Presentation
Table 1: Illustrative In Vitro Irritation Data for IPM Formulations with and without Anti-Irritants
The following data is illustrative and intended to demonstrate the expected outcomes of incorporating anti-irritants. Actual results may vary based on the specific formulation and test conditions.
| Formulation | IPM Concentration (%) | Anti-Irritant (%) | Cell Viability (%) (MTT Assay) | IL-1α Release (pg/mL) | TEWL (g/m²/h) |
| Negative Control (Vehicle) | 0 | - | 100 | 15 | 8 |
| Positive Control (1% SLS) | 0 | - | 45 | 250 | 35 |
| Formulation A | 10 | - | 75 | 120 | 22 |
| Formulation B | 10 | 1% Panthenol | 88 | 65 | 15 |
| Formulation C | 10 | 0.5% Bisabolol | 92 | 50 | 12 |
| Formulation D | 10 | 1% Glycyrrhetinic Acid | 95 | 40 | 10 |
| Formulation E | 5 | - | 90 | 55 | 13 |
Experimental Protocols
In Vitro Skin Irritation: Reconstructed Human Epidermis (RHE) Test (based on OECD TG 439)
-
Objective: To assess the skin irritation potential of a topical formulation by measuring its effect on cell viability in a 3D human epidermis model.
-
Methodology:
-
Tissue Culture: Reconstructed Human Epidermis (RHE) tissues (e.g., EpiDerm™, SkinEthic™) are cultured at the air-liquid interface in a defined medium.
-
Formulation Application: A precise amount (e.g., 25 µL) of the test formulation is applied topically to the surface of the RHE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 1% sodium lauryl sulfate) are run in parallel.
-
Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.
-
Rinsing: After incubation, the test formulation is thoroughly rinsed from the tissue surface with a buffered saline solution.
-
Post-Incubation: The tissues are transferred to fresh medium and incubated for a further 42 hours.
-
MTT Assay for Cell Viability:
-
Tissues are incubated with MTT solution (0.5 mg/mL) for 3 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan precipitate.
-
The formazan is extracted from the tissues using isopropanol.
-
The optical density of the formazan solution is measured using a spectrophotometer at 570 nm.
-
-
Data Analysis: The percentage of cell viability for each test formulation is calculated relative to the negative control. A formulation is typically classified as an irritant if the cell viability is reduced below 50%.
-
Cytokine Release Assay: IL-1α ELISA
-
Objective: To quantify the release of the pro-inflammatory cytokine Interleukin-1 alpha (IL-1α) from RHE tissues following exposure to a test formulation.
-
Methodology:
-
Tissue Exposure: Follow steps 1-4 of the RHE skin irritation test protocol.
-
Sample Collection: The culture medium from the post-incubation period (step 5 of the RHE protocol) is collected. This medium will contain any cytokines released by the tissues.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
A 96-well plate pre-coated with an anti-human IL-1α antibody is used.
-
Standards and collected culture medium samples are added to the wells and incubated.
-
A biotinylated detection antibody specific for human IL-1α is added, followed by an Avidin-Horseradish Peroxidase (HRP) conjugate.
-
A substrate solution is added, which develops a color in proportion to the amount of bound IL-1α.
-
The reaction is stopped, and the optical density is measured at 450 nm.
-
-
Data Analysis: The concentration of IL-1α in the samples is determined by comparison to a standard curve. Increased levels of IL-1α compared to the negative control indicate an inflammatory response.
-
Transepidermal Water Loss (TEWL) Measurement
-
Objective: To assess the integrity of the skin barrier by measuring the rate of water evaporation from the skin surface. This can be performed in vivo on human subjects or on ex vivo skin models.
-
Methodology (in vivo):
-
Acclimatization: Subjects should rest for at least 20-30 minutes in a room with controlled temperature (20-22°C) and humidity (40-60%) to allow their skin to equilibrate.
-
Baseline Measurement: A baseline TEWL reading is taken from the designated test area (e.g., forearm) using a Tewameter® or a similar device.
-
Product Application: A standardized amount of the test formulation is applied to the test area.
-
Post-Application Measurements: TEWL readings are taken at specified time points after product application (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
Data Analysis: The change in TEWL from baseline is calculated. A significant increase in TEWL indicates a disruption of the skin barrier function.
-
Mandatory Visualizations
Caption: IPM-induced skin irritation signaling pathway.
Caption: Mechanism of action for anti-irritants.
Caption: Workflow for assessing and mitigating IPM irritation.
References
improving the stability of emulsions containing isopropyl myristate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in stabilizing emulsions containing isopropyl myristate (IPM).
Frequently Asked Questions (FAQs)
Q1: What is the required Hydrophile-Lipophile Balance (HLB) for creating a stable emulsion with this compound?
A1: this compound has a required HLB value of approximately 10.0 to 11.5.[1][2][3] To create a stable oil-in-water (o/w) emulsion, you should use a single emulsifier or a blend of emulsifiers with a combined HLB value in this range.
Q2: Why is my this compound emulsion separating?
A2: Emulsion separation, also known as phase separation, can occur due to several factors, including an incorrect HLB value of the emulsifier system, insufficient emulsifier concentration, improper mixing or homogenization leading to large droplet sizes, or changes in temperature.[4]
Q3: Can the concentration of this compound affect emulsion stability?
A3: Yes, the concentration of this compound, as part of the oil phase, is a critical factor. The oil-to-water ratio influences the type of emulsion formed (o/w or w/o) and its stability. It is essential to optimize the proportions of the oil phase, aqueous phase, and emulsifier system.
Q4: What are common signs of instability in an this compound emulsion?
A4: Common signs of instability include:
-
Creaming: The formation of a concentrated layer of the dispersed phase at the top or bottom.
-
Coalescence: The merging of smaller droplets to form larger ones, which can lead to complete phase separation.
-
Flocculation: The clumping of dispersed droplets without merging.
-
Changes in Appearance: Alterations in color, odor, or the development of a grainy texture.
-
Changes in Physical Properties: A significant drop in viscosity or changes in pH.
Q5: How can I improve the long-term stability of my emulsion?
A5: To enhance long-term stability, consider using a combination of emulsifiers, adding stabilizers like polymers or gums to increase the viscosity of the continuous phase, and optimizing the homogenization process to achieve a small and uniform droplet size. Long-term stability can be assessed through accelerated stability testing, such as temperature cycling and centrifugation.
Troubleshooting Guide
Issue 1: Emulsion Creaming or Separation
| Potential Cause | Troubleshooting Action |
| Incorrect HLB Value | Calculate the required HLB of your oil phase and select an emulsifier or blend of emulsifiers that matches this value (approx. 10.0-11.5 for IPM). |
| Insufficient Emulsifier Concentration | Increase the concentration of your emulsifier. For example, a concentration of 5% (w/w) Polysorbate 80 has been shown to be effective in stabilizing IPM emulsions. |
| Large Droplet Size | Refine your homogenization process. Use high-shear mixing or high-pressure homogenization to reduce the droplet size. |
| Low Viscosity of Continuous Phase | Add a thickening agent such as a gum (e.g., xanthan gum) or a polymer to the aqueous phase to slow down the movement of droplets. The addition of glycerol can also increase viscosity and stability. |
Issue 2: Changes in Color or Odor
| Potential Cause | Troubleshooting Action |
| Oxidation | Incorporate an antioxidant, such as Vitamin E (tocopherol), into the oil phase to prevent oxidation of the components. |
| Microbial Contamination | Ensure proper preservation of the emulsion by adding a broad-spectrum preservative system. Conduct microbial testing to confirm the absence of contamination. |
| Interaction with Container | Verify the compatibility of your formulation with the storage container. |
Issue 3: Grainy or Waxy Texture
| Potential Cause | Troubleshooting Action |
| Improper Heating/Cooling | If your formulation contains waxes, ensure that both the oil and water phases are heated to a temperature above the melting point of the highest melting point ingredient before emulsification. Cool the emulsion with gentle mixing to ensure uniform crystallization. |
| Crystallization of Emulsifier | This can occur with ionic emulsifiers at low temperatures if used at too high a concentration. Try reducing the concentration of the ionic emulsifier or blending it with a non-ionic emulsifier. |
Data Presentation
Table 1: Required HLB Values for this compound and Common Co-ingredients
| Ingredient | Required HLB |
| This compound | 10.0 - 11.5 |
| Isopropyl Palmitate | 11.5 |
| Beeswax | 12 |
| Cetyl Alcohol | 15.5 |
| Stearyl Alcohol | 15.5 |
Table 2: Effect of Glycerol and Polysorbate 80 Concentration on IPM Emulsion Stability
| Glycerol Concentration | Polysorbate 80 Concentration | Average Particle Size (24h) | Viscosity | Stability (1 month) |
| Increasing | Increasing | Decreases | Increases | Increases |
Note: This table summarizes qualitative findings from cited literature. For specific quantitative values, refer to the original research.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (o/w) Emulsion with this compound
-
Phase Preparation:
-
Oil Phase: Combine this compound and any other oil-soluble ingredients (e.g., other oils, waxes, oil-soluble actives, antioxidants). Heat the mixture to 70-75°C.
-
Aqueous Phase: Combine deionized water, humectants (like glycerol), and any water-soluble ingredients. Heat the mixture to 70-75°C.
-
-
Emulsification:
-
Add the emulsifier(s) to the appropriate phase (oil-soluble to the oil phase, water-soluble to the water phase) or as recommended by the supplier.
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer.
-
-
Homogenization:
-
Continue high-shear mixing for a specified period (e.g., 5-10 minutes) to ensure the formation of small, uniform droplets. For even smaller droplet sizes, a high-pressure homogenizer can be used.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle, continuous stirring.
-
-
Final Additions:
-
Add any temperature-sensitive ingredients (e.g., preservatives, fragrances, heat-labile actives) when the emulsion has cooled below 40°C.
-
-
pH Adjustment:
-
Measure the pH of the final emulsion and adjust if necessary using appropriate pH adjusters (e.g., citric acid, sodium hydroxide).
-
Protocol 2: Evaluation of Emulsion Stability
-
Visual and Microscopic Observation: Visually inspect the emulsion for any signs of phase separation, creaming, or changes in appearance at regular intervals. Use a microscope to observe the droplet size and distribution.
-
Droplet Size Analysis: Use techniques like dynamic light scattering (DLS) or a Coulter counter to quantitatively measure the average droplet size and polydispersity index over time.
-
Viscosity Measurement: Monitor the viscosity of the emulsion at controlled temperatures using a viscometer. A significant decrease in viscosity can indicate instability.
-
Accelerated Stability Testing:
-
Centrifugation: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 10-30 minutes) to accelerate creaming or separation.
-
Freeze-Thaw Cycling: Subject the emulsion to alternating cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C) for several cycles to assess its resistance to temperature extremes.
-
Elevated Temperature Testing: Store the emulsion at elevated temperatures (e.g., 40°C, 50°C) and monitor for changes over several weeks or months to predict long-term stability.
-
Visualizations
Caption: Troubleshooting workflow for addressing emulsion instability.
Caption: Key factors influencing the stability of IPM emulsions.
References
Technical Support Center: Optimizing Isopropyl Myristate (IPM) for Drug Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of isopropyl myristate (IPM) in drug delivery systems.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of drug delivery systems containing IPM.
| Problem | Possible Cause | Recommended Solution |
| Low drug permeation or efficacy | Sub-optimal IPM concentration. | Increase the IPM concentration incrementally (e.g., 2%, 5%, 10%) and perform in-vitro permeation studies to identify the optimal concentration for your specific active pharmaceutical ingredient (API) and formulation.[1][2] |
| Poor solubility of the API in the formulation. | IPM is an excellent solvent for many lipophilic drugs.[2][3] Ensure the API is fully dissolved in the IPM-containing vehicle. Consider the synergistic effects of co-solvents like ethanol or isopropanol.[1] | |
| Formulation instability (e.g., phase separation). | High concentrations of IPM can sometimes affect emulsion stability. Evaluate the compatibility of IPM with other excipients. Adjust the concentration of emulsifiers or stabilizers as needed. Conduct stability testing under accelerated conditions (e.g., 40°C, 75% RH). | |
| Skin irritation or sensitization | High concentration of IPM. | While generally considered safe, high concentrations of IPM (>20%) may cause mild irritation. Reduce the IPM concentration or consider using it in combination with other emollients to mitigate irritation. |
| Interaction with other formulation components. | IPM can enhance the penetration of other ingredients, potentially leading to irritation. Review the entire formulation for known irritants and consider reducing their concentration. | |
| Inconsistent batch-to-batch results | Variation in IPM concentration. | The final IPM concentration should be tightly controlled during manufacturing and throughout the product's shelf life to ensure consistent performance. Implement robust quality control measures to monitor IPM levels. |
| Evaporation of volatile components. | In formulations containing volatile solvents like alcohol, their evaporation can lead to drug precipitation and inconsistent permeation. Conduct permeation studies under occlusive conditions to prevent solvent loss. | |
| Difficulty in filtering viscous formulations for sterility testing | High viscosity of the product. | Dilute the product in sterile IPM before filtration. Use a membrane filtration device specifically designed for viscous products and solvents, such as the Steritest® NEO device. |
| Microbial contamination during sterility testing | Toxicity of IPM to test microorganisms. | The toxicity of IPM can vary between lots and may inhibit microbial growth, leading to false negative results. Use a validated sterility testing method that includes a rinsing step with a suitable fluid (e.g., Fluid K) to remove any inhibitory residues. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which this compound (IPM) enhances drug delivery?
IPM primarily enhances drug delivery through the skin by acting as a penetration enhancer. It integrates into the lipid bilayer of the stratum corneum, disrupting its ordered structure. This disruption increases the fluidity and permeability of the skin's outer layer, creating temporary channels that allow active ingredients to diffuse more readily into deeper skin layers. IPM's lipophilic nature also helps to dissolve and transport hydrophobic drugs through the lipid-rich stratum corneum.
Diagram: Mechanism of IPM as a Penetration Enhancer
Caption: IPM disrupts the stratum corneum's lipid bilayer, enhancing drug permeation.
2. What is a typical concentration range for IPM in topical and transdermal formulations?
The concentration of IPM can vary significantly depending on the desired function and product type.
| Application | Typical IPM Concentration (%) | Primary Function |
| Facial Moisturizers | 1 - 5% | Emollient, feel modifier. |
| Anti-Aging Serums | 5 - 12% | Enhances penetration of active ingredients like retinoids. |
| Sunscreens | 5 - 15% | Improves spreadability and water resistance. |
| Topical Pharmaceuticals | 20 - 50% | Acts as a penetration enhancer to deliver drugs across the stratum corneum. |
| Fragrance Bases | 50 - 70% | Carrier for high perfume loads. |
3. How does IPM concentration affect drug flux?
Generally, increasing the concentration of IPM can significantly increase drug flux. For example, in a study with testosterone gels, increasing the IPM content from 0% to 2% resulted in an 11-fold increase in testosterone flux. However, the relationship is not always linear and depends on the specific drug and formulation. It is crucial to determine the optimal concentration through experimental studies.
Table: Effect of IPM Concentration on Testosterone Flux
| IPM Concentration (%) | Testosterone Flux (µg/cm²/h) | Fold Increase in Flux (compared to 0% IPM) |
| 0 | (Baseline) | 1 |
| 0.4 | (Increased) | >1 |
| 0.7 | (Further Increased) | >1 |
| 1.0 | (Significantly Increased) | >1 |
| 2.0 | (Maximum Observed) | 11 |
| 3.0 | (Plateau or slight decrease may occur) | (Varies) |
| (Data adapted from a study on testosterone permeation from Carbopol gels) |
4. Are there any synergistic effects when using IPM with other excipients?
Yes, IPM can exhibit synergistic effects with other penetration enhancers. For instance, ethanol has been shown to have a synergistic effect with IPM in enhancing testosterone flux. A 50:50 mixture of isopropanol and IPM has also been reported to synergistically increase the transport of estradiol across the human epidermis in vitro. Combining IPM with other enhancers like glyceryl monocaprylate can also lead to a greater disruption of the stratum corneum lipids and enhanced drug permeation.
5. What are the key considerations for the stability of formulations containing IPM?
IPM is a chemically stable compound, maintaining its integrity in acidic, basic, and neutral conditions. However, when incorporated into complex formulations like emulsions, the following should be considered:
-
Compatibility: Ensure IPM is compatible with other ingredients. It works well with silicones, oils, butters, and other esters.
-
Emulsion Stability: High concentrations of IPM might require adjustments to the emulsifier system to prevent phase separation.
-
Accelerated Stability Testing: Formulations should be subjected to accelerated stability testing (e.g., elevated temperatures, freeze-thaw cycles) to assess their long-term stability.
Experimental Protocols
1. In-Vitro Permeation Study using Franz Diffusion Cells
This protocol is used to evaluate the effect of IPM concentration on the transdermal permeation of a drug.
Diagram: In-Vitro Permeation Study Workflow
Caption: Workflow for conducting an in-vitro permeation study with Franz diffusion cells.
Methodology:
-
Formulation Preparation: Prepare a series of formulations containing the active drug with varying concentrations of IPM (e.g., 0%, 1%, 2%, 5%, 10%).
-
Skin Membrane Preparation: Obtain and prepare a suitable skin membrane (e.g., human cadaver skin, shed snake skin). Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Experimental Setup: Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 37°C to simulate physiological conditions.
-
Application of Formulation: Apply a known amount of the formulation to the surface of the skin in the donor compartment. For volatile formulations, the donor compartment should be occluded.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor fluid.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux is determined from the slope of the linear portion of the cumulative amount versus time plot.
2. Formulation Stability Testing
This protocol assesses the physical and chemical stability of IPM-containing formulations.
Methodology:
-
Sample Preparation: Prepare batches of the final formulation.
-
Storage Conditions: Store the samples under various conditions:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3-6 months.
-
Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the duration of the intended shelf life.
-
Freeze-Thaw Cycles: Alternate between -10°C and 25°C for several cycles.
-
-
Evaluation: At specified time points, evaluate the samples for:
-
Physical Appearance: Color, odor, phase separation, and viscosity.
-
pH
-
Assay of Active Ingredient: To determine any degradation.
-
Microbial Content
-
Diagram: Logical Relationship for Optimizing IPM Concentration
Caption: A logical workflow for the optimization of IPM concentration in a formulation.
References
- 1. Effect of this compound on Transdermal Permeation of Testosterone From Carbopol Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Choosing the Right Concentration of this compound for Your Product | Niran Chemical [niranchemical.com]
- 3. The Science Behind this compound: Structure, Function, and Applications | Niran Chemical [niranchemical.com]
troubleshooting phase separation in isopropyl myristate formulations
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropyl myristate (IPM) formulations. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My IPM-based emulsion is showing signs of phase separation (creaming or coalescence). What are the primary causes and how can I resolve this?
A1: Phase separation in IPM emulsions is often due to an imbalance in the formulation's hydrophilic-lipophilic balance (HLB), improper surfactant concentration, or inadequate homogenization. This compound requires an HLB of approximately 11.5 for a stable oil-in-water (O/W) emulsion.[1][2]
Troubleshooting Steps:
-
Verify HLB Value: Ensure the HLB value of your emulsifier system matches the required HLB of the oil phase. For a blend of emulsifiers, a weighted average should be calculated.
-
Adjust Surfactant Concentration: Insufficient surfactant concentration can lead to droplet coalescence. The minimum effective concentration is often near the critical micelle concentration (CMC) of the surfactant.[3] Increasing the surfactant concentration can enhance stability.[4]
-
Optimize Homogenization: The droplet size of the dispersed phase is critical for stability. Employing high-shear homogenization can reduce droplet size and improve emulsion stability.
-
Incorporate a Co-surfactant or Co-solvent: Co-surfactants can increase the fluidity of the interface, while co-solvents can improve the aqueous stability of the surfactant.
Q2: I am observing crystal formation in my IPM formulation upon storage. What is causing this and what are the solutions?
A2: Crystallization in IPM formulations can occur if the concentration of a solid component, such as an active pharmaceutical ingredient (API) or a waxy excipient, exceeds its solubility in the IPM-based oil phase, particularly at lower temperatures.
Troubleshooting Steps:
-
Increase Solubilization: Incorporate a co-solvent that has good solvent properties for the crystallizing component. Esters like this compound itself can act as good solvent oils.
-
Add Crystallization Inhibitors: Certain polymers and surfactants can interfere with crystal nucleation and growth.
-
Optimize Cooling Rate: A slow cooling rate during production can promote the formation of larger, more stable crystals. Controlled and potentially faster cooling can sometimes prevent crystallization.
-
Evaluate API-Excipient Interactions: The solubility of an API can be affected by other excipients in the formulation. A thorough compatibility study is recommended.
Q3: The viscosity of my semi-solid IPM formulation is changing over time. What could be the reason and how can I stabilize it?
A3: Changes in the viscosity of semi-solid formulations can be attributed to alterations in the internal structure of the emulsion or gel network over time. This can be influenced by factors such as temperature fluctuations and interactions between components.
Troubleshooting Steps:
-
Incorporate a Rheology Modifier: The use of thickening agents such as natural gums (e.g., xanthan gum) or synthetic polymers can help maintain a stable viscosity.
-
Optimize Storage Conditions: Store the formulation at a controlled temperature to minimize viscosity changes. Stability studies should reveal any time-dependent changes in rheological properties.
-
Evaluate Polymer-Surfactant Interactions: The interaction between polymeric rheology modifiers and surfactants can influence the viscosity of the formulation. Ensure compatibility between these components.
Quantitative Data Summary
The following tables provide key quantitative data for formulating with this compound.
| Parameter | Value | Reference |
| Required HLB | 11.5 | |
| Hansen Solubility Parameters | δD: 15.91, δP: 2.12, δH: 2.76 |
| Component | Typical Concentration Range (% w/w) | Notes |
| Surfactant | 1 - 10% | The optimal concentration depends on the specific surfactant and oil phase concentration. |
| Co-surfactant | 1 - 5% | Often used in a 1:1 or 2:1 ratio with the primary surfactant. |
| Rheology Modifier | 0.1 - 2% | Dependent on the desired final viscosity. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol is designed to predict the long-term stability of an IPM formulation by subjecting it to exaggerated storage conditions.
-
Sample Preparation: Prepare at least three batches of the final formulation and package them in the intended container-closure system.
-
Initial Analysis (Time 0): Perform a complete analysis of the initial samples for appearance, pH, viscosity, particle size, and assay of the active ingredient.
-
Storage Conditions: Place the samples in stability chambers under the following accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH.
-
Testing Frequency: Test the samples at specified time points, typically 1, 2, 3, and 6 months.
-
Evaluation: At each time point, evaluate the samples for any changes in physical, chemical, and microbiological properties. Significant changes may necessitate testing at intermediate conditions (e.g., 30°C ± 2°C / 65% RH ± 5% RH).
Protocol 2: Droplet Size Analysis using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of sub-micron particles in a suspension or emulsion.
-
Sample Preparation: Dilute the IPM emulsion with a suitable solvent (e.g., deionized water for O/W emulsions) to a concentration that is appropriate for the DLS instrument. The diluent should be filtered to remove any particulate matter.
-
Instrument Setup: Ensure the DLS instrument is clean and calibrated. Select the appropriate measurement parameters, including the scattering angle.
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument's sample holder. Allow the sample to equilibrate to the set temperature (typically 25°C).
-
Data Acquisition: Perform the measurement. The instrument's software will analyze the fluctuations in scattered light intensity to determine the particle size distribution.
-
Data Analysis: Analyze the results to obtain the mean droplet diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.
Protocol 3: Rheological Characterization of Semi-Solid Formulations
Rheological measurements are crucial for understanding the flow behavior and structural properties of semi-solid formulations.
-
Instrumentation: Use a controlled-stress or controlled-rate rheometer equipped with a suitable geometry (e.g., cone-plate or parallel-plate).
-
Sample Loading: Carefully apply the sample to the lower plate of the rheometer, ensuring no air bubbles are trapped. Lower the upper geometry to the desired gap setting.
-
Equilibration: Allow the sample to rest for a defined period to allow for temperature equilibration and relaxation of any stresses induced during loading.
-
Flow Curve Measurement: Perform a continuous ramp of shear rate and measure the corresponding shear stress to determine the viscosity profile of the formulation. This will indicate whether the formulation is Newtonian, shear-thinning, or shear-thickening.
-
Oscillatory Measurement: Apply a small, oscillating stress or strain to the sample to determine its viscoelastic properties, such as the storage modulus (G') and loss modulus (G''). This provides information on the formulation's structure and stability.
Visualizations
Caption: Troubleshooting workflow for phase separation in IPM emulsions.
Caption: Key factors influencing the stability of IPM formulations.
References
- 1. HLB Calculator - Materials [hlbcalc.com]
- 2. scientificspectator.com [scientificspectator.com]
- 3. Minimum surfactant concentration required for inducing self-shaping of oil droplets and competitive adsorption effects - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. Effective Surfactants Blend Concentration Determination for O/W Emulsion Stabilization by Two Nonionic Surfactants by Simple Linear Regression - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Comedogenicity of Isopropyl Myristate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on addressing the comedogenic potential of isopropyl myristate (IPM) in cosmetic and dermatological formulations. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to assist in your research and product development efforts.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions encountered when formulating with this compound.
Question: Our formulation containing this compound is showing unexpected comedogenic activity in preliminary tests. What are the initial troubleshooting steps?
Answer:
-
Review the Concentration of this compound: The comedogenicity of this compound is highly dependent on its concentration in the final product.[1] At 100% concentration, its comedogenic rating can be in the moderate range (2-3 on a 5-point scale), while at concentrations of 2.5% to 10%, this can drop significantly to a low or even non-comedogenic rating (0-3).[1] Evaluate if the concentration of IPM can be reduced without compromising the desired sensory properties or efficacy of the formulation.
-
Analyze the Entire Formulation: Other ingredients in your formulation could be contributing to or exacerbating the comedogenic potential.[2] Ingredients like certain fatty acids (lauric, myristic), lanolins, and some natural oils (e.g., coconut oil) are known to be comedogenic.[3][4] It's also important to consider the synergistic effects of ingredients, as some combinations can be more comedogenic than the individual components.
-
Consider the Product Type and Application: The risk of comedogenicity is higher for leave-on products compared to rinse-off products like cleansers. If IPM is used in a product that is quickly washed off, its potential to clog pores is significantly reduced.
Question: We have reduced the concentration of this compound, but the formulation still exhibits comedogenic properties. What are the next steps?
Answer:
-
Incorporate Comedogenicity-Mitigating Ingredients: Certain ingredients can help to reduce the overall comedogenic potential of a formulation. The addition of large molecular weight polymers can form a breathable film on the skin, potentially reducing the direct contact of IPM with the follicular opening. Increasing the Hydrophile-Lipophile Balance (HLB) of the formulation to above 12 has also been suggested as a strategy to reduce comedogenicity.
-
Explore Chemical Modification of this compound or Alternatives: Ethoxylation, the process of reacting an ingredient with ethylene oxide, can reduce its comedogenicity. This is because the addition of polyethylene glycol (PEG) chains increases the water solubility and alters the way the molecule interacts with the skin. Alternatively, consider replacing this compound with a non-comedogenic emollient.
Question: What are some suitable non-comedogenic alternatives to this compound?
Answer: Several emollients offer similar sensory properties to this compound with a lower comedogenic risk. The choice of alternative will depend on the specific requirements of your formulation.
| Emollient | Comedogenicity Rating (0-5 Scale) | Key Properties |
| This compound | 3-5 | Fast-absorbing, reduces greasy feel |
| Squalane | 0-1 | Mimics natural sebum, lightweight |
| Hemi-Squalane | 0 | Even lighter than squalane, very dry feel |
| Caprylic/Capric Triglyceride | 1 | Derived from coconut oil, non-greasy |
| C12-15 Alkyl Benzoate | 1-2 | Good solvent for sunscreens, light feel |
| Isoamyl Laurate | 1-2 | Natural alternative to silicones, fast-spreading |
| Diisopropyl Adipate | 0 | Excellent solvent, very light emollient |
Question: How can we reliably test the comedogenicity of our final formulation?
Answer: While historical data on individual ingredients is useful, the comedogenicity of a final formulation should be determined through testing. The two most common methods are the rabbit ear assay and the human repetitive epicutaneous patch test. Due to ethical considerations and the potential for the rabbit ear model to produce false positives, the human patch test is often preferred. In vitro models using reconstructed human epidermis are also emerging as a cruelty-free alternative.
Experimental Protocols
Below are detailed protocols for key experiments related to comedogenicity testing.
Experimental Protocol 1: Rabbit Ear Assay for Comedogenicity Assessment
This protocol is based on established methods for evaluating the comedogenic potential of substances.
1. Objective: To determine the follicular hyperkeratotic and comedogenic potential of a test substance using the rabbit ear model.
2. Materials:
-
New Zealand albino rabbits (male, 12 weeks old).
-
Test substance(s) and a non-comedogenic control (e.g., propylene glycol).
-
Clippers for hair removal.
-
Micropipette or syringe for application.
-
Stereomicroscope.
-
Histological processing equipment (formalin, paraffin, microtome, hematoxylin and eosin stains).
3. Procedure:
- Animal Preparation: House rabbits individually. Gently clip the hair from the inner surface of both ears 24 hours before the first application.
- Application of Test Substance: Apply a standardized amount (e.g., 0.1 mL) of the test substance to a designated 2x2 cm area on the inner surface of one ear. The other ear serves as the untreated control.
- Dosing Regimen: Apply the substance once daily, five days a week, for two consecutive weeks.
- Observation: Visually inspect the ears daily for signs of irritation (erythema, edema).
- Tissue Collection and Analysis: At the end of the two-week period, euthanize the rabbits and excise the treated and control ear tissue.
- Macroscopic Analysis: Immerse the excised tissue in 60°C water for two minutes to separate the epidermis. Examine the epidermal sheet under a stereomicroscope for the presence and size of microcomedones.
- Microscopic Analysis: Fix a portion of the tissue in 10% formalin, embed in paraffin, and section. Stain the sections with hematoxylin and eosin. Microscopically evaluate the follicular epithelium for hyperkeratosis and the presence of comedones.
- Scoring: Grade the comedogenicity on a scale of 0 to 5, based on the degree of follicular hyperkeratosis and the number and size of comedones observed.
Experimental Protocol 2: Human Repetitive Insult Patch Test (HRIPT) for Comedogenicity
This protocol is adapted from standard HRIPT procedures for assessing skin sensitization and irritation, with a focus on evaluating comedogenicity.
1. Objective: To evaluate the comedogenic potential of a cosmetic formulation in human subjects.
2. Study Population:
-
A panel of 50-200 healthy adult volunteers with a mix of skin types, including individuals prone to acne.
-
Exclusion criteria should include active dermatological conditions in the test area and known allergies to cosmetic ingredients.
3. Materials:
-
Test formulation.
-
Positive control (e.g., a known comedogenic substance, if ethically permissible) and negative control (vehicle).
-
Occlusive or semi-occlusive patches.
-
Cyanoacrylate glue for follicular biopsy.
-
Microscope slides.
-
Microscope for analysis.
4. Procedure:
- Induction Phase (3 weeks):
- Apply the test material to a designated site on the upper back of each subject using a patch.
- The patch is worn for 24-48 hours and then removed.
- This procedure is repeated nine times over a three-week period.
- After each patch removal, the site is evaluated for any signs of irritation.
- Rest Phase (2 weeks): No applications are made during this period.
- Challenge Phase (1 week):
- Apply a challenge patch with the test material to a naive site on the back, adjacent to the original application site.
- The patch is removed after 24-48 hours.
- The site is evaluated for reactions at 24, 48, 72, and 96 hours post-application.
- Follicular Biopsy and Analysis:
- At baseline (before the induction phase) and at the end of the challenge phase, perform a cyanoacrylate follicular biopsy on the test sites.
- Apply a thin layer of cyanoacrylate glue to the skin, press a microscope slide onto the glue, and remove it after it has set.
- Analyze the follicular casts on the slide under a microscope to count the number of microcomedones.
- Data Analysis: Compare the number of microcomedones at the end of the study to the baseline for each subject. A statistically significant increase in microcomedones indicates a comedogenic potential of the formulation.
Visualizations
Signaling Pathways in Comedogenesis
The formation of a comedone is a complex process involving hyperkeratinization of the follicular epithelium and an inflammatory response. Toll-like receptors (TLRs), particularly TLR2, play a crucial role in this process. When TLR2 on keratinocytes and immune cells recognizes pathogen-associated molecular patterns (PAMPs) from bacteria like Cutibacterium acnes, it initiates a signaling cascade that contributes to both inflammation and comedogenesis.
Caption: TLR2 signaling pathway in comedogenesis.
Experimental Workflow for Comedogenicity Testing
The following diagram illustrates a typical workflow for assessing the comedogenic potential of a new cosmetic ingredient or formulation.
Caption: Workflow for comedogenicity assessment.
Logical Relationship of Factors Influencing Formulation Comedogenicity
This diagram illustrates the interplay of various factors that determine the final comedogenic potential of a cosmetic product.
Caption: Factors influencing formulation comedogenicity.
References
- 1. labmuffin.com [labmuffin.com]
- 2. How to Identify Pore-Clogging Ingredients in Your Skincare Products | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 3. drbaileyskincare.com [drbaileyskincare.com]
- 4. Comedogenicity of current therapeutic products, cosmetics, and ingredients in the rabbit ear - PubMed [pubmed.ncbi.nlm.nih.gov]
factors affecting the hydrolysis rate of isopropyl myristate in emulsions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isopropyl myristate (IPM) in emulsion-based formulations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the chemical stability of IPM, specifically its hydrolysis, during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IPM) hydrolysis?
A1: this compound is an ester formed from myristic acid and isopropyl alcohol. Hydrolysis is a chemical reaction in which a water molecule breaks down the ester back into its constituent acid and alcohol.[1] This reaction can be catalyzed by acids, bases, or enzymes (like lipases). In an emulsion, this process can lead to a decrease in the pH of the formulation as myristic acid is liberated.[1]
Q2: How stable is IPM to hydrolysis in typical emulsion formulations?
A2: IPM is generally considered to be resistant to oxidation and hydrolysis.[2] Under neutral conditions (pH 7), its hydrolysis is very slow, with an estimated half-life of about 10 years. However, the rate of hydrolysis increases significantly under alkaline conditions; at pH 8, the estimated half-life decreases to approximately one year.[1] Therefore, the pH of your emulsion's aqueous phase is a critical factor for IPM stability.
Q3: Can other components in my emulsion affect the hydrolysis rate of IPM?
A3: Yes. Besides pH, several other components can influence the rate of IPM hydrolysis:
-
Surfactants: The type of surfactant used can have a significant impact. While anionic and non-ionic surfactants are relatively inert, cationic surfactants can create a microenvironment in their micelles that may catalyze ester hydrolysis.[3]
-
Enzymes: The presence of lipase enzymes, either as a contaminant or as part of the formulation, can significantly accelerate the hydrolysis of IPM.
-
Temperature: Like most chemical reactions, the rate of IPM hydrolysis will increase with temperature.
Q4: What are the consequences of IPM hydrolysis in my formulation?
A4: The hydrolysis of IPM can lead to several undesirable changes in your emulsion:
-
pH Shift: The formation of myristic acid will lower the pH of the formulation.
-
Emulsion Instability: A change in pH can affect the charge on surfactant headgroups and the overall ionic strength, potentially leading to emulsion destabilization (e.g., creaming, coalescence).
-
Changes in Physical Properties: The presence of myristic acid and isopropanol can alter the sensory characteristics and viscosity of the emulsion.
-
Degradation of Active Ingredients: A shift in pH can also affect the stability and efficacy of other active pharmaceutical ingredients (APIs) in the formulation.
Troubleshooting Guide
Issue 1: I'm observing a gradual decrease in the pH of my IPM emulsion over time.
| Possible Cause | Suggested Action |
| Base-catalyzed hydrolysis of IPM | Measure the initial pH of your emulsion and monitor it over time. If the pH is above 7, consider adjusting it to a more neutral or slightly acidic range if your formulation allows. The rate of hydrolysis is significantly slower at neutral pH. |
| Enzymatic hydrolysis of IPM | If you suspect microbial contamination, which could be a source of lipases, perform a microbial count. Ensure that your preservative system is effective. If you are using any raw materials of biological origin, check their specifications for enzymatic activity. |
| Degradation of another component | Analyze your formulation for the degradation of other components that could be producing acidic byproducts. |
Issue 2: My IPM emulsion is showing signs of physical instability (e.g., separation, change in viscosity).
| Possible Cause | Suggested Action |
| Hydrolysis-induced instability | As IPM hydrolyzes, the resulting myristic acid can interact with the surfactant layer, potentially disrupting the emulsion. Check for a concurrent drop in pH. If confirmed, address the root cause of hydrolysis (see Issue 1). |
| Incorrect surfactant concentration | The stability of an IPM emulsion is sensitive to the concentration of the surfactant (e.g., polysorbate 80) and other components like glycerol. Review your formulation to ensure optimal concentrations for emulsion stability. |
| High temperature storage | Elevated temperatures can accelerate both IPM hydrolysis and physical destabilization processes like coalescence. Store your emulsions at controlled, lower temperatures. |
Quantitative Data on Factors Affecting Hydrolysis
The following tables summarize the key factors influencing the rate of ester hydrolysis. While specific kinetic data for IPM in emulsions is limited in publicly available literature, these general principles apply.
Table 1: Effect of pH on the Half-life of this compound
| pH | Estimated Half-life | Catalyst |
| 7 | ~ 10 years | Neutral |
| 8 | ~ 1 year | Base-catalyzed |
Data is estimated for a non-emulsion system but illustrates the significant impact of pH.
Table 2: Influence of Temperature on Reaction Rate
| Temperature Change | Approximate Change in Reaction Rate |
| Increase by 10°C | Rate approximately doubles |
This is a general rule of thumb for many chemical reactions (Arrhenius equation) and is expected to apply to IPM hydrolysis.
Experimental Protocols
Protocol 1: Determination of this compound Hydrolysis Rate by Gas Chromatography (GC)
This protocol provides a framework for quantifying the amount of IPM remaining in an emulsion over time, allowing for the calculation of the hydrolysis rate.
1. Materials and Equipment:
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Capillary column (e.g., DB-624 or similar)
-
Isopropyl alcohol (IPA) as the sample solvent
-
Internal standard (e.g., a long-chain fatty alcohol not present in the sample)
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
2. Sample Preparation:
-
Accurately weigh a known amount of the IPM emulsion (e.g., 1 g) into a centrifuge tube.
-
Add a precise volume of IPA containing the internal standard (e.g., 10 mL).
-
Vortex vigorously for 2-3 minutes to break the emulsion and dissolve the IPM.
-
Centrifuge at high speed (e.g., 10,000 rpm for 15 minutes) to separate the aqueous and precipitated components.
-
Carefully transfer the supernatant (IPA phase) to a GC vial for analysis.
3. GC Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Run the analysis using a suitable temperature program to separate IPM from the internal standard and other components.
-
Create a calibration curve by preparing standards of known IPM concentrations with the same internal standard concentration and analyzing them under the same GC conditions.
-
Quantify the concentration of IPM in the samples by comparing the peak area ratio of IPM to the internal standard against the calibration curve.
4. Data Analysis:
-
Analyze samples from the emulsion stored under different conditions (e.g., different temperatures, pH values) at various time points (e.g., 0, 1, 2, 4, 8 weeks).
-
Plot the concentration of IPM versus time for each condition.
-
Determine the rate of hydrolysis from the slope of this plot. For a pseudo-first-order reaction, a plot of ln([IPM]) versus time will yield a straight line with a slope of -k (where k is the rate constant).
Visualizations
Caption: Chemical reaction pathway for the hydrolysis of this compound.
Caption: Workflow for determining the hydrolysis rate of IPM in an emulsion.
Caption: Key factors affecting the rate of IPM hydrolysis in emulsions.
References
Technical Support Center: Preventing API Crystallization in Isopropyl Myristate
Welcome to our technical support center dedicated to addressing the challenges of formulating active pharmaceutical ingredients (APIs) in Isopropyl Myristate (IPM). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to prevent API crystallization and ensure the stability and efficacy of your IPM-based formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IPM) and why is it used in pharmaceutical formulations?
This compound (IPM) is an ester of isopropyl alcohol and myristic acid.[1][2] It is a colorless, odorless, and low-viscosity oily liquid.[3] In pharmaceutical applications, particularly for topical and transdermal delivery systems, IPM is widely used as an emollient, solvent, and penetration enhancer.[2][4] Its ability to dissolve lipophilic APIs and enhance their penetration through the skin makes it a valuable vehicle in creams, lotions, ointments, and transdermal patches.
Q2: What causes active pharmaceutical ingredients (APIs) to crystallize in IPM-based formulations?
API crystallization in an IPM-based formulation is a result of the API precipitating out of the solution. This typically occurs when the concentration of the API exceeds its solubility in the IPM vehicle under specific conditions. Several factors can trigger crystallization, including:
-
Supersaturation: The formulation is loaded with the API beyond its equilibrium solubility.
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of the API in IPM, leading to crystallization.
-
Solvent Evaporation: In some formulations, the evaporation of a more volatile co-solvent can increase the concentration of the API in the remaining IPM, causing it to crystallize.
-
Incompatibility with Excipients: Interactions between the API and other formulation components can reduce its solubility.
-
Changes in pH: For ionizable APIs, a shift in the pH of the formulation can alter their solubility.
Q3: What are the consequences of API crystallization in a topical formulation?
Crystallization of the API can have several detrimental effects on a topical drug product:
-
Reduced Bioavailability: Only dissolved API can effectively penetrate the skin. The presence of crystals reduces the concentration of the dissolved drug, thereby decreasing its therapeutic efficacy.
-
Inaccurate Dosing: The formation of crystals leads to a non-uniform distribution of the API within the formulation, resulting in inconsistent dosing with each application.
-
Physical Instability: Crystallization can alter the physical properties of the formulation, such as its texture, feel, and appearance.
-
Patient Compliance Issues: A gritty texture caused by crystals can be unpleasant for the patient, potentially leading to poor compliance.
-
Irritation: Sharp-edged crystals can cause skin irritation upon application.
Troubleshooting Guides
Issue 1: API crystals are observed in my IPM formulation during storage.
Root Cause Analysis and Solutions:
This is a common issue often related to the supersaturation of the API in the IPM vehicle and changes in storage conditions.
Immediate Actions:
-
Characterize the Crystals: Confirm that the observed particles are indeed the API. This can be done using techniques like polarized light microscopy, X-ray diffraction (XRD), or differential scanning calorimetry (DSC).
-
Review the Formulation's Saturation Level: Determine the solubility of your API in IPM at various temperatures to understand if your formulation is supersaturated.
Long-Term Solutions:
-
Optimize API Concentration: If the formulation is supersaturated, reduce the API concentration to a level below its saturation solubility at the intended storage temperature.
-
Incorporate Co-solvents: The addition of a suitable co-solvent can significantly increase the solubility of the API in the formulation.
-
Utilize Crystallization Inhibitors: Introduce polymers or surfactants that can interfere with the nucleation and growth of API crystals.
Issue 2: My API is soluble in IPM during formulation, but crystallization occurs after a few days at room temperature.
Root Cause Analysis and Solutions:
This phenomenon, known as delayed crystallization, often occurs in supersaturated systems that lack sufficient nucleation sites initially. Over time, nucleation and crystal growth can be initiated by minor temperature fluctuations or the presence of impurities.
Solutions:
-
Introduce Crystallization Inhibitors: Polymers such as Polyvinylpyrrolidone (PVP) are highly effective in preventing crystallization in transdermal patches and other topical formulations. They work by sterically hindering the formation of a crystal lattice and can also increase the viscosity of the formulation, slowing down molecular mobility.
-
Add Surfactants: Non-ionic surfactants like Polysorbate 80 can help to stabilize the API in the formulation and prevent precipitation. However, the effect of a surfactant can be concentration-dependent and should be carefully evaluated.
-
Modify the Oil Phase: Blending IPM with other esters or oils can alter the overall polarity and solvency of the vehicle, potentially increasing the solubility of the API.
Data Presentation: Solubility of Common APIs
The following tables provide quantitative data on the solubility of select APIs in this compound and the impact of temperature and co-solvents.
Table 1: Solubility of Ibuprofen in this compound at Different Temperatures
| Temperature (°C) | Mole Fraction Solubility (x 10²) | Solubility (% w/w) |
| 25 | 0.5847 | > 16 |
| 30 | 0.7750 | - |
| 35 | 0.9800 | - |
| 40 | 1.203 | - |
Data adapted from a study on the temperature dependence of Ibuprofen solubility.
Table 2: Solubility of Ketoconazole in Various Solvents at 318.2 K (45°C)
| Solvent | Mole Fraction Solubility (x 10³) |
| This compound (IPM) | Not specified |
| Oleic Acid | 8.5 |
| Limonene | 7.3 |
| Span 80 | 6.9 |
| Transcutol HP (THP) | 4.9 |
| Ethanol | 0.56 |
| Propylene Glycol | 0.28 |
This table highlights potential co-solvents for Ketoconazole formulations. Data from a study on Ketoconazole solubility in organic solvents. A separate study found that a proprietary combination of solvents and surfactants significantly improved the solubility of Ketoconazole to 56.3 mg/ml at 22°C.
Experimental Protocols
Protocol 1: Determination of API Solubility in this compound
This protocol outlines the shake-flask method for determining the equilibrium solubility of an API in IPM.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound (IPM)
-
Scintillation vials or sealed flasks
-
Shaking incubator or water bath with agitation
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for API quantification
-
Syringe filters (0.45 µm)
Methodology:
-
Add an excess amount of the API to a known volume of IPM in a sealed vial. The excess solid should be clearly visible.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C, 37°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points to confirm that the concentration has plateaued.
-
After equilibration, stop the agitation and allow the undissolved API to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved API.
-
Repeat the measurement for at least three replicate samples.
Protocol 2: Evaluating the Effectiveness of Crystallization Inhibitors
This protocol describes a method to assess the ability of polymers to inhibit API crystallization from a supersaturated solution.
Materials:
-
API
-
This compound (IPM)
-
Crystallization inhibitor (e.g., PVP K30)
-
Co-solvent (if needed to prepare the supersaturated solution, e.g., ethanol)
-
Glass slides and coverslips
-
Polarized light microscope
-
Oven or heating plate
Methodology:
-
Prepare a Supersaturated Solution: Dissolve the API in a mixture of IPM and a volatile co-solvent (e.g., ethanol) at an elevated temperature to achieve a concentration known to be supersaturated at room temperature.
-
Prepare Test and Control Samples:
-
Test Sample: To a portion of the supersaturated solution, add the crystallization inhibitor at a specific concentration (e.g., 1%, 2%, 5% w/w).
-
Control Sample: Use the supersaturated solution without any inhibitor.
-
-
Film Casting: Apply a small drop of both the test and control solutions onto separate glass slides and cover with a coverslip.
-
Solvent Evaporation: Place the slides in an oven at a controlled temperature to facilitate the evaporation of the co-solvent.
-
Microscopic Observation: Periodically observe the films under a polarized light microscope. The appearance of birefringence indicates the formation of crystals.
-
Data Analysis: Record the time it takes for crystals to appear in both the control and test samples. A significant delay or complete absence of crystallization in the test sample indicates the effectiveness of the inhibitor.
Visualizations
Caption: The process of API crystallization, from influencing factors to the final stages.
Caption: Strategies to prevent API crystallization in this compound formulations.
References
mitigating the antimicrobial activity of isopropyl myristate in sterility tests
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when mitigating the antimicrobial activity of isopropyl myristate (IPM) during sterility testing of pharmaceutical products.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (IPM) used in sterility testing, and what are the challenges?
A1: this compound is a fatty acid ester frequently used as a solvent to dissolve or dilute oily and viscous products, such as ointments and creams, making them filterable for sterility testing.[1] The primary challenge is that IPM itself possesses antimicrobial properties, which can inhibit the growth of microorganisms and lead to false-negative results in a sterility test.[1][2] The toxicity of IPM can even vary from lot to lot.
Q2: What is the primary method for performing sterility tests on products containing IPM?
A2: The United States Pharmacopeia (USP) chapter <71> recommends membrane filtration as the preferred method for sterility testing of filterable products, including oily and viscous formulations diluted with IPM.[3] This method allows for the separation of the product from any potential microbial contaminants, which are retained on a membrane filter.
Q3: How is the antimicrobial activity of IPM mitigated in the membrane filtration method?
A3: The antimicrobial activity of IPM is primarily mitigated by physically washing the membrane filter with a sterile rinsing fluid after the product has been filtered. This rinsing step aims to remove any residual IPM that could inhibit microbial growth. A common rinsing fluid is Fluid K, which contains polysorbate 80, an emulsifying agent that aids in the removal of oily substances.
Q4: Can I use the direct inoculation method for sterility testing of products with IPM?
A4: The direct inoculation method is generally not suitable for products that cannot be filtered, such as some ointments and creams. If this method must be used for an IPM-containing product, the antimicrobial activity of the IPM must be neutralized. This is typically done by adding a neutralizing agent, like polysorbate 80, directly to the culture medium. However, the product volume should not exceed 10% of the total media volume.
Q5: What is a method suitability test, and why is it crucial?
A5: A method suitability test, also known as the bacteriostasis and fungistasis (B/F) test, is a mandatory validation step to ensure that the chosen sterility testing method does not inhibit the detection of microorganisms. This test involves challenging the test system with a small number of specified microorganisms to confirm they can be recovered. It must be performed for any new product or when there are changes to the experimental conditions.
Troubleshooting Guides
Issue 1: Poor recovery of microorganisms during method suitability testing (Membrane Filtration).
Possible Cause: Insufficient removal of inhibitory IPM residues from the membrane filter.
Troubleshooting Steps:
-
Increase Rinsing Volume and/or Frequency: The USP <71> suggests rinsing the membrane at least three times with approximately 100 mL of a suitable sterile solution like Fluid K. If inhibition is observed, increasing the number of rinses (up to a maximum of five) or the volume of each rinse may improve the removal of IPM.
-
Optimize Rinsing Technique: When rinsing, ensure the entire surface of the membrane is thoroughly washed. Gently swirling the filtration canister during the rinse can help dislodge and remove residual product and IPM.
-
Use a Pre-Wetting Step: Pre-wetting the membrane with sterile IPM before filtering the product dilution can sometimes improve the filtration and subsequent rinsing process.
-
Verify the Rinsing Fluid: Ensure that the rinsing fluid is appropriate for the product formulation. Fluid K, containing 10 g of polysorbate 80 per liter, is specifically designed for oily solutions.
Issue 2: The product-IPM mixture is too viscous to filter.
Possible Cause: The concentration of the product in IPM is too high, or the temperature is too low.
Troubleshooting Steps:
-
Adjust Product Dilution: Ointments in a fatty base and water-in-oil emulsions can be diluted to 1% in IPM. If filtration is still difficult, a higher dilution may be necessary.
-
Gently Warm the Dilution: Heating the product-IPM mixture to no more than 40°C (in exceptional cases, up to 44°C) can decrease its viscosity and facilitate faster filtration.
-
Use Appropriate Filtration Equipment: Employ a filtration system with a solvent-resistant canister and a compatible membrane material, such as polyvinylidene fluoride (PVDF), which has low product adsorption.
Issue 3: Microbial growth is inhibited in the direct inoculation method.
Possible Cause: The concentration of the neutralizing agent is insufficient to counteract the antimicrobial properties of IPM and the product.
Troubleshooting Steps:
-
Increase Neutralizer Concentration: For oily products tested by direct inoculation, adding polysorbate 80 to the culture media at a concentration of 10 g/L is a common practice. The exact concentration may need to be optimized based on the specific product formulation and the amount of IPM present.
-
Increase Dilution in Media: Ensure that the volume of the inoculated product does not exceed 10% of the total volume of the culture medium to minimize the inhibitory effects.
-
Perform Method Suitability with Varying Neutralizer Concentrations: Conduct the method suitability test with different concentrations of the neutralizing agent to determine the optimal level that supports microbial growth without being toxic to the challenge microorganisms.
Experimental Protocols
Method Suitability Test (Bacteriostasis/Fungistasis) for Oily Products via Membrane Filtration
This protocol is a generalized procedure and must be adapted and validated for each specific product.
1. Preparation:
-
Prepare the product by diluting it in sterile IPM (e.g., to a 1% concentration). If necessary, warm the mixture to no more than 44°C.
-
Prepare inocula of not more than 100 colony-forming units (CFU) for each of the challenge microorganisms listed in the table below.
2. Filtration and Rinsing:
-
Aseptically filter the diluted product through two membrane filtration units.
-
Rinse each membrane with a validated volume and number of rinses of sterile Fluid K (e.g., three rinses of 100 mL each).
3. Inoculation:
-
To the final portion of the sterile diluent used to rinse the filter, add the inoculum of one of the challenge microorganisms.
4. Incubation:
-
Transfer one membrane to Fluid Thioglycollate Medium (FTM) and the other to Soybean-Casein Digest Medium (SCDM).
-
Incubate the media for up to 5 days.
5. Interpretation:
-
Visually compare the growth in the test containers to positive controls (media with inoculum but without the product).
-
The method is considered suitable if the growth is visually comparable to the positive control. If growth is not observed, the test conditions must be modified to eliminate the antimicrobial activity, and the test must be repeated.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Membrane Filtration | ||
| Preferred Method | Membrane Filtration | |
| Diluent for Oily Products | This compound (IPM) | |
| Typical Product Dilution | 1% in IPM | |
| Rinsing Fluid | Fluid K (contains 10 g/L Polysorbate 80) | |
| Rinsing Procedure | At least 3 rinses of ~100 mL each | |
| Maximum Rinses | 5 x 100 mL | |
| Warming Temperature | Not to exceed 44°C | |
| Direct Inoculation | ||
| Product to Media Ratio | ≤ 10% | |
| Neutralizer for Oily Products | Polysorbate 80 | |
| Polysorbate 80 Concentration | 10 g/L in media | |
| Method Suitability Test | ||
| Inoculum Level | < 100 CFU | |
| Incubation Period | Up to 5 days | |
| Acceptance Criteria | Growth visually comparable to positive control |
Challenge Microorganisms for Method Suitability Testing
| Microorganism | Type | Growth Medium | Incubation Temperature |
| Staphylococcus aureus (ATCC 6538) | Aerobic Bacteria | FTM & SCDM | 30-35°C (FTM), 20-25°C (SCDM) |
| Bacillus subtilis (ATCC 6633) | Aerobic, Spore-forming Bacteria | FTM & SCDM | 30-35°C (FTM), 20-25°C (SCDM) |
| Pseudomonas aeruginosa (ATCC 9027) | Aerobic Bacteria | FTM & SCDM | 30-35°C (FTM), 20-25°C (SCDM) |
| Clostridium sporogenes (ATCC 19404) | Anaerobic, Spore-forming Bacteria | FTM | 30-35°C |
| Candida albicans (ATCC 10231) | Yeast | SCDM | 20-25°C |
| Aspergillus brasiliensis (ATCC 16404) | Mold | SCDM | 20-25°C |
Source: Adapted from USP <71>
Visualizations
Caption: Workflow for sterility testing of oily products using IPM and membrane filtration.
Caption: Troubleshooting logic for failed method suitability tests with IPM.
References
- 1. Investigation of fatty acid esters to replace this compound in the sterility test for ophthalmic ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial sterility testing of oil-formulated bovine somatotropin using Tween 80 dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A History of Overcoming the Challenges of Sterility Testing [rapidmicrobiology.com]
Validation & Comparative
Isopropyl Ricinoleate: A Viable Natural-Based Alternative to Isopropyl Myristate in Drug Formulation and Cosmetics
A detailed comparison of the performance, properties, and safety of isopropyl ricinoleate and isopropyl myristate reveals the potential of the castor oil derivative as a sustainable and effective substitute in pharmaceutical and cosmetic applications.
In the continuous quest for innovative and sustainable excipients, isopropyl ricinoleate (IPR), derived from castor oil, is emerging as a promising alternative to the widely used synthetic ester, this compound (IPM). For researchers, scientists, and drug development professionals, understanding the nuanced differences in the physicochemical and performance characteristics of these two esters is crucial for informed formulation decisions. This guide provides a comprehensive, data-driven comparison of IPR and IPM, covering their emollient properties, impact on skin barrier function, role as penetration enhancers, and safety profiles, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
A fundamental comparison begins with the distinct molecular structures and resulting physicochemical properties of IPR and IPM. IPR's structure includes a hydroxyl group and a double bond, contributing to its higher molecular weight and different polarity compared to the saturated IPM. These differences influence key parameters such as refractive index and viscosity.
| Property | Isopropyl Ricinoleate (IPR) | This compound (IPM) |
| Molecular Formula | C21H40O3 | C17H34O2 |
| Molecular Weight | 340.5 g/mol | 270.45 g/mol |
| Appearance | Clear, viscous liquid | Colorless, odorless liquid |
| Refractive Index | Higher than IPM | Lower than IPR |
| Solubility | Soluble in most organic solvents | Soluble in alcohol, immiscible with water and glycerol[1] |
| Boiling Point | Not specified | 193 °C at 20 mmHg[1] |
| Melting Point | Not specified | ~3 °C[1] |
Performance Evaluation: Emolliency, Skin Barrier Function, and Permeation
The functional performance of these esters in topical formulations is a critical aspect of their evaluation. Recent studies have begun to quantify these differences, providing valuable insights for formulators.
Emolliency and Sensory Profile
A key study directly comparing the two esters highlighted the superior sensory attributes of IPR in certain aspects. Due to its higher refractive index, IPR was found to impart a better gloss and shine to the skin compared to IPM.[2][3] Both esters, however, demonstrated desirable emollient properties with minimal tackiness and residue upon application.
Table 2: In-Vivo Sensory Evaluation of Isopropyl Ricinoleate (IPR) and this compound (IPM)
| Sensory Parameter | Isopropyl Ricinoleate (IPR) | This compound (IPM) | Finding from Comparative Study |
| Gloss and Shine | Higher | Lower | IPR imparts more gloss and shine. |
| Tackiness | Minimal | Minimal | Both esters exhibit low tackiness. |
| Residue | Minimal | Minimal | Both esters leave minimal residue. |
Skin Barrier Function: Transepidermal Water Loss (TEWL)
Skin Permeation Enhancement
In-silico pharmacokinetic studies have provided predictions of the skin permeation capabilities of both esters. These computational models are valuable for initial screening and understanding the potential of these molecules as penetration enhancers.
Table 3: In-Silico Predicted Skin Permeation
| Compound | Skin Permeation Value (cm/s) |
| Isopropyl Ricinoleate (IPR) | -3.51 |
| This compound (IPM) | -2.83 |
The more negative skin permeation value for IPR suggests it may have a slightly lower predicted permeation rate compared to IPM. However, it is crucial to note that these are computational predictions, and experimental validation is necessary to confirm these findings. The mechanism of penetration enhancement for IPM is thought to involve the disruption of the stratum corneum's lipid structure, thereby increasing its fluidity.
Safety and Toxicity Profile
This compound has a long history of safe use in cosmetics and pharmaceuticals and is generally considered to be a non-toxic and non-irritating ingredient. The safety of isopropyl ricinoleate is supported by data on castor oil and its derivatives, which have been assessed as safe for use in cosmetics. An in-silico toxicity analysis of IPR has also supported previously reported in-vitro toxicity data, indicating a favorable safety profile.
Experimental Protocols
To ensure the reproducibility and validation of the comparative data, detailed experimental methodologies are essential.
Sensory Evaluation of Emollients
Objective: To assess and compare the sensory characteristics (gloss, tackiness, residue) of IPR and IPM upon application to the skin.
Protocol:
-
A trained panel of sensory assessors is recruited.
-
Standardized amounts of IPR and IPM are applied to designated areas on the panelists' forearms.
-
Panelists evaluate the intensity of predefined sensory attributes (e.g., gloss, tackiness, oiliness, residue) at specified time points after application (e.g., immediately, 5 minutes, 15 minutes).
-
Evaluations are recorded on a linear scale.
-
Data is statistically analyzed to determine significant differences between the two esters.
Transepidermal Water Loss (TEWL) Measurement
Objective: To quantify the effect of IPR and IPM on the skin's barrier function by measuring water evaporation from the skin surface.
Protocol:
-
Baseline TEWL measurements are taken from the forearms of human volunteers in a controlled environment (temperature and humidity).
-
A standardized amount of the test substance (IPR or IPM) is applied to a defined area of the skin.
-
TEWL measurements are repeated on the treated areas at specific time intervals (e.g., 1 hour, 2 hours, 4 hours) using a Tewameter or similar device.
-
The percentage reduction in TEWL compared to the baseline is calculated to determine the occlusivity and effect on skin barrier function.
In-Vitro Skin Permeation Study (Franz Diffusion Cell)
Objective: To determine and compare the rate at which a model drug permeates through a skin membrane when formulated with either IPR or IPM as a penetration enhancer.
Protocol:
-
Excised human or animal skin is mounted on a Franz diffusion cell, separating the donor and receptor compartments.
-
The receptor compartment is filled with a suitable buffer solution and maintained at a constant temperature (typically 32°C).
-
A formulation containing the model drug and either IPR or IPM is applied to the stratum corneum side of the skin in the donor compartment.
-
At predetermined time intervals, samples are withdrawn from the receptor compartment and analyzed for the concentration of the permeated drug using a validated analytical method (e.g., HPLC).
-
The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation flux.
Logical Framework for Comparison
The decision to use isopropyl ricinoleate as an alternative to this compound can be structured through a logical evaluation process.
Caption: Logical workflow for comparing IPR and IPM as alternative excipients.
Conclusion
References
A Comparative Analysis of Isopropyl Myristate and Mineral Oil in Topical Formulations
An In-Depth Look at Two Common Emollients for Researchers and Formulation Scientists
In the development of topical drug delivery systems and cosmetic formulations, the choice of emollient is a critical factor influencing the product's efficacy, stability, and sensory characteristics. Among the myriad of options available, isopropyl myristate (IPM) and mineral oil are two ubiquitously used ingredients, each possessing a distinct profile of properties. This guide provides a comprehensive comparative analysis of these two emollients, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Executive Summary
This guide delves into a side-by-side comparison of this compound and mineral oil across key performance parameters including skin penetration, moisturization (occlusivity), physicochemical properties (viscosity and spreadability), and formulation stability. While both serve as effective emollients, their mechanisms of action and performance characteristics differ significantly. This compound, an ester of isopropanol and myristic acid, is recognized for its ability to enhance the penetration of active pharmaceutical ingredients (APIs) and its light, non-greasy skin feel. In contrast, mineral oil, a complex mixture of hydrocarbons derived from petroleum, is a well-established occlusive agent, highly effective at preventing water loss from the skin.
Physicochemical Properties: A Quantitative Comparison
The physical properties of an emollient directly impact the aesthetics and application of a topical formulation. Key parameters such as viscosity and spreadability are crucial for user experience and product performance.
| Property | This compound (IPM) | Light Mineral Oil | Test Method |
| Viscosity | Low | Variable (Low to High) | Rotational Viscometry |
| Spreadability | High | Moderate to Low | Goniometry (Contact Angle) / Parallel Plate Extensiometry |
Note: Specific numerical values for viscosity and spreadability are highly dependent on the grade of the material and the specific experimental conditions. The table reflects the generally accepted relative properties. This compound is known for its low viscosity and high spreadability, contributing to a lighter, more elegant feel in formulations.[1] Mineral oil is available in various viscosity grades, which will influence its spreadability.[2]
Skin Penetration Enhancement
A key differentiator between this compound and mineral oil is their effect on the permeation of active ingredients through the stratum corneum.
Experimental Data Summary: Skin Permeation of Alpha-Tocopherol Acetate
| Vehicle | Permeability Coefficient (cm/hr) |
| This compound Solution | 1.1 x 10⁻² |
| Light Mineral Oil Solution | 1.4 x 10⁻⁴ |
Data sourced from a permeation study using modified Franz diffusion cells and human cadaver skin.[3]
The data clearly indicates that this compound significantly enhances the permeation of alpha-tocopherol acetate compared to light mineral oil.[3] This is attributed to IPM's ability to disrupt the ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the active ingredient.[3] Further studies have shown that IPM provides the highest permeability for the non-steroidal anti-inflammatory drug (NSAID) naproxen when compared to other enhancers like menthol and oleic acid.
Moisturizing Efficacy: An Occlusivity Comparison
The ability of a topical formulation to moisturize the skin is often linked to its occlusivity, which is the capacity to form a barrier to prevent transepidermal water loss (TEWL).
Experimental Data Summary: Occlusivity (TEWL Reduction)
| Emollient | TEWL Reduction (%) |
| This compound | Data not available in direct comparative studies |
| Mineral Oil | 16% - 25% |
Data for mineral oil is sourced from in vivo TEWL measurements.
Mineral oil is a well-documented occlusive agent, forming a hydrophobic film on the skin's surface that significantly reduces water evaporation. This property makes it highly effective for moisturizing dry skin. While this compound also provides emolliency and helps to maintain skin hydration, its primary mechanism is not through the formation of a highly occlusive barrier. Direct comparative studies measuring the TEWL reduction of IPM are needed for a precise quantitative comparison.
Formulation Stability
The chemical nature of an emollient can impact the overall stability of a topical formulation, particularly concerning oxidation.
This compound is an ester that is resistant to oxidation and does not readily become rancid. Mineral oil, being a mixture of saturated hydrocarbons, is also highly stable and not prone to oxidation. Both ingredients contribute to the stability of formulations by being chemically inert. However, the choice between the two can influence the stability of other, more sensitive ingredients in the formulation due to their differing solvent properties and interactions with other excipients. For instance, IPM's ability to solubilize a wide range of cosmetic ingredients can be advantageous for formulation stability.
Sensory Characteristics
The tactile properties of a topical product are crucial for consumer acceptance and patient compliance.
| Sensory Attribute | This compound | Mineral Oil |
| Skin Feel | Light, non-greasy, silky | Can be perceived as heavy or greasy |
| Residue | Minimal | Can leave an oily film |
| Absorption | Readily absorbed | Sits on the skin's surface |
This compound is often favored in cosmetic formulations for its elegant, non-greasy feel and rapid absorption. It is known to reduce the greasy sensation of other oils and butters in a formulation. Mineral oil's occlusive nature means it remains on the skin's surface for a longer duration, which can be perceived as a heavier or greasier feel, although this is dependent on the viscosity grade used.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible comparison of formulation ingredients. Below are summaries of key experimental protocols.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This method is widely used to assess the percutaneous absorption of active ingredients.
Methodology:
-
Skin Preparation: Full-thickness human or animal skin is excised, and the subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Assembly: The Franz diffusion cell, consisting of a donor and a receptor compartment, is assembled. The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.
-
Formulation Application: A known quantity of the topical formulation is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor fluid to maintain sink conditions.
-
Analysis: The concentration of the active ingredient in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve, and the permeability coefficient (Kp) is calculated.
Spreadability Testing
This test evaluates how easily a formulation spreads on a surface, which is indicative of its application properties.
Methodology (Parallel Plate Method):
-
A specified amount of the formulation is placed at the center of a glass plate.
-
A second glass plate is carefully placed on top of the sample.
-
A standard weight is applied to the upper plate for a defined period.
-
The diameter of the circle formed by the spread formulation is measured.
-
Spreadability is calculated based on the area of the spread circle.
Occlusivity Testing (Transepidermal Water Loss - TEWL)
This non-invasive method measures the rate of water evaporation from the skin, providing an indication of the skin barrier function and the occlusive effect of a topical product.
Methodology:
-
Acclimatization: The subject is acclimatized to the controlled environmental conditions of the testing room (temperature and humidity).
-
Baseline Measurement: The baseline TEWL is measured on a defined area of the skin (e.g., the volar forearm) using a Tewameter®.
-
Product Application: A standardized amount of the test formulation is applied to the test area.
-
Post-Application Measurements: TEWL is measured from the treated area at specified time points after application.
-
Data Analysis: The percentage reduction in TEWL from the baseline is calculated to determine the occlusivity of the formulation.
Logical Relationships in Formulation Development
The selection between this compound and mineral oil is often dictated by the primary objective of the formulation.
Conclusion
This compound and mineral oil are both valuable emollients in topical formulations, but their distinct properties make them suitable for different applications. This compound excels in formulations where enhanced penetration of active ingredients and a light, cosmetically elegant feel are desired. Its ability to act as a penetration enhancer is a significant advantage in transdermal drug delivery systems. Mineral oil, on the other hand, is a superior occlusive agent, making it an ideal choice for formulations aimed at intense moisturization and skin barrier repair, particularly for dry and compromised skin.
The selection between these two ingredients should be based on a thorough understanding of the formulation's objectives and the desired performance characteristics. The experimental data and protocols provided in this guide offer a framework for making evidence-based decisions in the development of effective and stable topical products.
References
A Comparative Guide: Reactive Distillation vs. Enzymatic Synthesis of Isopropyl Myristate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isopropyl myristate (IPM), a widely used emollient and solvent in the pharmaceutical and cosmetic industries, is achievable through various methods. Among the most prominent are reactive distillation and enzymatic synthesis. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers and professionals in selecting the optimal method for their specific needs.
At a Glance: Key Performance Indicators
| Parameter | Reactive Distillation | Enzymatic Synthesis |
| Typical Catalyst | p-Toluenesulfonic acid (pTSA), Amberlyst-46 | Immobilized Lipases (e.g., Novozym 435, Candida antarctica Lipase B) |
| Reaction Temperature | High (100°C - 220°C)[1][2] | Mild (30°C - 70°C)[3] |
| Reaction Time | Varies (minutes to hours) | 2.5 - 18 hours[4][5] |
| Reactant Molar Ratio (Alcohol:Acid) | Excess alcohol often used to drive equilibrium | Can be varied, with ratios from 8:1 to 15:1 being effective |
| Conversion/Yield | High, up to 99% conversion and purity | High, with conversions up to 92.4% reported |
| Product Purity | High, up to 99% | High, with purification often being simpler |
| Catalyst Reusability | Possible with heterogeneous catalysts | High, enzymes can be recycled multiple times |
| Energy Consumption | Generally higher due to high temperatures | Lower due to mild reaction conditions |
| Environmental Impact | Use of harsh acid catalysts can pose environmental concerns | Considered a "green" and sustainable method with lower CO2 emissions |
Delving Deeper: A Detailed Comparison
Reactive Distillation: The Integrated Approach
Reactive distillation is a process intensification technique that combines chemical reaction and distillation in a single unit. This integration offers the significant advantage of continuously removing by-products (in this case, water), which shifts the reaction equilibrium towards the formation of the desired ester, this compound. This can lead to high conversion rates and product purity.
However, this method typically requires high reaction temperatures and the use of strong acid catalysts, which can lead to higher energy consumption and potential environmental and safety concerns. The high temperatures can also lead to undesirable side reactions and color formation in the final product.
Enzymatic Synthesis: The "Green" Alternative
Enzymatic synthesis utilizes lipases as biocatalysts to facilitate the esterification of myristic acid and isopropanol. This method is often lauded for its environmentally friendly nature, operating under mild conditions of temperature and pressure. This not only reduces energy consumption but also minimizes the formation of by-products, often resulting in a high-purity product with simpler downstream processing.
A key advantage of enzymatic synthesis is the high specificity of the enzyme, which reduces the likelihood of unwanted side reactions. Furthermore, the immobilization of enzymes allows for their easy separation from the reaction mixture and subsequent reuse over multiple cycles, enhancing the economic viability of the process. While reaction times can be longer compared to some reactive distillation setups, the overall process is often considered more sustainable and can lead to a higher quality final product.
Experimental Protocols: A Glimpse into the Methodologies
Reactive Distillation for this compound Synthesis
A typical experimental setup for the reactive distillation of this compound involves a reaction column packed with a suitable catalytic packing or containing a liquid acid catalyst.
-
Materials: Myristic acid, isopropanol, p-toluenesulfonic acid (catalyst), and potentially an entrainer like cyclohexane to aid in water removal.
-
Apparatus: A reactive distillation column equipped with a reboiler, condenser, and collection vessels.
-
Procedure:
-
The reactants, myristic acid and an excess of isopropanol, are fed into the column.
-
The acid catalyst is introduced into the reaction section.
-
The reboiler is heated to the desired reaction temperature (e.g., 170-220°C).
-
As the esterification reaction proceeds, the water produced is continuously vaporized along with the excess alcohol and any entrainer.
-
The vapor mixture is condensed, and the water is separated, while the alcohol and entrainer are returned to the column.
-
The this compound, having a higher boiling point, moves down the column and is collected at the bottom.
-
The process is run until the desired conversion is achieved, which can be monitored by analyzing samples from the reboiler.
-
Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound is typically carried out in a batch reactor.
-
Materials: Myristic acid, isopropanol, and an immobilized lipase such as Novozym 435.
-
Apparatus: A temperature-controlled stirred tank reactor.
-
Procedure:
-
Myristic acid and isopropanol are charged into the reactor in a specific molar ratio (e.g., 8:1 alcohol to acid).
-
The immobilized lipase is added to the reaction mixture (e.g., 4% w/w of reactants).
-
The mixture is incubated at a specific temperature (e.g., 60°C) with constant agitation for a set duration (e.g., 2.5 hours).
-
The progress of the reaction is monitored by taking samples at regular intervals and analyzing them for the concentration of this compound.
-
Upon completion, the immobilized enzyme is separated from the product by filtration for reuse.
-
The product, this compound, can then be purified, if necessary.
-
Decision Framework: Choosing the Right Path
The selection between reactive distillation and enzymatic synthesis for this compound production depends on a variety of factors, including production scale, purity requirements, energy costs, and environmental considerations. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Decision workflow for selecting between reactive distillation and enzymatic synthesis.
Conclusion
Both reactive distillation and enzymatic synthesis offer viable pathways for the production of this compound, each with its distinct advantages and disadvantages. Reactive distillation is a powerful, integrated process that can achieve high throughput and conversion, making it potentially suitable for large-scale industrial production. However, its reliance on high temperatures and harsh catalysts raises concerns regarding energy consumption and environmental impact.
Conversely, enzymatic synthesis presents a greener, more sustainable alternative that operates under mild conditions to produce a high-purity product. While potentially having longer reaction times, the benefits of lower energy consumption, catalyst reusability, and a more favorable environmental profile make it an increasingly attractive option, particularly for applications where product quality and sustainability are paramount. The choice between these two methods will ultimately depend on a careful evaluation of the specific production requirements and priorities of the organization.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. research.tue.nl [research.tue.nl]
- 3. Green synthesis of this compound in novel single phase medium Part II: Packed bed reactor (PBR) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 499. Clean production of this compound: A cutting-edge enzymatic approach with a holistic techno-economic evaluation - Magritek [magritek.com]
The Synergistic Power of Isopropyl Myristate in Transdermal Drug Delivery: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the delivery of therapeutic agents across the skin barrier is a constant challenge. Isopropyl myristate (IPM), a fatty acid ester, is a well-established chemical penetration enhancer. However, its true potential is often unlocked when used in synergy with other chemical enhancers. This guide provides a comparative analysis of IPM's synergistic effects with various chemical partners, supported by experimental data, detailed protocols, and mechanistic visualizations.
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the absorption of most drugs. Chemical penetration enhancers transiently and reversibly disrupt this barrier, facilitating drug permeation. This compound primarily acts by diffusing into the intercellular lipid matrix of the stratum corneum, increasing its fluidity and disrupting the highly ordered lipid structure. When combined with other enhancers, this effect can be significantly amplified, leading to clinically relevant increases in drug delivery.
Comparative Analysis of Synergistic Combinations
The following table summarizes the quantitative data from various studies investigating the synergistic effects of IPM with other chemical enhancers on the transdermal delivery of different drugs.
| Drug | Synergistic Enhancer(s) | Enhancer Concentration(s) | Skin Model | Key Findings | Reference |
| Testosterone | Ethanol | IPM: 2% (w/w), Ethanol: 67% (w/w) | Human Cadaver Skin | An 11-fold increase in testosterone flux was observed with 2% IPM in a hydroalcoholic gel compared to a formulation without IPM. Ethanol and IPM demonstrated a synergistic effect in enhancing testosterone flux.[1] | Zidan et al. |
| Diclofenac Sodium | Propylene Glycol (PG) | IPM: 3-5% (w/w), PG: 40% (w/w) | Rat Skin | A synergistic enhancement of diclofenac sodium flux was observed with the combination of PG and IPM. A gel with 40% PG and 5% IPM yielded an enhancement ratio of approximately 8 and a decreased lag time.[2] | Arellano et al. |
| Meloxicam | Oleic Acid (OA) | IPM: 1-10% (w/w), OA: 5-20% (w/w) | Not Specified | Patches containing IPM and OA showed increased meloxicam flux. The highest flux for IPM-containing patches was 83.789 µg/cm²h. Oleic acid was found to be a slightly more effective enhancer in this study.[3][4] | Nining et al. |
| Pentazocine | Glyceryl Monocaprylate (GEFA-C₈) | IPM in combination with up to 10% (w/w) GEFA-C₈ | Hairless Mouse Skin | The combination of IPM and GEFA-C₈ showed a synergistic effect, significantly enhancing the skin permeability of pentazocine by disrupting stratum corneum lipids.[5] | Koizumi et al. |
| Hydrocortisone | Isopropyl Alcohol (IPA) | Not specified | Human Stratum Corneum | The combination of IPM and IPA resulted in a stronger fluidization and disruption of intercellular lipids than IPA alone, leading to a synergistic increase in the permeation rate of hydrocortisone. | Brinkmann & Müller-Goymann |
Mechanistic Insights into Synergism
The synergistic action of IPM with other chemical enhancers can be attributed to a multi-pronged attack on the stratum corneum barrier. The following diagram illustrates the proposed mechanisms.
Caption: Proposed synergistic mechanism of IPM and co-enhancers.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison guide.
In Vitro Permeation Study using Franz Diffusion Cells (General Protocol)
This protocol outlines the general procedure for assessing the in vitro skin permeation of a drug from a topical formulation.
-
Skin Preparation:
-
Full-thickness human or animal (e.g., rat, porcine) skin is obtained and excess subcutaneous fat is removed.
-
The skin is often dermatomed to a specific thickness (e.g., 500 µm) to reduce variability.
-
The prepared skin is mounted on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
-
Franz Diffusion Cell Setup:
-
The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, sometimes with a solubilizing agent to maintain sink conditions) and maintained at a constant temperature (typically 32°C or 37°C) with constant stirring.
-
The effective diffusion area of the cell is recorded.
-
-
Dosing and Sampling:
-
A known quantity of the formulation is applied to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), samples are withdrawn from the receptor compartment.
-
An equal volume of fresh, pre-warmed receptor medium is immediately added to maintain a constant volume.
-
-
Drug Quantification:
-
The concentration of the drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
-
Data Analysis:
-
The cumulative amount of drug permeated per unit area is plotted against time.
-
The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.
-
The lag time (tL) is determined by extrapolating the linear portion of the plot to the x-axis.
-
The enhancement ratio (ER) is calculated by dividing the flux of the drug from the enhancer-containing formulation by the flux from a control formulation (without enhancers).
-
Caption: General workflow for in vitro skin permeation studies.
Conclusion
The synergistic use of this compound with other chemical enhancers represents a powerful strategy to overcome the skin's barrier function and enhance transdermal drug delivery. As demonstrated by the compiled data, combinations of IPM with agents like ethanol, propylene glycol, and oleic acid can lead to significant improvements in drug flux and overall bioavailability. The choice of the synergistic partner and its concentration should be carefully optimized for each specific drug molecule and formulation type. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational framework for researchers to design and interpret their own studies in this promising area of drug delivery.
References
- 1. Effect of this compound on Transdermal Permeation of Testosterone From Carbopol Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of propylene glycol and this compound on the in vitro percutaneous penetration of diclofenac sodium from carbopol gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound and Oleic Acid as the Penetration Enhancer on Transdermal Patch: Characteristics and In-Vitro Diffusion [ejchem.journals.ekb.eg]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Synergistic effect of this compound and glyceryl monocaprylate on the skin permeation of pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Isopropyl Myristate as a Synergist for Plant Essential Oils in Pesticide Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and environmentally benign pesticides has led to a growing interest in plant-based essential oils. However, the efficacy of these natural compounds can often be enhanced through the use of synergists—substances that, while having little to no pesticidal activity on their own, can amplify the potency of active ingredients. This guide provides a comparative evaluation of isopropyl myristate (IPM) as a potential synergist for plant essential oil-based pesticides, juxtaposed with the well-established synergists piperonyl butoxide (PBO) and sesame oil. This analysis is based on available patent literature and peer-reviewed studies, with a focus on experimental data and mechanisms of action.
Comparative Overview of Synergist Performance
The synergistic effect of a compound is typically quantified by the reduction in the lethal concentration (LC50) or lethal dose (LD50) of a pesticide required to achieve the same level of pest mortality, or by the increase in mortality at a given concentration. While quantitative data for well-known synergists like piperonyl butoxide and sesame oil are available in scientific literature, the evidence for this compound's synergistic activity is primarily detailed in patent filings.
Table 1: Quantitative Synergistic Effects of Piperonyl Butoxide (PBO) and Sesame Oil with Essential Oils/Botanical Insecticides
| Synergist | Active Ingredient(s) | Target Pest | Key Result | Synergism Factor | Source |
| Piperonyl Butoxide (PBO) | Ocimum basilicum (Basil) Oil | Anopheles stephensi larvae | LC50 reduced from 44.19 ppm to 23.87 ppm | 1.85-fold reduction in LC50 | [1][2] |
| Piperonyl Butoxide (PBO) | Pyrethrins | Hyalella azteca | 96-hour LC50 reduced by a factor of 3.2 to 3.4 at PBO concentrations of 3.5-15 µg/L | 3.2 to 3.4-fold reduction in LC50 | [3] |
| Sesame Oil | Clove Oil | Callosobruchus maculatus (Pulse Beetle) adults | Mortality at 24h increased from 44-46% to 48-62% with an 8:2 clove oil to sesame oil ratio | - | [4] |
| Sesame Oil (2.5%) | Chlorantraniliprole (at LC50) | Spodoptera frugiperda (Fall Armyworm) larvae | Larval mortality increased by 1.52 to 1.57 fold | 1.52 to 1.57-fold increase in mortality |
Table 2: Qualitative Efficacy of this compound (IPM) as a Synergist from Patent Literature
| Active Ingredient(s) | Target Pest(s) | Formulation Details | Observed Effect | Source |
| Plant Essential Oils | German Cockroaches, Carpenter Ants | Not specified | Evaluation of individual toxicity, speed of action, and mortality | |
| Plant Essential Oils | American & German Cockroaches, Asian Ladybeetles, Yellow Jackets, House Flies | Aerosol Formulation E-2-24-114-1 containing IPM as a synergist | Not specified in abstract |
Note: The data for this compound is derived from a patent and lacks the rigorous, peer-reviewed quantitative analysis available for PBO and Sesame Oil.
Mechanisms of Action: A Tale of Two Strategies
The synergistic activity of these compounds stems from fundamentally different mechanisms. PBO and sesame oil operate on a biochemical level, while IPM is proposed to act through a physical mechanism.
Piperonyl Butoxide (PBO) and Sesame Oil: Metabolic Inhibition
PBO is a well-documented inhibitor of the cytochrome P450 monooxygenase (P450) enzyme system in insects. These enzymes are a primary defense mechanism for insects, as they metabolize and detoxify foreign compounds like insecticides. By inhibiting these enzymes, PBO prevents the breakdown of the active ingredients in essential oils, allowing them to persist at higher concentrations within the insect's body and exert their toxic effects. Sesame oil is also believed to act as a synergist by inhibiting the detoxification process in insects.
References
A Comparative Analysis of Isopropyl Myristate's Effects on Diverse Skin Types: A Guide for Formulation Scientists
Isopropyl myristate (IPM), a synthetic ester of isopropanol and myristic acid, is a ubiquitous ingredient in topical cosmetic and pharmaceutical formulations.[1][2] Valued for its emollient, solvent, and penetration-enhancing properties, IPM's interaction with the skin is not uniform across all individuals.[1][3][4] Its lipophilic nature and ability to alter the stratum corneum underpin both its benefits and potential drawbacks, which vary significantly depending on the underlying skin type. This guide provides an objective comparison of IPM's performance on different skin types, supported by experimental data and standardized protocols, to aid researchers and drug development professionals in optimizing formulation strategies.
Impact on Skin Barrier Function and Hydration
IPM is primarily used as an emollient to soften and smooth the skin. It forms a lightweight, non-greasy film that helps to lock in moisture. However, its mechanism as a penetration enhancer involves the disruption of the highly organized lipid structure of the stratum corneum, which can paradoxically affect the skin's barrier integrity and lead to increased transepidermal water loss (TEWL) in certain conditions.
-
For Normal to Dry Skin: The emollient properties of IPM are most beneficial for these skin types. By forming a semi-occlusive layer, it helps reduce the rate of water evaporation from the skin's surface, leading to improved hydration and a smoother skin feel.
-
For Oily Skin: While IPM can dissolve excess sebum and give a matte finish, its potential to disrupt the skin barrier is a key consideration.
-
For Sensitive Skin: Individuals with sensitive skin or compromised barrier function (e.g., atopic dermatitis) may experience increased irritation. The disruption of the lipid bilayer by IPM can allow for deeper penetration of other potentially irritating ingredients in a formulation. Studies on patients with atopic dermatitis have shown that their skin, even in clinically normal-appearing areas, has a baseline of increased TEWL, indicating a compromised barrier that could be exacerbated by lipid-disrupting agents.
Table 1: Summary of IPM's Effects on Skin Barrier and Hydration
| Parameter | Effect on Normal/Dry Skin | Effect on Oily/Acne-Prone Skin | Effect on Sensitive Skin | Supporting Evidence |
| Stratum Corneum Hydration | Increased. Acts as an emollient, locking in moisture. | Variable. Can reduce oily feel, but barrier disruption may lead to dryness over time. | Potentially Decreased. Barrier disruption can lead to increased moisture loss. | Emollient properties are well-documented. The potential for dryness is linked to its mechanism of disrupting the skin barrier. |
| Transepidermal Water Loss (TEWL) | Generally Unchanged or Decreased. Emollient action helps retain water. | Potentially Increased. Disruption of the lipid barrier can increase water evaporation. | Potentially Increased. A compromised barrier is more susceptible to further disruption and water loss. | Increased TEWL is a direct consequence of a disrupted epidermal barrier. |
Experimental Protocol: Measurement of Transepidermal Water Loss (TEWL)
The assessment of skin barrier function is quantitatively performed by measuring TEWL, the rate of water vapor diffusing through the epidermis into the atmosphere.
Objective: To quantify the effect of a topical product containing IPM on the skin's barrier integrity.
Instrumentation: An open-chamber evaporimeter (e.g., Tewameter) or a closed-chamber device (e.g., VapoMeter).
Methodology:
-
Acclimatization: Subjects rest for at least 30 minutes in a room with controlled temperature (18-22°C) and humidity (50% ± 5%).
-
Baseline Measurement: A baseline TEWL reading is taken from a designated test area (e.g., the volar forearm) before product application. The probe of the device is placed gently on the skin surface to measure the water evaporation rate, expressed in g/m²/h.
-
Product Application: A standardized amount of the formulation (e.g., 2 mg/cm²) is applied evenly to the test area.
-
Post-Application Measurements: TEWL measurements are repeated on the test area at specified time points (e.g., 1, 2, 4, and 24 hours) to assess any changes from the baseline.
-
Data Analysis: The change in TEWL over time is calculated and compared to an untreated control site to determine the product's effect on skin barrier function. A significant increase in TEWL suggests barrier disruption.
Efficacy as a Skin Penetration Enhancer
A primary function of IPM in pharmaceutical formulations is to enhance the dermal and transdermal delivery of active ingredients. It achieves this by reversibly disrupting the ordered lipid structure of the stratum corneum, thereby increasing its permeability.
The mechanism involves IPM's lipophilic ester group embedding within the lipid bilayer, which increases the fluidity and creates transient channels for other molecules to pass through. This action is particularly effective for hydrophobic drugs, as IPM facilitates their partitioning into the lipid-rich outer skin layers. Studies using neutron diffraction on stratum corneum lipid models confirm that IPM incorporates into the lipid matrix, causing bilayer perturbation and disordering.
This penetration-enhancing effect is beneficial across all skin types for drug delivery but requires careful consideration for sensitive skin, where increased absorption of other formulation components could lead to irritation.
Table 2: Performance of IPM as a Penetration Enhancer
| Skin Model | Active Ingredient | IPM Concentration | Outcome | Study Reference |
| Hairless Rat Skin | Nicorandil | Varied | Markedly enhanced permeation, especially with propylene glycol as a solvent. | |
| Hairless Rat Skin | Calcein | Pretreatment with IPM | Super-refined IPM (99.96% purity) showed markedly increased skin permeation compared to conventional IPM (98.78% purity). | |
| Human Epidermis (in vitro) | Estradiol | 50% (in 50:50 isopropanol-IPM mixture) | Synergistically increased the transport of estradiol across the epidermis. |
Experimental Protocol: In Vitro Skin Permeation Study
In vitro permeation tests (IVPT) using Franz diffusion cells are the gold standard for evaluating the transdermal absorption of active compounds.
Objective: To measure the flux of an active pharmaceutical ingredient (API) through a skin membrane from a formulation containing IPM.
Apparatus: Vertical Franz diffusion cell system.
Methodology:
-
Membrane Preparation: Excised human or animal (e.g., pig ear) skin is prepared by removing subcutaneous fat and tissue. The skin membrane is then mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Receptor Chamber: The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline), maintained at 37°C, and stirred continuously to ensure sink conditions.
-
Formulation Application: A precise dose of the IPM-containing formulation is applied to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), samples are withdrawn from the receptor chamber for analysis, and replaced with fresh receptor fluid.
-
Quantification: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) and enhancement ratio (ER) are calculated to determine the efficacy of IPM as a penetration enhancer.
Potential for Irritation and Comedogenicity
Despite a generally favorable safety profile, IPM's potential to cause skin irritation and comedogenicity is a critical factor in its use, particularly for sensitive and acne-prone skin types.
-
Irritation: Undiluted IPM has been shown to cause mild to moderate irritation in rabbits. However, in human studies, it is considered to have very low sensitization potential. A large-scale study of patch test results found that while irritant reactions were observed, true allergic sensitization to IPM is extremely rare (0.13% of patients). Irritation is more likely at high concentrations or when used under occlusive conditions, which can be exacerbated by its penetration-enhancing effects on other ingredients.
-
Comedogenicity: IPM has a reputation for being comedogenic, meaning it can clog pores and contribute to the formation of acne. This is largely based on results from the rabbit ear assay (REA), a model known for its hypersensitivity, which can lead to false positives for human skin. More recent human clinical studies have challenged this, with one study on Asian subjects finding that IPM did not produce a significant increase in microcomedones compared to a negative control. Therefore, its comedogenic potential in humans may be lower than historical data suggests, but it remains a concern for individuals with oily or acne-prone skin.
Table 3: Summary of Irritation and Comedogenicity Data for IPM
| Test Model | Endpoint | IPM Concentration | Result | Key Takeaway |
| Rabbit Skin | Primary Irritation | Undiluted | Mild to moderate irritant. | Shows potential for irritation at high concentrations in animal models. |
| Human Volunteers | Sensitization (HRIPT) | Up to 58% in formulations | Not a sensitizer. | Very low risk of causing allergic contact dermatitis. |
| Human Volunteers (Patch Test Database) | Allergic Reaction | 10-20% in petrolatum | Extremely weak sensitizer; positive reactions in only 0.13% of patients. | Confirms low allergenic potential in a large population. |
| Rabbit Ear Assay (REA) | Comedogenicity | Not specified | Considered comedogenic. | The REA is a sensitive model and may not directly correlate with human acne. |
| Human Clinical Trial (Asian Subjects) | Comedogenicity | Not specified | No significant difference in microcomedone formation compared to negative controls. | Comedogenic activity in humans, particularly certain ethnicities, may be weak or negligible. |
Experimental Protocol: Human Repeat Insult Patch Test (HRIPT)
The HRIPT is the standard clinical method for assessing the potential of a substance to cause skin irritation and allergic contact sensitization.
Objective: To determine if a formulation containing IPM induces primary irritation or delayed-type hypersensitivity in human subjects.
Methodology:
-
Induction Phase:
-
A small amount of the test material is applied to a patch (occlusive or semi-occlusive).
-
The patch is applied to the same site on the skin of human volunteers (typically the back or upper arm) for 24-48 hours.
-
This process is repeated nine times over a three-week period.
-
After each application, the site is graded for signs of irritation (erythema, edema) by a trained observer.
-
-
Rest Phase:
-
Following the final induction patch, there is a 10-14 day rest period during which no patches are applied. This allows for the development of an immune response if sensitization has occurred.
-
-
Challenge Phase:
-
After the rest period, a challenge patch with the test material is applied to a new, previously unexposed skin site.
-
The site is evaluated for a reaction at 48 and 96 hours after application.
-
-
Data Interpretation: A reaction at the challenge site that is significantly greater than any irritation seen during the induction phase suggests that sensitization has occurred. No reaction indicates a lack of sensitization potential.
Conclusion and Formulation Recommendations
This compound is a functionally versatile excipient with a performance profile that is highly dependent on skin type.
-
For Normal and Dry Skin: IPM is an excellent choice as an emollient and texture enhancer, providing moisturization with an elegant, non-greasy feel.
-
For Oily and Acne-Prone Skin: Caution is advised. While historical data from animal models suggests a high comedogenic potential, human studies indicate this risk may be overstated. Nonetheless, for products targeted at this demographic, formulators should consider lower concentrations of IPM or alternative lightweight esters and prioritize non-comedogenic labeling supported by clinical testing.
-
For Sensitive Skin: The primary concern is the potential for irritation, not from IPM itself, but from its ability to enhance the penetration of other potentially irritating ingredients in the formula. Formulations for sensitive skin should use IPM judiciously and avoid co-formulating with known irritants.
-
For Transdermal Drug Delivery: IPM remains a valuable and effective penetration enhancer across all skin types. However, the formulation's overall irritation potential must be carefully evaluated to ensure patient compliance and safety.
Ultimately, the decision to include IPM and its optimal concentration should be guided by the target audience and the therapeutic or cosmetic goal of the final product. Clinical testing on populations representative of the target skin types is essential to validate both the efficacy and safety of any given formulation.
References
A Comparative Guide to the Validation of Analytical Methods for Isopropyl Myristate in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of isopropyl myristate (IPM), a widely used excipient in pharmaceutical and cosmetic formulations. The selection of an appropriate analytical technique is critical for quality control, formulation development, and stability testing, particularly when dealing with complex sample matrices such as creams, lotions, and nanoemulsions. This document outlines validated methods using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), presenting their performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Method Comparison: GC-FID vs. HPLC-UV
The two most common techniques for the analysis of this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet (UV) detection. The choice between these methods depends on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation.
Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like IPM. It offers high resolution and sensitivity. The United States Pharmacopeia (USP) provides a standardized GC method for the assay of IPM as a raw material, which can be adapted for finished products.[1][2]
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can also be employed for IPM analysis. While IPM itself does not possess a strong chromophore for UV detection at higher wavelengths, it can be detected at lower wavelengths. HPLC methods are particularly useful when analyzing complex formulations where other components might interfere with GC analysis or when simultaneous analysis of IPM and other UV-active ingredients is desired.
The following table summarizes the performance of a typical validated GC-FID method, adapted from the USP monograph, and a representative validated HPLC-UV method for the analysis of IPM in complex matrices.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Typical Acceptance Criteria (ICH/FDA) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.99 |
| Accuracy (% Recovery) | 97.0 - 107.2% | 98.1 - 100.6% | 80 - 120% (for excipients) |
| Precision (RSD) | < 5.0% | < 3.3% | ≤ 15% |
| Limit of Detection (LOD) | ~12.5 µg/g | Not typically determined for excipient assay | - |
| Limit of Quantification (LOQ) | ~25 µg/g | ~0.625 µg/mL | - |
Experimental Protocols
Detailed methodologies for both GC-FID and HPLC-UV analysis are provided below. These protocols include sample preparation and the specific instrumental conditions required for accurate and reproducible quantification of IPM.
Gas Chromatography (GC-FID) Method
This method is adapted from the USP monograph for this compound assay and is suitable for the quantification of IPM in cosmetic and pharmaceutical creams.[1]
Sample Preparation (for a topical cream)
-
Weighing: Accurately weigh an amount of cream equivalent to approximately 100 mg of this compound into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of n-hexane (or a suitable non-polar solvent) and 10 mL of isopropyl alcohol. Isopropyl alcohol is recommended as the sample solvent to avoid transesterification that can occur with methanol or ethanol.[2]
-
Homogenization: Vortex the mixture for 5 minutes to ensure complete dispersion of the cream and dissolution of IPM.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the excipients.
-
Dilution: Transfer an aliquot of the clear supernatant into a volumetric flask and dilute with n-hexane to a final concentration of approximately 5 mg/mL of IPM.
-
Internal Standard: If using an internal standard, a fatty alcohol can be added during the dilution step.[2]
Chromatographic Conditions
| Parameter | Value |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | DB-624, 30 m x 0.53 mm, 3 µm film thickness (or equivalent) |
| Carrier Gas | Nitrogen or Helium |
| Injector Temperature | 240°C |
| Detector Temperature | 280°C |
| Oven Temperature Program | Initial: 90°C, ramp at 2°C/min to 210°C, hold for 8 minutes |
| Injection Volume | 1 µL |
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of IPM in matrices such as receptor medium from in-vitro skin permeation studies or in formulations like nanoemulsions.
Sample Preparation (for nanoemulsion)
-
Dilution: Accurately dilute a known amount of the nanoemulsion with a suitable solvent, such as methanol or acetonitrile, to obtain a theoretical IPM concentration within the calibration range.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Chromatographic Conditions
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm (or equivalent) |
| Mobile Phase | Acetonitrile:Methanol:Water (36:54:10, v/v/v) |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | ~210 nm (as IPM has a weak chromophore) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the analytical method validation process and a typical sample preparation workflow for a complex matrix.
Caption: Analytical Method Validation Workflow.
Caption: Sample Preparation for Cream Matrix.
References
Safety Operating Guide
Proper Disposal of Isopropyl Myristate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of isopropyl myristate (IPM) is a critical component of laboratory safety and environmental responsibility. While IPM is readily biodegradable and exhibits low toxicity, adherence to established disposal protocols is essential to ensure compliance with regulations and to maintain a safe working environment.[1][2][3] This guide provides immediate, procedural, and step-by-step instructions for the safe disposal of this compound.
Immediate Safety and Spill Response
In the event of a spill, immediate action is necessary to contain the material and prevent it from entering drains or waterways.[4]
For Small Spills:
-
Wipe up the spill with an absorbent material such as a cloth or fleece.[4]
-
Clean the surface thoroughly to remove any residual contamination.
-
Collect the contaminated absorbent material and any wash water for proper disposal.
For Large Spills:
-
If it can be done without risk, stop the flow of the material.
-
Contain the spill using a dike of inert material like sand or earth.
-
Absorb the spilled IPM with a non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth.
-
Place the absorbed material into a suitable, labeled container for disposal.
-
Never return spilled material to the original container for reuse.
Disposal Decision Framework
The primary consideration for the disposal of this compound is whether it should be treated as hazardous or non-hazardous waste. This determination depends on its purity and whether it has been mixed with other substances.
| Waste Stream | Criteria | Disposal Procedure |
| Non-Hazardous Waste | Unused, uncontaminated this compound in its original, pure form. | While some guidelines may permit disposal as regular trash if the chemical is not flammable, reactive, corrosive, or toxic, the most common recommendation is to dispose of it as chemical waste through a licensed disposal company to ensure compliance with all local regulations. |
| Hazardous Waste | This compound that is contaminated with other chemicals, has been used in an experimental process, or is mixed with spill cleanup materials. | This material and its container must be disposed of as hazardous waste. Follow your institution's hazardous waste management guidelines, which typically involve collection by an environmental health and safety (EHS) office. |
Step-by-Step Disposal Protocol for this compound Waste
-
Waste Identification and Segregation :
-
Determine if the IPM waste is hazardous due to contamination.
-
Keep liquid and solid waste separate.
-
Do not mix IPM waste with incompatible chemicals. Store acids and bases separately, and keep oxidizing agents away from organic compounds.
-
-
Containerization :
-
Use a compatible, leak-proof container with a secure screw cap. Plastic containers are often preferred.
-
Ensure the container is properly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Do not overfill the container; leave at least one inch of headroom to allow for expansion.
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation.
-
Keep the waste container closed except when adding waste.
-
Be aware of the accumulation limits for your SAA (e.g., a maximum of 55 gallons of hazardous waste).
-
-
Request for Pickup :
-
Once the waste container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent department.
-
-
Disposal of Empty Containers :
-
A container that held non-hazardous IPM can be disposed of as regular trash after ensuring all residues are removed and the label is defaced.
-
If the container held IPM that is being treated as hazardous waste, it should be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste. After rinsing, deface the label and remove the cap before disposing of the container as regular trash.
-
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most accurate and detailed guidance.
References
Essential Safety and Operational Guide for Handling Isopropyl Myristate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols and logistical plans for the handling and disposal of Isopropyl Myristate (IPM) in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, and inhalation of aerosols.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Laboratory Coat | Fully fastened to protect against splashes. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | Use a NIOSH-approved respirator if aerosols are generated or ventilation is poor. |
Operational Plans: Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating or creating aerosols.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Ground all equipment when transferring large quantities to prevent static discharge.
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Dispose of this compound and contaminated materials in accordance with all local, state, and federal regulations.
Waste Collection:
-
Collect waste this compound in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
Disposal Procedure:
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
-
Waste material may be incinerated in a licensed facility.
-
Do not pour this compound down the drain.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₃₄O₂ |
| Molecular Weight | 270.45 g/mol |
| Appearance | Colorless, oily liquid |
| Odor | Odorless to faint fatty odor |
| Boiling Point | 193 °C (379.4 °F) at 20 mmHg |
| Melting Point | Approximately 3 °C (37.4 °F) |
| Flash Point | >150 °C (302 °F) |
| Density | 0.85 g/cm³ at 25 °C |
| Solubility | Insoluble in water. Soluble in most organic solvents. |
Toxicological Data
| Test | Result | Species |
| Oral LD50 | > 2000 mg/kg | Rat |
| Dermal LD50 | > 5000 mg/kg | Rabbit |
| Skin Irritation | Mild irritant | Rabbit |
| Eye Irritation | Mild irritant | Rabbit |
Experimental Protocol: this compound Spill Response
In the event of a spill, follow this detailed, step-by-step procedure to ensure a safe and effective cleanup.
Immediate Actions:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill and if there is an immediate fire hazard.
Cleanup Procedure for a Small Spill (<1 Liter):
-
Don Appropriate PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to dike the spill and prevent it from spreading.
-
Absorb the Spill: Apply the absorbent material over the spill, working from the outside in.
-
Collect the Waste: Once the this compound is fully absorbed, use a non-sparking scoop or shovel to collect the material and place it into a labeled, sealable waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of the waste container and any contaminated PPE according to your institution's hazardous waste procedures.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office.
For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team immediately.
Visual Workflow: this compound Spill Response
Caption: Logical workflow for responding to an this compound spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
